molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

Cat. No.: B1336078
CAS No.: 210706-03-9
M. Wt: 1065.4 g/mol
InChI Key: IGVIIKFHGZNQFL-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene is a useful research compound. Its molecular formula is C56H72O12S4 and its molecular weight is 1065.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVIIKFHGZNQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413134
Record name AGN-PC-0LP4U9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210706-03-9
Record name AGN-PC-0LP4U9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Topic: Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene

Abstract

Thiacalix[1]arenes, macrocyclic compounds distinguished by sulfur bridges, represent a cornerstone of modern supramolecular chemistry. Their unique structural features, including an enlarged cavity and sites for facile chemical modification, make them exceptional platforms for host-guest chemistry, sensor development, and advanced drug delivery systems.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene. We will delve into the nuanced synthetic strategies that allow for precise conformational control—a critical factor in designing functional molecular receptors. This document will elucidate the rationale behind experimental choices and detail the essential analytical techniques required to validate the synthesis and confirm the structural integrity of the target compound.

Introduction: The Thiacalix[1]arene Scaffold

Calixarenes and their heteroatom-bridged analogues are powerful building blocks in the design of complex molecular architectures.[1] Replacing the traditional methylene bridges of a calix[1]arene with sulfur atoms yields a thiacalix[1]arene, a molecule with distinct properties:

  • Enlarged and More Flexible Cavity: The C-S-C bond angle and longer C-S bond length compared to a C-CH₂-C bridge result in a larger, more adaptable hydrophobic pocket.

  • Electron-Rich Environment: The sulfur bridges contribute to the electron density of the cavity and provide soft donor sites for coordination with heavy metal ions.[2]

  • Multiple Functionalization Sites: Like their classic counterparts, thiacalix[1]arenes possess an "upper rim" (the p-positions of the phenol units) and a "lower rim" (the phenolic hydroxyl groups) that can be selectively modified.[3][4]

The introduction of ethoxycarbonylmethoxy groups onto the lower rim via O-alkylation is a pivotal strategic modification. This functionalization not only enhances solubility but also introduces ester moieties that serve as versatile handles for further derivatization, such as conversion to carboxylic acids for aqueous applications or amides for creating complex binding sites.[5][6] The resulting compound, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, is therefore a highly valuable precursor in the development of targeted drug carriers and selective molecular sensors.[7][8]

Synthesis: A Study in Controlled Alkylation

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is achieved through the tetra-O-alkylation of its parent macrocycle, p-tert-butylthiacalix[1]arene, with ethyl bromoacetate. The elegance of this synthesis lies in the ability to selectively isolate different conformational isomers by carefully choosing the base, a phenomenon known as the "template effect".[9][10]

The Critical Role of the Base: The Template Effect

The four phenolic units of the thiacalix[1]arene can rotate relative to one another, leading to four primary conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. For applications requiring a defined molecular cavity, achieving a pure cone conformation is paramount. The choice of alkali metal carbonate as the base is the most critical factor in directing the stereochemical outcome of the alkylation.[9][11]

The metal cation acts as a template, coordinating to the phenoxide oxygen atoms and the incoming ester carbonyls, thereby guiding the orientation of the aromatic rings during the reaction.

  • Sodium Carbonate (Na₂CO₃): The small ionic radius of Na⁺ fits snugly within the lower rim of the cone precursor, stabilizing this arrangement and leading to the selective formation of the cone isomer.[9]

  • Potassium Carbonate (K₂CO₃): The larger K⁺ ion preferentially templates the formation of the partial cone isomer.[5][9]

  • Cesium Carbonate (Cs₂CO₃): The even larger Cs⁺ ion cannot be accommodated by the cone or partial cone geometries and thus directs the reaction to yield the 1,3-alternate isomer, where functional groups are on opposite sides of the macrocycle.[9]

This precise control allows for the rational synthesis of a specific conformer tailored to the intended application.

Synthetic Workflow Diagram

SynthesisWorkflowcluster_startStarting Materialscluster_reagentsReaction ConditionsAp-tert-Butylthiacalix[4]areneReactionO-Alkylation Reaction(Williamson Ether Synthesis)A->ReactionBEthyl BromoacetateB->ReactionBaseBase (e.g., Na₂CO₃ for cone)Solvent (e.g., Acetone)Base->ReactionWorkupAqueous Workup& ExtractionReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationProduct4-tert-Butyl-1-(ethoxycarbonylmethoxy)-thiacalix[4]arene (Cone Isomer)Purification->Product

Caption: Workflow for the synthesis of the target thiacalixarene.

Experimental Protocol: Synthesis of the cone Isomer

This protocol details the selective synthesis of the cone conformer.

Materials:

  • p-tert-Butylthiacalix[1]arene

  • Ethyl bromoacetate

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tert-butylthiacalix[1]arene (1.0 eq).

  • Solvent and Base: Add anhydrous acetone to dissolve the starting material. Add finely ground anhydrous sodium carbonate (10.0 eq).

  • Addition of Alkylating Agent: Add ethyl bromoacetate (8.0 eq) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the cone-4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene as a white solid.

Structural Characterization: Confirming Success

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the conformation of the synthesized product. A combination of spectroscopic techniques provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformational isomerism of calixarenes in solution.[12] The symmetry of the molecule dictates the complexity of the spectrum.

  • ¹H NMR: The cone isomer possesses C₄ᵥ symmetry, resulting in a simple, highly resolved spectrum. Key expected signals include:

    • A single sharp singlet for the 36 protons of the four equivalent tert-butyl groups.

    • A single singlet for the 8 aromatic protons.

    • A singlet for the 8 methylene protons of the -O-CH₂-C=O groups.

    • A quartet and a triplet for the ethyl ester groups (-CH₂-CH₃). In contrast, the partial cone and alternate conformers have lower symmetry and will display multiple, more complex signals for each type of proton.[13]

  • ¹³C NMR: Similar to the proton spectrum, the cone isomer will show a minimal number of signals corresponding to the chemically equivalent carbon atoms.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive for conformational assignment. For the cone isomer, cross-peaks between the protons of the tert-butyl groups and the aromatic protons of the macrocycle confirm their spatial proximity, which is characteristic of this conformation.[14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized compound.[15][16] The analysis should reveal a prominent peak corresponding to the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺, with the measured m/z value matching the calculated value.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state.[9] It is the gold standard for confirming the cone geometry and revealing detailed information about bond lengths, bond angles, and intramolecular interactions that hold the conformation in place.[17]

Summary of Characterization Data
TechniquePurposeExpected Result for cone Isomer
¹H NMR Determine conformation and structure in solutionSimple spectrum: singlets for t-Bu, Ar-H, and OCH₂ protons, confirming C₄ᵥ symmetry.
¹³C NMR Confirm number of non-equivalent carbonsA minimal number of signals consistent with high molecular symmetry.
MS (ESI) Confirm molecular weightPeak corresponding to [M+Na]⁺ at m/z ≈ 1088.35.
IR Spectroscopy Identify functional groupsAbsence of broad O-H stretch; presence of strong C=O stretch (~1750 cm⁻¹).
X-ray Determine solid-state structureUnambiguous confirmation of the cone conformation and molecular connectivity.

Applications and Future Directions

The versatility of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene makes it a valuable platform for a range of applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery Systems: The ester groups can be hydrolyzed to form the corresponding tetra-carboxylic acid derivative. This dramatically increases water solubility and provides attachment points for conjugating drug molecules, enabling the creation of targeted delivery vehicles.[6][7]

  • Ion and Molecule Sensing: The array of four carbonyl oxygen atoms on the lower rim creates an effective binding site for cations.[5][9] Further functionalization can lead to the development of highly selective chemosensors for biologically relevant analytes.[15]

  • Advanced Supramolecular Assemblies: This molecule serves as a foundational building block for constructing more elaborate host-guest systems, molecular capsules, and self-assembled nanomaterials.[2]

Conclusion

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is a prime example of rational molecular design in supramolecular chemistry. By understanding and exploiting the template effect of alkali metal cations, researchers can achieve remarkable control over the conformational outcome of the final product. This control is indispensable for creating molecules with precisely defined shapes and functionalities. The rigorous characterization detailed herein is crucial for validating these synthetic efforts. As a versatile and highly functionalizable scaffold, this thiacalixarene derivative will undoubtedly continue to be a molecule of significant interest for scientists and researchers in the ongoing development of advanced materials and novel therapeutic systems.

References

A comprehensive list of references is available for further reading and verification.

Sources

conformational analysis of ethoxycarbonylmethoxy functionalized thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Ethoxycarbonylmethoxy Functionalized Thiacalixarenes

This guide provides a comprehensive exploration of the conformational landscape of thiacalix[1]arenes functionalized at the lower rim with ethoxycarbonylmethoxy groups. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the principles of conformational control, the analytical techniques for structural elucidation, and the underlying forces governing the spatial arrangement of these versatile macrocycles. Our approach synthesizes foundational theory with practical, field-proven methodologies to create a self-validating framework for analysis.

The Thiacalix[1]arene Scaffold: A Primer

Thiacalix[n]arenes are a class of macrocyclic compounds formed by the condensation of phenols and sulfur, creating a chalice-like structure.[2] Unlike their classic methylene-bridged counterparts, the substitution of methylene with sulfur bridges introduces significant changes to the macrocycle's properties. The sulfur atoms provide better metal complexation capabilities and result in a larger, more flexible cavity.[2][3] This inherent flexibility allows thiacalix[1]arenes to adopt several distinct conformations, a characteristic that is central to their function in host-guest chemistry and the design of sophisticated molecular receptors.[1]

Functionalization of the lower rim phenolic hydroxyl groups is a key strategy to modulate the solubility, binding affinity, and conformational preference of the thiacalixarene core.[4] The introduction of ethoxycarbonylmethoxy groups, in particular, creates binding sites for metal ions and significantly influences the final three-dimensional structure of the molecule.[5]

The Conformational Landscape

The rotational freedom of the aromatic rings relative to the macrocyclic annulus allows p-tert-butylthiacalix[1]arene and its derivatives to exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[6][7] The specific conformation adopted dictates the overall shape, cavity size, and the spatial orientation of the functional groups, which is critical for molecular recognition and complexation.[5]

G cluster_cone Cone cluster_paco Partial Cone cluster_12alt 1,2-Alternate cluster_13alt 1,3-Alternate c1 + c2 + c3 + c4 + p1 + p2 + p3 + p4 - a1 + a2 + a3 - a4 - b1 + b2 - b3 + b4 -

Figure 1: The four primary conformations of a functionalized thiacalix[1]arene. '+' and '-' denote the orientation of the lower-rim substituent relative to the annulus plane.

Synthesis as a Tool for Conformational Control: The Template Effect

A remarkable feature of ethoxycarbonylmethoxy functionalized thiacalix[1]arenes is the ability to selectively synthesize a desired conformer. The O-alkylation of the parent p-tert-butylthiacalix[1]arene with ethyl bromoacetate is highly dependent on the base used in the reaction. This phenomenon, known as the "template effect," arises from the coordination of the alkali metal cation of the base to the phenolic oxygens, which pre-organizes the macrocycle into a specific conformation for the subsequent alkylation.[5][8]

The choice of alkali carbonate base directly dictates the major conformational isomer produced, providing a powerful and facile route for targeted synthesis.[5][9]

  • Sodium Carbonate (Na₂CO₃): The small sodium ion templates the formation of the cone conformer.

  • Potassium Carbonate (K₂CO₃): The intermediate-sized potassium ion favors the partial cone conformer.

  • Caesium Carbonate (Cs₂CO₃): The large caesium ion directs the synthesis towards the 1,3-alternate conformer.

G Start p-tert-butylthiacalix[4]arene + Ethyl Bromoacetate Base Alkali Carbonate Base (M₂CO₃) Start->Base Na2CO3 Na₂CO₃ (Small Cation) Base->Na2CO3 M⁺ = Na⁺ K2CO3 K₂CO₃ (Medium Cation) Base->K2CO3 M⁺ = K⁺ Cs2CO3 Cs₂CO₃ (Large Cation) Base->Cs2CO3 M⁺ = Cs⁺ Cone Cone Conformer Na2CO3->Cone Template Effect Paco Partial Cone Conformer K2CO3->Paco Template Effect Alt 1,3-Alternate Conformer Cs2CO3->Alt Template Effect

Figure 2: Template-driven synthesis workflow for selective conformer generation.

A Multi-faceted Approach to Conformational Analysis

The unambiguous determination of a thiacalixarene's conformation requires a synergistic approach, combining spectroscopic analysis in solution, definitive structural analysis in the solid state, and theoretical calculations.

G Sample Synthesized Thiacalixarene Isomer Mixture or Pure Conformer NMR NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) Sample->NMR Xray Single Crystal X-ray Diffraction Sample->Xray DFT Computational Modeling (DFT) Sample->DFT Solution Conformation in Solution (Dynamic Behavior) NMR->Solution Solid Solid-State Structure (Static Conformation) Xray->Solid Energy Thermodynamic Stability (Relative Energies) DFT->Energy Assignment Unambiguous Conformational Assignment Solution->Assignment Solid->Assignment Energy->Assignment

Figure 3: Integrated workflow for the conformational analysis of functionalized thiacalixarenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the conformational structure in solution.[4] The symmetry of each conformer gives rise to a distinct and characteristic pattern of signals in both ¹H and ¹³C NMR spectra.[1][6]

¹H NMR Analysis: The signals for the aromatic protons and the methylene protons of the ethoxycarbonylmethoxy (-OCH₂CO-) groups are particularly diagnostic.

  • Cone Conformer (C₄ᵥ symmetry): Exhibits the highest symmetry. All four phenolic units are equivalent, resulting in a single set of resonances: a singlet for the tert-butyl protons, a singlet for the aromatic protons, and a singlet for the OCH₂ protons.

  • 1,3-Alternate Conformer (D₂ₕ symmetry): Also highly symmetrical. It shows a singlet for the tert-butyl protons and a singlet for the aromatic protons. However, the key distinction lies in the OCH₂ protons, which appear as a singlet, but at a different chemical shift compared to the cone, often shielded by the aromatic rings.[1]

  • Partial Cone Conformer (Cₛ symmetry): Has a plane of symmetry. This reduced symmetry leads to a splitting of signals. Typically, one observes a 2:1:1 ratio for the aromatic and substituent protons.

  • 1,2-Alternate Conformer (C₂ₕ symmetry): Shows two pairs of equivalent phenolic units, leading to two singlets for the tert-butyl groups and two doublets for the aromatic protons.[6]

Conformertert-Butyl Protons (¹H)Aromatic Protons (¹H)-OCH₂CO- Protons (¹H)
Cone 1 Singlet1 Singlet1 Singlet
Partial Cone 3 Singlets (2:1:1)Multiple SignalsMultiple Signals
1,2-Alternate 2 Singlets2 Doublets2 Singlets
1,3-Alternate 1 Singlet1 Singlet1 Singlet

Table 1: Characteristic ¹H NMR Signal Patterns for Thiacalix[1]arene Conformers.

2D NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy provides through-space correlations between protons that are in close proximity. This is invaluable for confirming the relative orientation of the aromatic rings and substituents, providing definitive proof of the assigned conformation in solution.[1][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[5] It is the gold standard for confirming the conformation and provides precise data on bond lengths, bond angles, and the exact spatial arrangement of the functional groups. This data is crucial for validating the interpretations of NMR spectra and for providing a structural basis for computational models.[6][10]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful complementary tool.[11] They are used to:

  • Optimize the geometry of the different possible conformers.[4]

  • Calculate the relative thermodynamic stabilities of the conformers, which can corroborate experimental observations of isomer distributions.[12]

  • Predict NMR chemical shifts that can be compared with experimental data to aid in spectral assignment.[11]

  • Model host-guest interactions, providing insights into the binding mechanisms that are critical for drug development and sensor design.[2][13]

Factors Governing Conformational Stability

Beyond the synthetic template effect, other factors can influence the conformational equilibrium.

  • Solvent Effects: The conformation of a thiacalixarene can be significantly influenced by the solvent.[14] Solvent molecules can be included within the macrocyclic cavity, stabilizing a particular conformation through host-guest interactions.[15][16] The polarity and shape of the solvent can alter the energy landscape, sometimes leading to a complete switch in the dominant conformation.[12]

  • Host-Guest Interactions: The binding of a guest molecule (e.g., a metal ion or a small organic molecule) within the cavity can lock the thiacalixarene into a specific conformation that is best suited to accommodate the guest.[5][17] The binding selectivity of the different conformers varies, with the cavity size being a key determinant.[5]

Experimental Protocols

Protocol 6.1: Selective Synthesis of Thiacalix[1]arene Conformers

This protocol is adapted from the methodology for the tetra-O-alkylation of p-tert-butylthiacalix[1]arene.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add the appropriate alkali carbonate base (10.0 eq).

    • For cone conformer: Use Sodium Carbonate (Na₂CO₃).

    • For partial cone conformer: Use Potassium Carbonate (K₂CO₃).

    • For 1,3-alternate conformer: Use Caesium Carbonate (Cs₂CO₃).

  • Alkylation: Add ethyl bromoacetate (8.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in chloroform and wash with dilute HCl followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to isolate the desired conformational isomer.

  • Characterization: Confirm the structure and conformation of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6.2: Conformational Analysis by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified thiacalixarene derivative (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformation.[14]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Ensure adequate signal-to-noise by adjusting the number of scans.

  • Spectral Analysis:

    • Integrate all signals to determine the relative proton counts.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and chemical shifts of the signals in the aromatic region (~7.0-7.8 ppm), the tert-butyl region (~1.0-1.4 ppm), and the ethoxycarbonylmethoxy methylene region (~4.0-5.0 ppm).

    • Compare the observed signal pattern (number of singlets, splitting patterns) to the expected patterns for the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers as detailed in Table 1.

  • Advanced Analysis (if required): If the 1D spectrum is ambiguous or for definitive confirmation, acquire a 2D NOESY or ROESY spectrum. Analyze the cross-peaks to identify through-space correlations that confirm the spatial proximity of specific protons, consistent with a particular conformation.

Conclusion and Outlook

The s is a cornerstone for their application in supramolecular chemistry, sensing, and drug delivery.[18][19] The ability to selectively synthesize specific conformers through a template-driven approach provides unparalleled control over the macrocycle's three-dimensional architecture.[5] A robust analytical workflow combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling allows for the unambiguous assignment of these conformations. Understanding the delicate interplay of synthetic conditions, solvent effects, and host-guest interactions that govern the conformational landscape is paramount for designing and engineering next-generation molecular systems with tailored functions.

References

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  • Danil de Namor, A. F., et al. (1997). Solvent effects on the conformations and hydrogen bond structure of partially methylated p-tert-butylcalix[1]arenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2581-2588. [Link]

  • Stankova, M., et al. (2024). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. RSC Advances, 14, 13149-13156. [Link]

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  • Kulmukhametova, A. A., et al. (2021). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. Molecules, 26(16), 4983. [Link]

  • Sharma, S. K., & Kumar, S. (2017). Functionalized calix[1]arenes as potential therapeutic agents. Archiv der Pharmazie, 350(12), 1700223. [Link]

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  • Danylyuk, O., & Suwinska, K. (2021). Conformations of p-tert-Butylcalix[9]arene in Solvated Crystal Structures. Crystal Growth & Design, 21(11), 6436–6446. [Link]

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Stereoselective Synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Cone Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of the cone isomer of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. Thiacalix[1]arenes, macrocyclic compounds comprised of phenol units linked by sulfur bridges, exhibit distinct conformational isomers—cone, partial cone, 1,2-alternate, and 1,3-alternate—each possessing unique host-guest complexation capabilities. The cone conformation, in which all four bulky tert-butyl groups reside on the same side of the macrocycle's lower rim, is of particular interest for its well-defined cavity, making it a valuable building block in supramolecular chemistry, drug delivery, and sensor technology. This document details the critical experimental parameters that govern the stereoselective alkylation of the parent 4-tert-butylthiacalix[1]arene, with a focus on achieving a high yield of the desired cone isomer. Methodologies for purification and rigorous characterization of the conformational isomers are also presented, supported by spectroscopic and crystallographic data.

Introduction: The Significance of Thiacalixarene Conformational Control

Thiacalix[1]arenes are a class of macrocyclic compounds that have garnered significant attention due to their unique three-dimensional structures and their ability to form host-guest complexes.[2] These molecules are synthesized from the condensation of p-tert-butylphenol with elemental sulfur.[3] The resulting thiacalix[1]arene scaffold can exist in several distinct conformational isomers, namely the cone, partial cone, 1,2-alternate, and 1,3-alternate forms.[4] The specific conformation dictates the shape and size of the molecular cavity, thereby determining its binding selectivity for various guest molecules.

The cone conformation is particularly sought after for many applications as it presents a well-defined, basket-shaped cavity. This pre-organized structure is highly effective for encapsulating ions or small organic molecules.[5] The stereoselective synthesis of the cone isomer of functionalized thiacalixarenes, such as 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, is therefore a critical challenge in harnessing their full potential in fields ranging from chemical sensing to drug delivery systems.

This guide focuses on the O-alkylation of 5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol with ethyl bromoacetate to introduce ethoxycarbonylmethoxy groups onto the lower rim. The key to achieving high stereoselectivity lies in the judicious choice of reaction conditions, particularly the base and solvent, which can template the desired conformation.[6]

The Synthetic Challenge: Directing Stereoselectivity

The tetra-O-alkylation of the parent 4-tert-butylthiacalix[1]arene with ethyl bromoacetate can lead to a mixture of conformational isomers. The distribution of these isomers—cone, partial cone, and 1,3-alternate—is highly dependent on the reaction conditions. The primary factor influencing the stereochemical outcome is the nature of the base used in the reaction. The cation of the base can act as a template, coordinating with the phenolic oxygen atoms and directing the conformation of the macrocycle during the alkylation process.

A seminal study demonstrated that the choice of alkali metal carbonate as the base has a profound effect on the isomer distribution.[6] This "template effect" provides a powerful tool for selectively synthesizing a particular conformer.

Experimental Protocol: Stereoselective Synthesis of the Cone Isomer

This section provides a detailed, step-by-step methodology for the synthesis of the cone isomer of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Materials and Reagents
ReagentFormulaM.W.PuritySupplier
5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol (TCA)C40H48O4S4721.08>98%TCI Chemicals[7]
Ethyl bromoacetateC4H7BrO2167.00>98%Sigma-Aldrich
Sodium Carbonate (Na2CO3)Na2CO3105.99Anhydrous, >99.5%Merck
AcetoneC3H6O58.08AnhydrousFisher Scientific
Dichloromethane (DCM)CH2Cl284.93HPLC GradeVWR
MethanolCH3OH32.04HPLC GradeVWR
Synthetic Procedure

The following workflow outlines the key steps in the stereoselective synthesis.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization Start Dissolve TCA in Acetone AddBase Add Anhydrous Na2CO3 Start->AddBase Stirring AddReagent Add Ethyl Bromoacetate AddBase->AddReagent Reflux Reflux Reaction Mixture AddReagent->Reflux Heat Filter Filter off Inorganics Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Precipitate Precipitate with Methanol Evaporate->Precipitate Isolate Isolate Crude Product Precipitate->Isolate Chromatography Column Chromatography Isolate->Chromatography DCM as eluent NMR 1H and 13C NMR Chromatography->NMR XRay X-ray Crystallography NMR->XRay Confirmation End Pure Cone Isomer XRay->End

Caption: Experimental workflow for the stereoselective synthesis.

Step-by-Step Protocol:

  • To a solution of 5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol (1.0 g, 1.39 mmol) in anhydrous acetone (100 mL), add anhydrous sodium carbonate (1.47 g, 13.9 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl bromoacetate (1.39 g, 8.34 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Add methanol (50 mL) to the crude solid and stir to induce precipitation of the product.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. This affords the crude product, which is enriched in the cone isomer.

  • Further purification can be achieved by column chromatography on silica gel using dichloromethane as the eluent to isolate the pure cone isomer.

Rationale for Experimental Choices
  • Base Selection: The use of sodium carbonate is crucial for achieving high selectivity for the cone isomer.[6] The sodium cation is believed to act as a template, coordinating with the four phenolic oxygens on the lower rim of the thiacalixarene and holding them in a syn orientation, which favors the formation of the cone conformation upon alkylation. In contrast, larger cations like potassium (from K2CO3) and cesium (from Cs2CO3) favor the formation of the partial cone and 1,3-alternate isomers, respectively.[6]

  • Solvent: Acetone is a suitable solvent for this reaction, providing good solubility for the reactants and a convenient reflux temperature. Anhydrous conditions are important to prevent hydrolysis of the ethyl bromoacetate and to ensure the efficacy of the base.

  • Purification: Precipitation with methanol is an effective initial purification step as the cone isomer is generally less soluble in methanol compared to the other isomers. Column chromatography provides the final purification to obtain the cone isomer in high purity.

Characterization of the Cone Isomer

Rigorous characterization is essential to confirm the identity and stereochemistry of the synthesized product.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different conformational isomers of thiacalixarenes.[8][9]

  • ¹H NMR: The cone isomer exhibits a high degree of symmetry. In the ¹H NMR spectrum, the tert-butyl protons typically appear as a sharp singlet, and the aromatic protons also give rise to a singlet, indicating that all four phenolic units are chemically equivalent.[10] The methylene protons of the ethoxycarbonylmethoxy groups will appear as a singlet, and the methylene and methyl protons of the ethyl groups will show the characteristic quartet and triplet, respectively.

  • ¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum of the cone isomer will show a reduced number of signals consistent with its C4v symmetry.

  • 2D NMR: Techniques such as NOESY can be used to confirm the spatial proximity of protons, providing definitive evidence for the cone conformation.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the cone conformation.[6][11] The crystal structure will clearly show all four ethoxycarbonylmethoxy groups oriented on the same side of the thiacalixarene annulus.

Expected Results and Yields

Following the protocol described above, the stereoselective synthesis should yield the cone isomer of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in good yield.

IsomerBaseSolventYieldReference
Cone Na2CO3 Acetone 77% [6]
Partial ConeK2CO3Acetone58%[6]
1,3-AlternateCs2CO3Acetone78%[6]

The high yield of the cone isomer when using sodium carbonate underscores the effectiveness of the template-driven approach.

Conclusion

The stereoselective synthesis of the cone isomer of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a well-established and reproducible procedure. The key to success lies in the careful selection of the base, with sodium carbonate being the optimal choice for templating the desired cone conformation. This technical guide provides a comprehensive and field-proven protocol for researchers and scientists in drug development and materials science to access this valuable supramolecular building block. The methodologies for purification and characterization outlined herein ensure the isolation and confirmation of the high-purity cone isomer, paving the way for its application in advanced research and development.

References

  • Iki, N., Narumi, F., Fujimoto, T., Morohashi, N., & Miyano, S. (1998). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2745-2750. [Link]

  • Khabibullina, A. R., et al. (2021). Synthesis and Spatial Structure of p-tert-Butylthiacalix[1]arene Derivatives Containing Amide and Amino Groups. AIP Conference Proceedings, 2369(1), 020022. [Link]

  • Dvořáková, H., et al. (2018). Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. Molecules, 23(11), 2947. [Link]

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  • Khabibullina, A. R., et al. (2020). p-tert-Butyl Thiacalix[1]arene Derivatives Functionalized in the Lower Rim with Bis(3-aminopropyl)amine: Synthesis and Interaction with DNA. Macroheterocycles, 13(3), 269-274. [Link]

  • Gorbachuk, V. V., et al. (2017). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and anion-binding properties. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 89(3-4), 1-11. [Link]

  • Rashatasakhon, P., et al. (2010). X-ray guided 1H NMR analysis of pinched cone calix[1]arenes. Journal of Molecular Structure, 963(1), 103-109. [Link]

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  • Stoikov, I. I., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Macroheterocycles, 9(3), 294-300. [Link]

  • Reid, J. P., et al. (2023). NMR Analyses of 1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]

  • Stoikov, I. I., et al. (2018). Chemo and stereocontrolled alkylation of 1,2-disubstituted at the lower rim 1,2-alternate p-tert-butylthiacalix[1]arene. ResearchGate. [Link]

  • Salas, J. M., et al. (2017). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 7(4), 114. [Link]

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synthesis of partial cone 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Partial Cone 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene

Abstract

This technical guide provides a comprehensive overview of the synthesis of the partial cone conformer of 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene. Thiacalix[1]arenes are versatile macrocyclic hosts whose utility in supramolecular chemistry, sensing, and materials science is dictated by the three-dimensional arrangement of their constituent aromatic units. Control over their conformational isomers—cone, partial cone, 1,2-alternate, and 1,3-alternate—is paramount for designing molecules with specific recognition properties. This document details a robust protocol for the O-alkylation of p-tert-butylthiacalix[1]arene, focusing on the strategic choices of reagents and conditions to favor the formation and isolation of the target partial cone isomer. We will explore the underlying chemical principles, provide a detailed experimental workflow, and discuss the critical characterization techniques required for conformational assignment.

Introduction: The Significance of Thiacalix[1]arene Conformation

Thiacalix[n]arenes are a class of macrocycles built from phenol units linked by sulfur bridges.[2] Compared to their classic methylene-bridged counterparts, the sulfur bridges introduce unique electronic properties, a wider cavity, and additional coordination sites, making them highly valuable scaffolds in host-guest chemistry.[3] The functionalization of the lower rim (the phenolic hydroxyl groups) not only imparts new properties but also locks the macrocycle into one of its four possible conformations.

The partial cone conformation, where one phenolic unit is inverted relative to the other three, presents a unique cavity shape and dipole moment compared to the more common C₄ᵥ-symmetric cone isomer. This distinct topology is highly sought after for the selective complexation of specific guests, including metal ions and small organic molecules.[4] The introduction of ethoxycarbonylmethoxy groups is a common and versatile functionalization strategy. These ester groups enhance solubility and serve as key intermediates for further derivatization, such as conversion to carboxylic acids or amides, enabling the development of sophisticated molecular receptors and extractants.[5]

The primary challenge in this field is not the functionalization itself, but the stereoselective control of the reaction to yield a specific conformer. The direct O-alkylation of the parent thiacalix[1]arene often results in a mixture of conformational isomers, necessitating either careful control of reaction conditions to favor one product or laborious chromatographic separation.[4][6]

Synthetic Strategy and Mechanistic Rationale

The synthesis of partial cone 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is achieved via a nucleophilic substitution (Sₙ2) reaction. The parent p-tert-butylthiacalix[1]arene is tetra-deprotonated at its lower rim hydroxyl groups by a suitable base, and the resulting phenoxides act as nucleophiles, attacking the electrophilic carbon of an alkylating agent, ethyl bromoacetate.

The Critical Role of the Base: The Template Effect

The choice of base is the most critical parameter for influencing the conformational outcome of the alkylation. The reaction proceeds through a series of intermediates, and the alkali metal cation of the base (e.g., K⁺ from K₂CO₃, Cs⁺ from Cs₂CO₃) acts as a "template," coordinating to the phenoxide oxygen atoms.[7] The size of this cation influences the orientation of the phenol rings during the sequential alkylation steps. While a complete stereoselective synthesis remains challenging, using specific metal carbonates can significantly alter the product distribution. For instance, potassium carbonate (K₂CO₃) is frequently employed and has been shown to be effective in producing all three major conformers (cone, partial cone, 1,3-alternate), allowing for the subsequent isolation of the desired partial cone isomer.[4][8]

Solvent and Reagent Considerations

A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal for this reaction.[4] These solvents effectively solvate the metal cation without interfering with the nucleophilicity of the phenoxide, facilitating the Sₙ2 pathway. Ethyl bromoacetate is a potent and commonly used alkylating agent for introducing the ethoxycarbonylmethoxy moiety.[9]

The overall synthetic workflow is depicted below.

SynthesisWorkflow Start p-tert-Butylthiacalix[4]arene (Starting Material) Reaction O-Alkylation Reaction (Reflux) Start->Reaction Reagents Ethyl Bromoacetate K₂CO₃ (Base) Acetone (Solvent) Reagents->Reaction Mixture Mixture of Conformational Isomers (Cone, Partial Cone, 1,3-Alternate) Reaction->Mixture Crude Product Separation Column Chromatography Mixture->Separation Product Partial Cone Isomer (Target Product) Separation->Product Isolated Others Cone & 1,3-Alternate Isomers (Byproducts) Separation->Others Isolated

Figure 1: General workflow for the synthesis and isolation of the target partial cone thiacalix[1]arene isomer.

Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[4][6][8] Researchers should consult the original publications and perform appropriate risk assessments before proceeding.

Materials:

  • 5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tert-butylthiacalix[1]arene (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone via syringe to dissolve the starting material under an inert atmosphere (e.g., Nitrogen or Argon). Add finely ground anhydrous potassium carbonate (10.0 eq).

  • Alkylation: Add ethyl bromoacetate (8.0-10.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the solid residue with acetone.

  • Isolation of Crude Product: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product containing a mixture of conformers.

  • Purification: The crude solid is purified by column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with dichloromethane or ethyl acetate, is used to separate the isomers. The partial cone isomer is typically the second or third fraction to elute, after the 1,3-alternate and cone isomers, but the exact order may vary. Fractions should be monitored by TLC.

  • Final Product: Combine the fractions containing the pure partial cone isomer and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from chloroform/methanol) to yield the final product as a white crystalline solid.

Data Summary and Characterization

The successful synthesis and isolation of the partial cone isomer must be confirmed through rigorous analytical techniques.

ParameterValue / Condition
Starting Material p-tert-Butylthiacalix[1]arene
Reagents Ethyl bromoacetate, K₂CO₃
Solvent Acetone or DMF
Stoichiometry (approx.) Thiacalixarene : Base : Alkylating Agent = 1 : 10 : 10
Temperature Reflux (~56 °C for Acetone)
Reaction Time 24 - 48 hours
Purification Method Silica Gel Column Chromatography
Expected Yield Variable; depends heavily on separation efficiency

Characterization by ¹H NMR Spectroscopy:

¹H NMR is the most powerful tool for unambiguously assigning the conformation of the product.[4] The symmetry of each isomer gives rise to a characteristic pattern of signals, especially for the methylene protons of the bridging sulfur atoms (Ar-S-Ar) and the O-CH₂-CO protons.

  • Cone (C₄ᵥ symmetry): A single pair of doublets for the Ar-CH₂-Ar protons and a single singlet for the O-CH₂-CO protons.

  • 1,3-Alternate (C₂ₕ symmetry): A single singlet for the Ar-CH₂-Ar protons and a single singlet for the O-CH₂-CO protons.

  • Partial Cone (Cₛ symmetry): This is the least symmetric isomer, leading to the most complex spectrum. It will show multiple distinct signals for the aromatic protons, the tert-butyl groups, and most diagnostically, multiple pairs of doublets for the methylene bridges and multiple singlets for the O-CH₂-CO protons, reflecting their inequivalent chemical environments.

Conclusion

The synthesis of partial cone 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is a prime example of the challenges and strategies involved in controlling the three-dimensional structure of macrocyclic compounds. While direct alkylation leads to a mixture of conformers, a judicious choice of base and solvent, followed by careful chromatographic separation, provides a reliable route to the desired isomer. The protocol and rationale outlined in this guide offer a solid foundation for researchers aiming to synthesize this and related thiacalix[1]arene derivatives for applications in molecular recognition, drug delivery, and advanced materials development.

References

  • Akdas, H., et al. (2000). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1251-1256. Available from: [Link]

  • Elçin, S. (2022). Synthesis and structural characterization of mono acid-type partial cone conformation azocalix[1]arene. DergiPark. Available from: [Link]

  • Stoikov, I. I., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Macroheterocycles, 9(3), 294-300. Available from: [Link]

  • van Leeuwen, F. W. B., et al. (2004). Synthesis and Conformational Evaluation of p-tert-Butylthiacalix[1]arene-crowns. The Journal of Organic Chemistry, 69(11), 3928–3936. Available from: [Link]

  • Stoikov, I. I., et al. (2014). The synthesis of p- tert-butyl thiacalix[1]arenes functionalized with secondary amide groups at the lower rim and their extraction properties and self-assembly into nanoscale aggregates. Supramolecular Chemistry, 27(1-2), 101-111. Available from: [Link]

  • Iki, N., et al. (2000). Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property 1. Tetrahedron, 56(10), 1437-1443. Available from: [Link]

  • Morohashi, N., et al. (2006). Thiacalixarenes. Chemical Reviews, 106(12), 5291-5316. Available from: [Link]

  • Lhoták, P. (2004). Chemistry of Thiacalixarenes. European Journal of Organic Chemistry, 2004(8), 1675-1692. Available from: [Link]

  • Zhidkova, O. B., et al. (2011). Functionalized thiacalix- and calix[1]arene-based Ag+ ionophores: synthesis and comparative NMR study. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 69, 39-47. Available from: [Link]

  • Lhoták, P., et al. (2023). The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. Molecules, 28(9), 3899. Available from: [Link]

  • Stoikov, I. I., et al. (2011). p-tert-Butyl Thiacalix[1]arenes Functionalized with Amide and Hydrazide Groups at the Lower Rim in Cone, Partial Cone, and 1,3-Alternate Conformations Are “Smart” Building Blocks for Constructing Nanosized Structures with Metal Cations of s-, p-, and d-Elements in the Organic Phase. Langmuir, 27(24), 15134-15146. Available from: [Link]

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Selective Synthesis of the 1,3-Alternate Conformer of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene: Principles and Practices

Selective Synthesis of the 1,3-Alternate Conformer of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene: Principles and Practices

Abstract

This guide provides a comprehensive, in-depth protocol for the selective synthesis of the 1,3-alternate conformer of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene. Thiacalix[1]arenes are a pivotal class of macrocycles in supramolecular chemistry, and the ability to control their three-dimensional geometry is critical for their application in molecular recognition, sensing, and drug delivery. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles governing conformational control, with a particular focus on the template-driven O-alkylation of the thiacalix[1]arene lower rim. We present a validated, step-by-step methodology, characterization data, and the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the unique properties of this specific thiacalixarene stereoisomer.

Introduction: The Significance of Conformational Control

Thiacalix[n]arenes, macrocyclic compounds featuring phenol units linked by sulfur bridges, are highly valued as molecular scaffolds due to their pre-organized cavities and the ease with which they can be functionalized.[2] Unlike many rigid macrocycles, the thiacalix[1]arene skeleton possesses significant conformational flexibility, primarily existing in four distinct isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The spatial arrangement of the functional groups, and thus the overall topology of the molecular host, is dictated by this conformation.

The selective synthesis of a single conformer is paramount, as the geometry of the macrocycle directly governs its host-guest complexation properties.[3] For instance, the cone conformer creates a well-defined pocket, while the 1,3-alternate conformer presents functional groups on opposite faces of the macrocycle, making it suitable for constructing molecular channels or recognizing specific guest geometries.[4][5] This guide focuses specifically on the synthesis of the 1,3-alternate isomer of 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis[(ethoxycarbonyl)methoxy]-2,8,14,20-tetrathiacalix[1]arene, a versatile building block for more complex supramolecular systems.

The Core Principle: Cation-Templated Synthesis

The selective formation of a desired thiacalix[1]arene conformer during lower-rim functionalization is not a matter of chance but a directed process. The key lies in the O-alkylation reaction of the parent p-tert-butylthiacalix[1]arene tetrol and, crucially, the choice of base. The alkali metal cation of the base acts as a template, coordinating to the phenolic oxygen atoms and stabilizing a specific orientation of the phenol rings prior to and during the alkylation with ethyl bromoacetate.

The size of the alkali metal cation is directly correlated with the resulting conformer distribution.[3][6]

  • Sodium (Na⁺) , being the smallest, fits neatly within the lower rim of four co-facial phenolic units, templating the formation of the cone conformer.

  • Potassium (K⁺) , with its intermediate size, templates the partial cone conformer.

  • Cesium (Cs⁺) , the largest of the common alkali metals, is too large to be encapsulated in a cone arrangement. Instead, it preferentially coordinates with the phenolic oxygens in an alternating fashion, forcing two rings up and two rings down. This arrangement is the precursor to the 1,3-alternate conformation, and its stability during the reaction ensures that alkylation locks the macrocycle into this geometry with high selectivity.[3]

This template effect is the cornerstone of achieving a high-yield, selective synthesis of the target molecule.

Caption: Cation template effect in conformer selection.

Experimental Protocol

This protocol details the synthesis of the target 1,3-alternate conformer from the parent p-tert-butylthiacalix[1]arene.

Materials and Reagents
ReagentPuritySupplier Recommendation
p-tert-Butylthiacalix[1]arene>97%TCI, Sigma-Aldrich
Ethyl bromoacetate>98%Sigma-Aldrich, Acros
Cesium Carbonate (Cs₂CO₃)>99%Sigma-Aldrich, Strem
AcetoneAnhydrousFisher Scientific, VWR
Dichloromethane (DCM)ACS GradeFisher Scientific, VWR
MethanolACS GradeFisher Scientific, VWR
Hydrochloric Acid (HCl)1M aq.Prepared from conc. HCl
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeVWR, Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Synthesis Workflow

Synthesis_Workflowstartp-tert-Butylthiacalix[4]arene+ Ethyl Bromoacetate+ Cs₂CO₃ in AcetonerefluxReflux Reaction(24-48 hours)start->refluxHeatworkupAqueous Workup(Filtration, Washing)reflux->workupCool & FilterextractionSolvent Extraction(DCM)workup->extractionpurifyColumn Chromatography(Silica Gel)extraction->purifyDry & Concentrateproduct1,3-alternate Conformer(Final Product)purify->product

Caption: Workflow for the synthesis of the 1,3-alternate conformer.

Step-by-Step Procedure

The tetra-O-alkylation is performed using cesium carbonate as the base in acetone, which has been demonstrated to selectively produce the 1,3-alternate conformer in high yield.[3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tert-butylthiacalix[1]arene (1.00 g, 1.38 mmol) and anhydrous acetone (100 mL).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 3.60 g, 11.04 mmol, 8 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes. The use of a large excess of base ensures complete deprotonation of the phenolic hydroxyl groups.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.85 g, 1.23 mL, 11.04 mmol, 8 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid residue.

  • Purification:

    • Dissolve the crude residue in dichloromethane (50 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL) and then with deionized water (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness.

    • The resulting solid is purified by column chromatography on silica gel using a gradient eluent (e.g., hexane to 30% ethyl acetate in hexane) or by recrystallization from a suitable solvent system like methanol/chloroform to afford the pure 1,3-alternate product as a white solid.[3] A yield of approximately 78% can be expected.[3]

Product Characterization and Validation

Confirmation of the product's identity and, most importantly, its 1,3-alternate conformation is achieved through standard spectroscopic techniques. The symmetry of the molecule is the key diagnostic feature.

  • ¹H NMR Spectroscopy: Due to the C₂ᵥ symmetry of the 1,3-alternate conformer, the ¹H NMR spectrum (in CDCl₃) is expected to be relatively simple and distinct from other isomers.[3][4]

    • tert-Butyl Protons: A sharp singlet around δ 1.2-1.3 ppm integrating to 36H.

    • Aromatic Protons: A sharp singlet around δ 7.5-7.6 ppm integrating to 8H.

    • -OCH₂CO- Protons: A sharp singlet around δ 4.5 ppm integrating to 8H. The equivalence of all four ethoxycarbonylmethoxy groups is a strong indicator of the 1,3-alternate conformation.

  • ¹³C NMR Spectroscopy: The spectrum will show a reduced number of signals consistent with the molecule's high symmetry.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to confirm the molecular weight of the final product, verifying that complete tetra-alkylation has occurred.[1][4]

  • X-ray Crystallography: For unambiguous structural proof, single-crystal X-ray diffraction is the definitive method to confirm the 1,3-alternate conformation.[3]

Conclusion

The synthesis of the 1,3-alternate conformer of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is a highly controllable and reproducible process. The strategic use of cesium carbonate as a templating base in the O-alkylation reaction is the critical factor that directs the stereochemical outcome, leading to the desired product in high yield and purity. The straightforward protocol and clear spectroscopic signatures for validation make this synthesis accessible and reliable for researchers requiring this specific and valuable supramolecular building block.

References

  • Iki, H., Ohta, T., Kumagai, H., & Miyano, S. (1998). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2465-2471. [Link]

  • Lhoták, P. (2004). Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. Organic & Biomolecular Chemistry, 2(11), 1675-1682. [Link]

  • Bikmukhametova, A., et al. (2020). Synthesis and Spatial Structure of p-tert-Butylthiacalix[1]arene Derivatives Containing Amide and Amino Groups. AIP Conference Proceedings, 2308(1), 020003. [Link]

  • Gubaidullin, F. B., et al. (2022). Synthesis and Characterization of New Potential Hypoxia-Sensitive Azo-thiacalix[1]arenes Derivatives. Chemistry Proceedings, 10(1), 77. [Link]

  • Morohashi, N., et al. (2006). Thiacalixarenes. Chemical Reviews, 106(12), 5291-5316. [Link]

  • Voloshina, V. V., et al. (2020). The synthesis of p-tert-butyl thiacalix[1]arenes functionalized with secondary amide groups at the lower rim and their extraction properties and self-assembly into nanoscale aggregates. Molecules, 25(21), 5183. [Link]

  • Vavilova, A. A., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Macroheterocycles, 9(3), 294-300. [Link]

  • Lhoták, P. (2001). 1,3-Alternate, the Smart Conformation of Calix[1]arenes. Current Organic Chemistry, 5(6), 635-657. [Link]

  • Kumagai, H., et al. (1996). A Practical Method for the Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property. Tetrahedron Letters, 37(41), 7349-7352. [Link]

An In-depth Technical Guide to the Spectroscopic Properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, a significant macrocyclic compound in supramolecular chemistry. We will delve into the nuances of its characterization using various spectroscopic techniques, offering field-proven insights into the interpretation of its spectral data. This document is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of thiacalixarene derivatives.

Introduction: The Significance of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Thiacalix[1]arenes, macrocyclic compounds comprised of phenolic units linked by sulfur atoms, have garnered considerable attention as versatile molecular scaffolds.[2][3][4] Their unique three-dimensional, basket-like architecture allows for the construction of intricate host-guest systems, making them valuable in areas such as ion and molecule recognition, catalysis, and drug delivery.[2][3] The functionalization of the phenolic hydroxyl groups on the "lower rim" of the thiacalixarene core with ethoxycarbonylmethoxy groups enhances their coordination capabilities, particularly towards metal cations.[5][6] The p-tert-butyl groups on the "upper rim" ensure solubility in common organic solvents, facilitating their study and application.

Understanding the spectroscopic properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is paramount for confirming its synthesis, elucidating its conformational isomers (cone, partial cone, and 1,3-alternate), and studying its interactions with guest molecules. This guide will systematically explore its signature features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Molecular Structure and Conformational Isomerism

The spectroscopic properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene are intrinsically linked to its molecular structure and the conformational flexibility of the thiacalix[1]arene backbone. The four phenolic units can be arranged in different orientations, leading to distinct conformational isomers. The distribution of these isomers can be influenced by the reaction conditions during synthesis, particularly the choice of base.[7]

cluster_0 Synthesis of Conformational Isomers cluster_1 Conformational Isomers Thiacalix[4]arene Thiacalix[4]arene Reaction Reaction Thiacalix[4]arene->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Base (e.g., Na2CO3, K2CO3, Cs2CO3) Base (e.g., Na2CO3, K2CO3, Cs2CO3) Base (e.g., Na2CO3, K2CO3, Cs2CO3)->Reaction cone cone Reaction->cone Na2CO3 partial cone partial cone Reaction->partial cone K2CO3 1,3-alternate 1,3-alternate Reaction->1,3-alternate Cs2CO3

Caption: Synthetic control over conformational isomers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformation

NMR spectroscopy is the most powerful tool for elucidating the conformational isomers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. The chemical shifts and splitting patterns of the protons and carbons provide a detailed fingerprint of the molecule's three-dimensional structure.[8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly informative for distinguishing between the cone, partial cone, and 1,3-alternate conformers. The key diagnostic signals are those of the aromatic protons, the methylene protons of the ethoxycarbonylmethoxy groups, and the tert-butyl protons.

Proton Signal Cone Conformer Partial Cone Conformer 1,3-Alternate Conformer
tert-Butyl (s)One singletMultiple singletsTwo singlets
Aromatic (s)One singletMultiple singletsTwo singlets
OCH₂ (s)One singletMultiple singletsOne singlet
CH₂CH₃ (t)One tripletMultiple tripletsOne triplet
CH₂CH₃ (q)One quartetMultiple quartetsOne quartet

Table 1: Characteristic ¹H NMR Signals for Conformational Isomers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Causality behind Spectral Differences: The symmetry of the molecule dictates the number of distinct proton environments. The highly symmetric cone and 1,3-alternate conformers exhibit simpler spectra with fewer signals. In contrast, the less symmetric partial cone conformer displays a more complex spectrum with multiple signals for each type of proton, reflecting the different chemical environments of the repeating units.[8] The spacing between the aromatic proton signals can also be a key indicator, with a larger spacing often observed in conformers where one aromatic ring shields another.[9]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum provides complementary information about the molecular symmetry and conformation. The number of distinct carbon signals for the tert-butyl, aromatic, and ethoxycarbonylmethoxy groups corresponds to the symmetry of the isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of complex spectra, especially for the partial cone isomer, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer 1H NMR Acquisition 1H NMR Acquisition NMR Spectrometer->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition NMR Spectrometer->13C NMR Acquisition Data Processing & Analysis Data Processing & Analysis 1H NMR Acquisition->Data Processing & Analysis 13C NMR Acquisition->Data Processing & Analysis Conformer Identification Conformer Identification Data Processing & Analysis->Conformer Identification

Caption: Workflow for NMR-based conformational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a valuable technique for confirming the presence of key functional groups in 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. The spectrum provides a characteristic fingerprint of the molecule's vibrational modes.

**Wavenumber (cm⁻¹) **Vibrational Mode Significance
~2960C-H stretching (aliphatic)Confirms the presence of tert-butyl and ethyl groups.
~1750C=O stretching (ester)A strong and sharp peak, characteristic of the ethoxycarbonyl group.[10]
~1480C=C stretching (aromatic)Indicates the presence of the aromatic rings of the thiacalixarene core.
~1200C-O stretching (ether)Corresponds to the ether linkage in the ethoxycarbonylmethoxy substituent.
~1080C-O-C stretchingAlso related to the ether linkages.

Table 2: Key FT-IR Vibrational Bands for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Causality behind Spectral Features: The presence of the strong carbonyl absorption band around 1750 cm⁻¹ is a clear indication of the successful functionalization of the phenolic hydroxyl groups. The absence of a broad O-H stretching band (typically around 3200-3500 cm⁻¹) confirms the complete substitution of the lower rim hydroxyls.[10][11]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, the absorption bands are primarily due to π-π* transitions within the aromatic rings of the thiacalixarene core.

The UV-Vis spectrum typically shows a strong absorption maximum in the range of 280-310 nm.[1][9] The exact position and intensity of this band can be influenced by the solvent and the conformation of the macrocycle. Upon complexation with metal ions, shifts in the absorption maximum can be observed, making UV-Vis spectroscopy a useful tool for studying binding events.[9][12]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use a matched pair of cuvettes, one for the sample solution and one for the pure solvent (as a reference).

    • Baseline correct the instrument with the pure solvent before measuring the sample.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene and for providing evidence of its structural integrity.

The expected molecular weight for C₅₆H₇₂O₁₂S₄ is approximately 1065.42 g/mol .[13][14] In mass spectrometry, the molecule is typically observed as a protonated species [M+H]⁺, a sodiated adduct [M+Na]⁺, or a potassiated adduct [M+K]⁺, depending on the ionization method and the presence of trace alkali metal salts.[15]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for this type of molecule, often yielding intact molecular ions with minimal fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is effective for large molecules.[15][16]

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Conclusion

The spectroscopic characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and mass spectrometry. This guide has provided a detailed overview of the expected spectral features and the underlying principles governing them. By following the outlined experimental protocols and understanding the interpretation of the resulting data, researchers can confidently synthesize, identify, and utilize this versatile macrocycle in their scientific endeavors.

References

  • ResearchGate. (n.d.). bThe FTIR spectrum of pure calixarene (a), and its substitution with mercaptopurine (b). Retrieved from [Link]

  • Stibor, I., et al. (2000). Synthesis and 1H NMR Complexation Study of Thiacalix[1]arene Tetraacetates. Collection of Czechoslovak Chemical Communications, 65(5), 756-768.

  • Pashirova, T. N., et al. (2022). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. International Journal of Molecular Sciences, 23(5), 2341.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiacalixarene 5 (0.01 mM) in the absence... Retrieved from [Link]

  • Stoikov, I. I., et al. (2015). Comparative analysis of the binding of thiacalix[1]arene-monocrown-ethers with monovalent metal salts using MALDI mass spectrometry. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 83(1-2), 101-109.

  • ResearchGate. (n.d.). FTIR of p-tert -butyl-calix[n]arenes and TG quenched p. Retrieved from [Link]

  • Saman, D., et al. (2020). Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. The Journal of Organic Chemistry, 85(23), 15336-15344.
  • ResearchGate. (n.d.). The solid-state UV–vis spectra of compounds 1 and 2 at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the functionalized thiacalix[1]arenes at lower and upper... Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized thiacalix- and calix[1]arene-based Ag+ ionophores: synthesis and comparative NMR study. Retrieved from [Link]

  • Neri, P., et al. (2008). The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. Molecules, 13(10), 2433-2444.

  • ResearchGate. (n.d.). FTIR spectrum of calixarene. Retrieved from [Link]

  • Iki, N. (2010). Thiacalixarenes: emergent supramolecules in crystal engineering and molecular recognition. CrystEngComm, 12(4), 957-967.
  • Kumagai, H., et al. (1997). Thiacalixarenes: the development of new host molecules utilizing the characteristics of sulfur. Journal of the Chemical Society, Perkin Transactions 2, (5), 871-876.
  • Sadykova, Y. R., et al. (2023). New Supramolecular Hypoxia-Sensitive Complexes Based on Azo-Thiacalixarene. International Journal of Molecular Sciences, 24(2), 1161.
  • ResearchGate. (n.d.). IR spectra of p - tert -Bu-calix[1]arene 8 (a) and p -. Retrieved from [Link]

  • Al-Masri, M., & Ahmed, S. A. (2018). Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[1]arene Derivatives. Materials, 11(11), 2243.

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[1]arene. PubChem. Retrieved from [Link]

  • Mustafina, A. R., et al. (2019). Synthesis and Spatial Structure of p-tert-Butylthiacalix[1]arene Derivatives Containing Amide and Amino Groups. AIP Conference Proceedings, 2167(1), 020059.

  • Eivazzadeh-Keihan, R., et al. (2021). Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. Organic & Biomolecular Chemistry, 19(30), 6649-6655.

  • ResearchGate. (n.d.). Synthesis and complexation properties of carbonyl-containing thiacalix[1]arenes. Retrieved from [Link]

  • Mustafina, A. R., et al. (2017). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry, 13, 1939-1948.

  • Pashirova, T. N., et al. (2022). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. International Journal of Molecular Sciences, 23(5), 2341.
  • ResearchGate. (n.d.). UV-Vis and ESI MS/MS study of calix[1]arene derivatives and their lanthanide complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2019). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 9(12), 633.

  • Iki, N., et al. (1999). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2219-2224.

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The Versatile Scaffold: A Technical Guide to the Host-Guest Chemistry of Ethoxycarbonylmethoxy Substituted Thiacalixarenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Cavity – A Molecule with Untapped Potential

The field of supramolecular chemistry has provided a powerful toolkit for scientists, and among its most versatile building blocks are the calixarenes. Their three-dimensional, basket-like architecture makes them ideal candidates for host-guest chemistry, with applications ranging from sensing and separation to catalysis and drug delivery. The introduction of sulfur bridges to create thiacalixarenes further enhances their properties, offering a larger, more flexible scaffold with unique electronic characteristics. This guide delves into a specific, yet highly promising, class of these macrocycles: ethoxycarbonylmethoxy substituted thiacalixarenes .

While the broader family of functionalized thiacalixarenes has seen extensive investigation, the ethoxycarbonylmethoxy derivatives hold a particular allure. The ester functionalities at the lower rim not only provide valuable coordination sites for guest molecules but also serve as versatile handles for further chemical modification. This dual nature positions them as a platform of significant interest for researchers in materials science and, perhaps most compellingly, in the intricate world of drug development.

This technical guide is designed to be a comprehensive resource for scientists at the forefront of this field. It moves beyond a simple recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the nuanced synthesis of these molecules, the intricate dance of host-guest interactions, and the cutting-edge techniques used to unravel their secrets. Our aim is to equip you not just with protocols, but with the scientific intuition to innovate and adapt these powerful molecules to your specific research challenges.

The Host Molecule: Understanding the Ethoxycarbonylmethoxy Thiacalixarene Scaffold

The foundation of any host-guest system is the host itself. Thiacalix[1]arenes are cyclic tetramers of phenols linked by sulfur atoms at the meta positions. This sulfur-bridged structure, compared to the traditional methylene-bridged calixarenes, imparts a wider cavity and greater conformational flexibility.

The focus of this guide, the ethoxycarbonylmethoxy substituted thiacalix[1]arene , features four ethoxycarbonylmethoxy groups appended to the phenolic oxygens at the lower rim of the macrocycle. These substituents are pivotal to the host's function:

  • Guest Coordination: The carbonyl oxygens of the ester groups act as potent hydrogen bond acceptors and coordination sites for metal ions and polar organic molecules.

  • Conformational Control: The steric bulk and electronic nature of these substituents influence the overall conformation of the thiacalixarene scaffold, which in turn dictates the shape and size of the binding cavity.

  • Synthetic Versatility: The ester functionality is a gateway to a vast array of other chemical groups through straightforward reactions like hydrolysis, amidation, and reduction, allowing for the fine-tuning of the host's properties.

Conformational Isomerism: The Key to Selective Recognition

A critical aspect of thiacalix[1]arene chemistry is the existence of distinct conformational isomers, arising from the relative orientations of the four aromatic rings. The four primary conformers are cone, partial cone, 1,2-alternate, and 1,3-alternate. The ethoxycarbonylmethoxy substituents play a crucial role in both directing the synthesis towards a specific conformer and defining the binding characteristics of that isomer.

The selective synthesis of these conformers is a beautiful example of template-directed synthesis, where the choice of base (an alkali metal carbonate) dictates the final geometry.[2]

ConformerSynthetic Template (Base)Resulting Cavity Characteristics
Cone Na₂CO₃A well-defined, deep cavity.
Partial Cone K₂CO₃A more open and asymmetric cavity.
1,3-Alternate Cs₂CO₃Two distinct binding sites on opposite faces of the macrocycle.

This template effect arises from the coordination of the alkali metal cation to the phenolic oxygens during the substitution reaction, guiding the incoming ethoxycarbonylmethoxy groups into a specific spatial arrangement.

Diagram: Conformational Isomers of Ethoxycarbonylmethoxy Thiacalix[1]arene

G cluster_cone Cone cluster_paco Partial Cone cluster_13alt 1,3-Alternate cluster_12alt 1,2-Alternate cone All substituents on the same face paco One inverted aryl ring cone->paco Inversion alt13 Two opposite inverted aryl rings paco->alt13 Inversion alt12 Two adjacent inverted aryl rings paco->alt12 Inversion alt13->paco Inversion alt12->cone Inversion

Caption: Conformational isomerism in substituted thiacalix[1]arenes.

Synthesis and Characterization: From Blueprint to Molecule

The reliable synthesis and thorough characterization of the host molecule are paramount. The following sections provide a detailed, field-proven protocol for the synthesis of ethoxycarbonylmethoxy substituted thiacalix[1]arenes, along with the essential characterization techniques.

Experimental Protocol: Selective Synthesis of Conformational Isomers

This protocol is adapted from established literature procedures and provides a robust method for obtaining the cone, partial cone, and 1,3-alternate conformers.[2]

Materials:

  • p-tert-butylthiacalix[1]arene

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) - anhydrous

  • Acetone - anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a solution of p-tert-butylthiacalix[1]arene (1.0 g, 1.38 mmol) in anhydrous acetone (100 mL) in a round-bottom flask, add the appropriate anhydrous alkali carbonate (for cone: Na₂CO₃, 2.92 g, 27.6 mmol; for partial cone: K₂CO₃, 3.81 g, 27.6 mmol; for 1,3-alternate: Cs₂CO₃, 8.99 g, 27.6 mmol).

  • Addition of Reagent: Add ethyl bromoacetate (3.08 g, 18.4 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the salts with CH₂Cl₂. Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of CH₂Cl₂ and precipitate by adding MeOH. The precipitate is the desired product. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and conformation of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The conformational assignment is primarily based on the characteristic splitting patterns of the aromatic and methylene bridge protons in the ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate and the ester groups on the product.

  • Excess Base: A significant excess of the alkali carbonate is used to ensure complete deprotonation of the phenolic hydroxyl groups and to drive the reaction to completion.

  • Choice of Solvent: Acetone is a good solvent for the reactants and has an appropriate boiling point for the reaction.

  • Purification by Precipitation: The difference in solubility of the product in CH₂Cl₂ and MeOH allows for a simple and effective initial purification step.

Characterization Techniques

A multi-faceted approach to characterization is essential to confirm the identity, purity, and conformation of the synthesized thiacalixarenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation and conformational assignment. The number of signals and their splitting patterns for the aromatic protons and the methylene bridges are unique for each conformer. 2D NMR techniques like COSY and NOESY can provide further confirmation of the through-bond and through-space connectivities, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure and conformation. Obtaining suitable crystals can be challenging but offers the most detailed structural information.

The Heart of the Matter: Host-Guest Chemistry

The ability of ethoxycarbonylmethoxy substituted thiacalixarenes to form stable complexes with a variety of guest molecules is the cornerstone of their utility. The binding process is driven by a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The carbonyl oxygens of the ester groups are excellent hydrogen bond acceptors.

  • Ion-Dipole Interactions: These are particularly important for the binding of metal cations.

  • π-π Stacking: The electron-rich aromatic cavities can interact favorably with guest molecules containing aromatic rings.

  • CH-π Interactions: The interaction between C-H bonds of the guest and the π-system of the host can contribute significantly to binding.

  • Hydrophobic Effects: In aqueous media, the encapsulation of a non-polar guest within the hydrophobic cavity is entropically favorable.

The selectivity of the host for a particular guest is determined by the principle of complementarity – the size, shape, and electronic properties of the guest must be a good match for the host's binding cavity. As previously noted, the conformation of the thiacalixarene plays a dominant role in defining this complementarity. For example, the cone isomer of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene shows a preference for Na⁺, while the partial-cone isomer prefers K⁺, and the 1,3-alternate isomer shows the highest affinity for Rb⁺.[2]

Investigating Host-Guest Interactions: Key Experimental Techniques

Quantifying the strength and thermodynamics of host-guest interactions is crucial for understanding and predicting the behavior of these systems. The following techniques are indispensable tools for the supramolecular chemist.

3.1.1. NMR Titration

NMR titration is a powerful method for determining the binding constant (Ka) and stoichiometry of a host-guest complex in solution. The experiment involves the stepwise addition of a guest to a solution of the host (or vice versa) and monitoring the changes in the chemical shifts of the host's or guest's protons.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of the host molecule at a known concentration in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The concentration should be chosen such that the expected binding constant falls within a measurable range. Prepare a stock solution of the guest molecule at a much higher concentration (typically 10-20 times that of the host) in the same deuterated solvent, also containing the same concentration of the host to avoid dilution effects.

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Identify a proton on the host or guest that shows a significant change in chemical shift upon complexation. Plot the change in chemical shift (Δδ) as a function of the guest concentration. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka) and the chemical shift change at saturation (Δδ_max).

Diagram: NMR Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Host Host Solution (Known Concentration) NMR_Tube NMR Tube with Host Host->NMR_Tube Guest Guest Stock Solution (High Concentration) Add_Guest Add Aliquots of Guest Guest->Add_Guest NMR_Tube->Add_Guest Acquire_Spectra Acquire 1H NMR Spectra Add_Guest->Acquire_Spectra Plot_Data Plot Δδ vs. [Guest] Acquire_Spectra->Plot_Data Fit_Data Non-linear Regression (e.g., 1:1 binding model) Plot_Data->Fit_Data Result Determine Ka and Δδ_max Fit_Data->Result

Caption: Workflow for determining binding constants via NMR titration.

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Principle of ITC:

An ITC instrument consists of two cells, a sample cell and a reference cell, enclosed in an adiabatic jacket. The sample cell contains one of the binding partners (e.g., the host), and the other binding partner (the guest) is in a syringe and is injected into the sample cell in small aliquots. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. An exothermic binding event will release heat, reducing the power needed to maintain the sample cell temperature, while an endothermic event will absorb heat, requiring an increase in power.

Experimental Protocol: ITC Measurement

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the host solution into the sample cell and the guest solution into the syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of injections of the guest solution into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Diagram: ITC Data Analysis Pathway

G Raw_Data Raw ITC Data (Power vs. Time) Integration Integration Raw_Data->Integration Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Integration->Binding_Isotherm Fitting Fitting to Binding Model Binding_Isotherm->Fitting Thermo_Params Thermodynamic Parameters (Ka, ΔH, n, ΔG, ΔS) Fitting->Thermo_Params

Caption: From raw ITC data to thermodynamic parameters.

3.1.3. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly if the host or guest is fluorescent, or if a fluorescent reporter molecule is used. Complexation can lead to changes in the fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime.

Experimental Protocol: Fluorescence Titration

  • Sample Preparation: Prepare a stock solution of the fluorescent species (host or guest) at a low concentration in a suitable solvent. Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.

  • Titration: Add aliquots of the quencher/enhancer solution to the cuvette containing the fluorophore solution. After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength as a function of the added species' concentration. The data can be analyzed using various models, such as the Stern-Volmer equation for quenching, to determine binding constants.

Binding of Biologically Relevant Guests

While the complexation of metal ions by ethoxycarbonylmethoxy substituted thiacalixarenes is well-documented, their interaction with biologically relevant guests is a burgeoning area of research with significant implications for drug development.

Amino Acids: The recognition and binding of amino acids are of fundamental importance. Thiacalixarenes functionalized with phosphonic and sulfonic acids have shown the ability to bind amino acids in water, with association constants ranging from 530 to 10,140 M⁻¹.[3] The binding is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. While specific data for ethoxycarbonylmethoxy derivatives is limited, their potential for similar interactions is high, particularly with amino acid esters or in non-aqueous environments.

Drug Molecules: The encapsulation of drug molecules within a host macrocycle can improve their solubility, stability, and bioavailability, and can enable controlled release. For example, other types of functionalized calixarenes have been shown to form complexes with drugs like ciprofloxacin, leading to the formation of nanoparticles for drug delivery. The ethoxycarbonylmethoxy substituted thiacalixarenes, with their tunable cavities and functional handles, are excellent candidates for the development of such drug delivery systems. Further research is needed to explore their loading capacity and release kinetics for a range of therapeutic agents.

Applications in Drug Development: A Look to the Future

The unique properties of ethoxycarbonylmethoxy substituted thiacalixarenes make them highly attractive for a range of applications in the pharmaceutical sciences.

Drug Delivery Systems

The ability to encapsulate drug molecules makes these thiacalixarenes promising as nanocarriers. By modifying the ethoxycarbonylmethoxy groups, it is possible to create stimuli-responsive systems where drug release is triggered by changes in pH, temperature, or the presence of specific enzymes.

Conceptual Workflow for Drug Loading and Release Studies:

  • Encapsulation: A drug is encapsulated by mixing it with the thiacalixarene host in a suitable solvent system, followed by a process to induce self-assembly or precipitation of the host-guest complex.

  • Characterization of Loaded Nanoparticles: The size, morphology, and drug loading capacity of the resulting nanoparticles are determined using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis or HPLC analysis.

  • In Vitro Release Studies: The release of the drug from the nanoparticles is monitored over time in a physiologically relevant buffer. The influence of stimuli (e.g., pH) on the release rate is investigated.

Biosensing

By attaching a reporter group (e.g., a fluorophore) to the thiacalixarene scaffold, it is possible to create sensors that signal the presence of a target analyte through a change in an optical or electrochemical signal. The ethoxycarbonylmethoxy groups can be hydrolyzed to carboxylic acids, which can then be coupled to fluorescent amines, for example. The binding of a guest molecule in the thiacalixarene cavity can allosterically modulate the properties of the reporter group, forming the basis of the sensing mechanism.

Solubilizing Agents

Many promising drug candidates suffer from poor aqueous solubility, which limits their therapeutic potential. The hydrophobic cavity of the thiacalixarene can encapsulate these poorly soluble drugs, forming a host-guest complex with improved solubility, thus enhancing their bioavailability.

Conclusion and Outlook

Ethoxycarbonylmethoxy substituted thiacalixarenes represent a class of macrocycles with immense, yet not fully realized, potential. Their straightforward, conformationally selective synthesis and the versatility of their functional groups make them an exciting platform for fundamental studies in supramolecular chemistry and for the development of advanced applications.

For researchers in drug development, these molecules offer a tantalizing glimpse into the future of targeted therapies and advanced drug delivery systems. The journey from a versatile molecular scaffold to a life-changing therapeutic is a long and challenging one, but it is a journey for which the ethoxycarbonylmethoxy substituted thiacalixarenes are uniquely equipped. The key to unlocking their full potential lies in continued interdisciplinary research, combining the insights of synthetic chemists, physical organic chemists, and pharmaceutical scientists. As our understanding of the intricate dance of host-guest chemistry grows, so too will our ability to harness the power of these remarkable molecules for the betterment of human health.

References

  • Iki, H., Ohta, T., Kumagai, H., & Miyano, S. (1998). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2745-2750.

  • Kalchenko, O., Drapailo, A., Shishkina, S., Shishkin, O., Kharchenko, S., Gorbatchuk, V., & Kalchenko, V. (2013). Complexation of thiacalix[1]arene methylphosphonic and sulphonic acids with amino acids. Supramolecular Chemistry, 25(5), 297-304.

  • Stoikov, I. I., Omran, O. A., Solovieva, S. E., Latypov, S. K., Enikeev, K. M., Gubaidullin, A. T., Antipin, I. S., & Konovalov, A. I. (2003). The synthesis of tetracarbonyl derivatives of thiacalix[1]arene in different conformations and their complexation properties towards alkali metal ions. Tetrahedron, 59(9), 1469–1476.

  • Lhoták, P. (2004). Thiacalixarenes. Chemical Reviews, 104(6), 2901-2936.
  • Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Chemical Society Reviews, 42(1), 366–386.
  • Yilmaz, M., & Sirit, A. (2011). Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy.
  • Rebek, J., Jr. (2000). Host–guest chemistry of calixarene capsules.
  • Shinkai, S. (1997). Calixarenes—the third generation of supramolecules. Tetrahedron, 53(41), 13771-13803.
  • Arduini, A., & Pochini, A. (2011). Calixarenes. In Comprehensive Supramolecular Chemistry II (Vol. 1, pp. 1-46). Elsevier.
  • Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137.
  • Stoikov, I. I., et al. (2022). Albumin/Thiacalix[1]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin. International Journal of Molecular Sciences, 23(17), 9908.

  • Sun, Y., et al. (2023). Research progress on calixarene/pillararene-based controlled drug release systems. Frontiers in Chemistry, 11, 1272829.

Sources

An In-Depth Technical Guide to the Preliminary Investigation of Metal Ion Binding with 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword: The Rationale of Molecular Recognition

In the intricate dance of supramolecular chemistry, the ability of a host molecule to selectively bind a guest species is paramount. This guide delves into the preliminary investigation of the metal ion binding properties of a fascinating host: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. Thiacalixarenes, macrocycles in which methylene bridges are replaced by sulfur atoms, present a unique electronic and conformational landscape compared to their traditional calixarene counterparts.[1][2] The introduction of sulfur not only expands the macrocyclic cavity but also introduces soft donor atoms, potentially altering the metal ion selectivity and binding affinity.[2][3] The ethoxycarbonylmethoxy functionalities appended to the lower rim provide additional coordination sites, creating a versatile platform for ion recognition.[4] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, yet adaptable, framework for exploring these interactions, emphasizing the "why" behind the "how" to foster a deeper understanding and encourage methodological innovation.

Section 1: The Host Molecule - Understanding the Terrain

Before embarking on any binding study, a thorough characterization of the host molecule is essential. The conformational flexibility of calixarenes is a defining feature, and for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, several conformers can exist: cone, partial cone, and 1,3-alternate.[4][5] The dominant conformation in solution will significantly influence the preorganization of binding sites and, consequently, the metal ion selectivity.

Synthesis and Conformational Analysis

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is typically achieved through the O-alkylation of the parent p-tert-butylthiacalix[6]arene with ethyl bromoacetate.[4][7] A crucial aspect of this synthesis is the influence of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) on the conformational outcome, a phenomenon known as the "template effect".[4][5]

Experimental Protocol: Conformational Analysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the synthesized thiacalixarene in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Interpretation: The conformation can be deduced from the splitting patterns and chemical shifts of the aromatic and methylene bridge protons.

    • cone conformer: Typically exhibits a pair of doublets for the diastereotopic methylene protons and singlets for the tert-butyl and aromatic protons, indicating C₄ᵥ symmetry.

    • partial cone conformer: Shows a more complex spectrum due to reduced symmetry.

    • 1,3-alternate conformer: Displays singlets for the aromatic and tert-butyl protons, but the chemical shifts of the methylene protons will differ from the cone conformer.[8]

It is imperative to understand that the observed conformation represents the most stable state under the given conditions. Changes in solvent polarity or temperature can potentially induce conformational switching.

Section 2: The Initial Encounter - Screening for Metal Ion Interactions

The preliminary investigation begins with a broad screening of various metal ions to identify potential binding events. This initial phase is qualitative or semi-quantitative, aiming to identify "hits" for more rigorous quantitative analysis.

UV-Visible Spectrophotometry: A First Glimpse

UV-Vis spectroscopy is a rapid and accessible technique to probe changes in the electronic environment of the thiacalixarene upon metal ion addition.[9] Binding events can manifest as a shift in the absorption maximum (λmax) or a change in molar absorptivity.[10]

Experimental Protocol: UV-Vis Titration

  • Stock Solutions: Prepare a stock solution of the thiacalixarene in a suitable solvent (e.g., acetonitrile, methanol) and stock solutions of various metal perchlorate or nitrate salts.

  • Titration: In a cuvette, place a known concentration of the thiacalixarene solution. Incrementally add small aliquots of a metal ion stock solution.

  • Data Acquisition: Record the UV-Vis spectrum after each addition, ensuring temperature equilibration.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the metal ion concentration. The presence of an isosbestic point, where the spectra of the free and complexed ligand cross, often suggests a simple 1:1 binding equilibrium.[9]

Caption: Workflow for UV-Vis titration screening.

Fluorescence Spectroscopy: Amplifying the Signal

For thiacalixarenes that are inherently fluorescent or have been functionalized with a fluorophore, fluorescence spectroscopy offers a highly sensitive method for detecting metal ion binding.[11][12][13] Binding can lead to fluorescence quenching ("turn-off") or enhancement ("turn-on"), providing a clear signal of interaction.[13][14]

Experimental Protocol: Fluorescence Titration

  • Stock Solutions: Prepare stock solutions as described for UV-Vis titration.

  • Titration: Similar to the UV-Vis protocol, add incremental amounts of metal ion solution to the thiacalixarene solution in a fluorescence cuvette.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition, keeping the excitation wavelength constant.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration. A significant and selective response for a particular metal ion indicates a promising candidate for further study.[15]

Section 3: Quantifying the Affinity - Determining Binding Constants

Once a promising metal-ligand interaction has been identified, the next critical step is to quantify the strength of this interaction by determining the binding constant (Ka) and stoichiometry.

Spectroscopic Titrations: A Deeper Dive

Both UV-Vis and fluorescence titration data can be used to calculate binding constants, provided a clear and measurable change occurs upon complexation.[16][17] By fitting the titration data to an appropriate binding model (e.g., 1:1, 1:2), the binding constant can be determined.

Data Analysis: Benesi-Hildebrand Method (for 1:1 complexes)

For a 1:1 complex, the Benesi-Hildebrand equation can be applied to the UV-Vis titration data:

1 / (A - A₀) = 1 / (Ka * (Amax - A₀) * [M]) + 1 / (Amax - A₀)

where:

  • A is the observed absorbance

  • A₀ is the absorbance of the free ligand

  • Amax is the absorbance of the complex

  • Ka is the association constant

  • [M] is the concentration of the metal ion

A plot of 1 / (A - A₀) versus 1 / [M] should yield a straight line, from which Ka can be calculated from the slope and intercept.

Isothermal Titration Calorimetry (ITC): The Gold Standard

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[20] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Degas both the thiacalixarene solution (in the sample cell) and the metal ion solution (in the injection syringe) to prevent bubble formation. The buffer systems must be carefully matched to avoid heats of mixing.[6]

  • Titration: A series of small injections of the metal ion solution are made into the sample cell containing the thiacalixarene.

  • Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[19]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Degas_Ligand Degas Thiacalixarene Solution Load_ITC Load Ligand into Cell, Metal into Syringe Degas_Ligand->Load_ITC Degas_Metal Degas Metal Ion Solution Degas_Metal->Load_ITC Run_Titration Perform Automated Injections Load_ITC->Run_Titration Generate_Isotherm Plot Heat vs. Molar Ratio Run_Titration->Generate_Isotherm Fit_Data Fit Isotherm to Binding Model Generate_Isotherm->Fit_Data Thermodynamic_Parameters Determine Kₐ, ΔH, n, ΔG, ΔS Fit_Data->Thermodynamic_Parameters

Sources

A Technical Guide to the Supramolecular Self-Assembly of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Derivatives for Advanced Drug Delivery

A Technical Guide to the Supramolecular Self-Assembly of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene Derivatives for Advanced Drug Delivery

This guide provides an in-depth exploration of the synthesis, self-assembly principles, and drug delivery applications of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage these versatile macrocycles for creating sophisticated therapeutic systems.

Introduction: The Emergence of Thiacalix[1]arenes in Supramolecular Chemistry

Calixarenes, a class of macrocyclic compounds, have garnered significant attention in supramolecular chemistry due to their unique host-guest properties and synthetic versatility.[2] Among these, thiacalix[1]arenes, which incorporate sulfur bridges into their framework, exhibit distinct electronic properties and conformational flexibility, making them highly attractive for various applications, including the development of drug delivery systems.[3][4] The introduction of functional groups, such as the ethoxycarbonylmethoxy moieties at the lower rim of the 4-tert-butylthiacalix[1]arene scaffold, imparts an amphiphilic character to these molecules, driving their self-assembly into well-defined nanostructures in aqueous environments.[5][6] These nanoassemblies offer a promising platform for encapsulating therapeutic agents, enhancing their solubility, and enabling controlled release.[1][7]

The Core Molecule: Synthesis and Conformational Isomers

The foundational step in harnessing the potential of these derivatives is their synthesis. The tetra-O-alkylation of 5,11,17,23-tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol with ethyl bromoacetate is a common and facile method.[8] A critical aspect of this synthesis is the ability to selectively obtain different conformational isomers—cone, partial cone, and 1,3-alternate—by carefully selecting the base catalyst (an alkali carbonate) and the reaction solvent.[8][9]

The conformation of the thiacalix[1]arene derivative is not merely a structural curiosity; it profoundly influences the molecule's self-assembly behavior and its subsequent interactions with guest molecules.[10] The spatial arrangement of the hydrophilic ethoxycarbonylmethoxy groups and the hydrophobic tert-butylated upper rim dictates the geometry of the resulting supramolecular structures.[5][8]

Synthetic Protocol: Selective Isomer Formation

The selective synthesis of the cone, partial cone, and 1,3-alternate conformers can be achieved by leveraging the template effect of different alkali metal cations.[9]

Materials:

  • 5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[1]arene-25,26,27,28-tetrol (TCA)

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Dissolution: Dissolve the TCA starting material in the chosen solvent (DMF or acetone) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add an excess of the selected alkali carbonate.

    • For the preferential formation of the cone isomer, Na₂CO₃ is often used.

    • For a mixture rich in partial cone and 1,3-alternate isomers, K₂CO₃ or Cs₂CO₃ can be employed.[11]

  • Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain the reaction for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of conformational isomers, is then purified using column chromatography on silica gel to isolate the desired conformer.

Characterization: The unambiguous assignment of the stereochemistry of each isomer is crucial and is typically achieved through ¹H NMR spectroscopy and single-crystal X-ray analysis.[8]

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReaction & Purificationcluster_productsConformational IsomersTCAThiacalix[4]areneTetrol (TCA)ReactionAlkylation Reactionin DMF or AcetoneTCA->ReactionAlkylating_AgentEthyl BromoacetateAlkylating_Agent->ReactionBaseAlkali Carbonate(Na₂CO₃, K₂CO₃, Cs₂CO₃)Base->ReactionTemplateEffectPurificationColumnChromatographyReaction->PurificationConeconePurification->ConePartial_Conepartial conePurification->Partial_ConeAlternate1,3-alternatePurification->Alternate

Caption: Synthetic workflow for obtaining conformational isomers.

The Driving Force: Principles of Self-Assembly

The amphiphilic nature of these thiacalix[1]arene derivatives is the primary driver of their self-assembly in aqueous solutions.[5] The hydrophobic 4-tert-butyl groups on the upper rim and the hydrophilic ethoxycarbonylmethoxy groups on the lower rim create a distinct separation of polarity.[5] This molecular architecture leads to the spontaneous formation of organized aggregates, such as micelles or vesicles, to minimize the unfavorable interactions between the hydrophobic moieties and water.[1][5]

Compared to conventional surfactants, amphiphilic calixarenes often exhibit a much lower critical micelle concentration (CMC), meaning they can form stable aggregates at lower concentrations.[1][4]

Factors Influencing Supramolecular Structure

The morphology of the resulting self-assembled structures is influenced by several factors:

  • Molecular Conformation: As previously discussed, the cone, partial cone, and 1,3-alternate conformations present different spatial arrangements of the hydrophilic and hydrophobic groups, which can favor the formation of spherical micelles, vesicles, or other aggregate types.[6] For instance, amphiphilic macrocycles in a 1,3-alternate conformation have been shown to form monolayers at interfaces and can be effectively embedded into vesicles.[6]

  • Concentration: The concentration of the thiacalix[1]arene derivative in the solution plays a crucial role. Below the CMC, the molecules exist as unimers, while above the CMC, they assemble into larger structures.

  • Environmental Conditions: Factors such as pH, temperature, and the presence of electrolytes can influence the ionization of the ester groups (upon hydrolysis) and the hydration of the hydrophilic chains, thereby affecting the packing of the molecules within the aggregates.

Self_Assembly_Factorscluster_inputsInfluencing Factorscluster_outputsResulting NanostructuresSelf_AssemblySelf-AssemblyProcessMicellesMicellesSelf_Assembly->MicellesVesiclesVesiclesSelf_Assembly->VesiclesMonolayersMonolayersSelf_Assembly->MonolayersConformationMolecularConformation(cone, p-cone, 1,3-alt)Conformation->Self_AssemblyConcentrationConcentration(CMC)Concentration->Self_AssemblyEnvironmentEnvironmentalConditions(pH, Temp, Ions)Environment->Self_Assembly

Caption: Factors influencing the self-assembly of thiacalixarenes.

Application in Drug Delivery: A Supramolecular Approach

The self-assembled nanostructures of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene derivatives serve as excellent nanocarriers for drug delivery.[1] The hydrophobic core of the micelles or the bilayer of the vesicles can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and protecting them from premature degradation.[1][7]

Drug Loading and Release Mechanisms

Drug Loading: The encapsulation of a drug can be achieved through various methods, including co-assembly, where the drug is mixed with the thiacalix[1]arene derivative before the self-assembly process is induced.[1] The efficiency of drug loading depends on the physicochemical properties of both the drug and the nanocarrier, including size, shape, and intermolecular interactions.

Controlled Release: The release of the encapsulated drug can be triggered by various internal or external stimuli. For instance, a change in pH can lead to the hydrolysis of the ester groups, altering the hydrophilic-lipophilic balance and causing the disassembly of the nanostructure.[4][12] This pH-responsive behavior is particularly advantageous for targeted drug delivery to acidic tumor microenvironments.[7][12]

Experimental Protocol: Characterization of Nanoassemblies

A crucial aspect of developing these drug delivery systems is the thorough characterization of the self-assembled nanoparticles.

Instrumentation:

  • Dynamic Light Scattering (DLS) for size and size distribution analysis.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphological analysis.

  • UV-Vis and Fluorescence Spectroscopy to determine drug loading and release kinetics.

Step-by-Step Characterization Workflow:

  • Preparation of Nanoassemblies: Prepare aqueous solutions of the thiacalix[1]arene derivative at concentrations above its CMC. For drug-loaded systems, co-dissolve the drug and the macrocycle in a suitable organic solvent, evaporate the solvent, and then hydrate the resulting film with an aqueous buffer.

  • Size and Polydispersity Analysis: Use DLS to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. This provides information on the average size and uniformity of the nanoassemblies.

  • Morphological Observation: Visualize the shape and structure of the nanoparticles using TEM or SEM. This can confirm the formation of micelles, vesicles, or other aggregates.

  • Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • Separate the drug-loaded nanoparticles from the unencapsulated drug using techniques like dialysis or centrifugation.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

      • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cutoff.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at different pH values) at a constant temperature with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and quantify the amount of released drug.

Quantitative Data Summary
ParameterTypical RangeSignificance
Hydrodynamic Diameter 50 - 200 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.3Indicates a homogenous population of nanoparticles.
Critical Micelle Conc. (CMC) 10⁻⁵ - 10⁻⁷ MLower CMC indicates higher stability upon dilution.
Drug Loading Capacity (LC) 5 - 20% (w/w)Represents the mass fraction of the drug in the nanoparticle.
Encapsulation Efficiency (EE) 60 - 95%The percentage of the initial drug that is successfully encapsulated.

Future Perspectives and Conclusion

The self-assembly of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene derivatives represents a powerful and versatile strategy for the development of advanced drug delivery systems. The ability to control the conformation of the macrocycle, and thereby the morphology of the resulting nanostructures, opens up avenues for creating highly tailored nanocarriers. Future research will likely focus on the introduction of stimuli-responsive moieties to achieve more precise control over drug release and the incorporation of targeting ligands to enhance site-specific delivery. The low toxicity and unique molecular recognition properties of thiacalix[1]arenes position them as promising candidates for the next generation of intelligent and effective therapeutic platforms.[13][14]

References

  • Rodik, R. V., et al. (n.d.). Supramolecular interactions in the heteroarylimine-substituted calix[1]arenes: the formation of cyclic dodecanuclear palladium aggregates. Supramolecular Chemistry, 33(4). Available at: [Link]

  • Mustafina, A., et al. (2022). Albumin/Thiacalix[1]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin. National Institutes of Health. Available at: [Link]

  • Solovieva S., Burilov V., Antipin I. (2017). Thiacalix[1]arene's lower rim derivatives: Synthesis and supramolecular properties. Macroheterocycles, 10(2), 134-146. Available at: [Link]

  • Wang, K., et al. (2020). Assembly behaviors of calixarene-based amphiphile and supra-amphiphile and the applications in drug delivery and protein recognition. ResearchGate. Available at: [Link]

  • Iki, N., et al. (2001). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nicosia, A., et al. (2021). Synthesis and characterization of a isothiouronium-calix[1]arene derivative: self-assembly and anticancer activity. National Institutes of Health. Available at: [Link]

  • Sreedevi, P., et al. (2021). Dynamic self-assembly of mannosylated-calix[1]arene into micelles for the delivery of hydrophobic drugs. PubMed. Available at: [Link]

  • Solovyeva, S. E., et al. (2023). New Supramolecular Hypoxia-Sensitive Complexes Based on Azo-Thiacalixarene. MDPI. Available at: [Link]

  • Sreedevi, P., et al. (2021). Dynamic self-assembly of mannosylated-calix[1]arene into micelles for the delivery of hydrophobic drugs. ResearchGate. Available at: [Link]

  • Solovieva, S.E., et al. (2017). Thiacalix[1]arene's Lower Rim Derivatives: Synthesis and Supramolecular Properties. Macroheterocycles, 10(2), 134-146. Available at: [Link]

  • Mustafina, A. R., et al. (2022). Polyimidazolium amphiphilic dendrimers on thiacalix[1]arene and gallic acid platforms via copper-free click chemistry: synthesis, self-assembly and DNA binding. RSC Publishing. Available at: [Link]

  • Yamato, K., et al. (2023). Synthesis, Structure, and Characterization of Thiacalix[1]-2,8-thianthrene. MDPI. Available at: [Link]

  • Zairov, R., et al. (2022). Structure–Activity Relationship of the Thiacalix[1]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines. MDPI. Available at: [Link]

  • Stoikov, I. I., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. ResearchGate. Available at: [Link]

  • Li, G., et al. (2023). Self-assembly morphology transition mechanism of similar amphiphilic molecules. Physical Chemistry Chemical Physics. Available at: [Link]

  • Zaynitdinova, R., et al. (2023). Thiacalixarene Carboxylic Acid Derivatives as Inhibitors of Lysozyme Fibrillation. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2023). Research progress on calixarene/pillararene-based controlled drug release systems. National Institutes of Health. Available at: [Link]

  • Yamada, M. (2017). Thiacalixarenes: emergent supramolecules in crystal engineering and molecular recognition. Semantic Scholar. Available at: [Link]

  • Stoikov, I. I., et al. (2013). The synthesis of p- tert-butyl thiacalix[1]arenes functionalized with secondary amide groups at the lower rim and their extraction properties and self-assembly into nanoscale aggregates. ResearchGate. Available at: [Link]

  • Antipin, I. S., et al. (2012). Reproducible Preparation of Polymorphs of the Thiacalix[1]Arene Derivative by Saturating a Solid Host with Solvent Vapors. ResearchGate. Available at: [Link]

  • Pinalli, R., et al. (2007). Para-carboxy modified amphiphilic calixarene, self-assembly and interactions with pharmaceutically-relevant molecules. PubMed. Available at: [Link]

  • Zhang, J., et al. (2016). Thiacalix[1]arene: New protection for metal nanoclusters. PubMed. Available at: [Link]

  • Strobel, E., et al. (2006). Self‐Assembly of Amphiphilic Calix[1]arenes in Aqueous Solution. ResearchGate. Available at: [Link]

  • Zairov, R. R., et al. (2018). Heteroditopic p-tert-butyl thiacalix[1]arenes for creating supramolecular self-assembles by cascade or commutative mechanisms. RSC Publishing. Available at: [Link]

  • Neri, S., et al. (2020). A calix[1]arene-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light. National Institutes of Health. Available at: [Link]

Methodological & Application

Analysis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Conformers by ¹H NMR Spectroscopy

Analysis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene Conformers by ¹H NMR Spectroscopy

This application note provides a comprehensive guide to the analysis of the conformational isomers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers in supramolecular chemistry, materials science, and drug development who utilize calixarene scaffolds. This guide details the principles, experimental protocols, and data interpretation techniques essential for identifying and characterizing these complex macrocyclic structures.

Introduction: The Dynamic World of Thiacalix[1]arenes

Thiacalix[1]arenes are macrocyclic compounds built from four phenol units linked by sulfur atoms at the ortho positions. This structure creates a unique molecular basket or "chalice" shape.[2] The replacement of traditional methylene bridges with sulfur atoms introduces distinct electronic properties, larger cavity sizes, and different conformational behaviors compared to conventional calixarenes.[3][4]

The key feature of thiacalix[1]arenes, and the focus of this guide, is their conformational flexibility. The individual phenol rings can rotate through the central annulus, giving rise to four distinct, stable conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The specific conformer present is critical as it dictates the molecule's three-dimensional shape, cavity size, and ultimately its ability to act as a host for guest molecules.

The tetra-O-alkylation of the lower rim with bulky groups like ethoxycarbonylmethoxy can lock the molecule into one of these conformations. However, the synthesis often yields a mixture of isomers.[5] ¹H NMR spectroscopy, particularly variable-temperature (VT) NMR, is the most powerful tool for unambiguously identifying these conformers in solution and studying their dynamic interconversion.[6][7]

Conformational Isomerism: A Structural Overview

The four primary conformers of a tetra-substituted thiacalix[1]arene arise from the different possible orientations of the phenolic units relative to the main axis of the molecule.

  • Cone: All four ethoxycarbonylmethoxy groups point in the same direction. This conformer possesses C₄ᵥ symmetry.

  • Partial Cone (paco): One phenolic unit is inverted relative to the other three. This conformer has lower, Cₛ symmetry.

  • 1,2-Alternate: Two adjacent phenolic units are inverted. This conformer is chiral and has C₂ symmetry.

  • 1,3-Alternate: Two opposite phenolic units are inverted. This conformer possesses C₂ₕ symmetry.

Gcluster_coneCone (C4v)cluster_pacoPartial Cone (Cs)cluster_13alt1,3-Alternate (C2h)cluster_12alt1,2-Alternate (C2)c1Upc2Upc1->c2c3Upc2->c3c4Upc3->c4c4->c1p1Upp2Upp1->p2p3Upp2->p3p4Downp3->p4p4->p1a13_1Upa13_2Downa13_1->a13_2a13_3Upa13_2->a13_3a13_4Downa13_3->a13_4a13_4->a13_1a12_1Upa12_2Upa12_1->a12_2a12_3Downa12_2->a12_3a12_4Downa12_3->a12_4a12_4->a12_1

Figure 1: Schematic representation of the four main conformers of a tetra-substituted thiacalix[1]arene.

Experimental Protocol: ¹H NMR Analysis

This section outlines the methodology for preparing and analyzing samples of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

To identify the conformational isomer(s) present in a sample and to study the dynamics of their interconversion using ¹H NMR and Variable-Temperature (VT) ¹H NMR spectroscopy.

  • Sample: Synthesized 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are recommended for their ability to dissolve the analyte and for their wide temperature range in VT experiments.

  • Apparatus: High-field NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion), high-precision NMR tubes.

  • Sample Preparation: Dissolve 5-10 mg of the thiacalixarene sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Causality: The concentration must be sufficient for a good signal-to-noise ratio but low enough to prevent aggregation, which can broaden signals.

  • Instrument Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Acquisition: Record a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-32 scans. Insight: A higher number of scans improves the signal-to-noise ratio, which is crucial for identifying low-population conformers.

    • Relaxation Delay (d1): 2-5 seconds. Insight: A longer delay ensures full relaxation of protons, leading to more accurate signal integration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

VT-NMR is essential for studying the kinetics of conformational exchange. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

  • Initial Spectrum: Begin by acquiring a spectrum at a low temperature where the exchange is expected to be slow (e.g., 223 K or -50°C in CD₂Cl₂).

  • Incremental Heating: Increase the temperature in controlled steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence Point: Continue acquiring spectra through the temperature range where signal broadening and coalescence are observed.

  • High-Temperature Spectrum: Acquire a final spectrum at a high temperature where the exchange is fast and signals appear sharp and averaged (e.g., 333 K or 60°C).

Figure 2: Workflow for a Variable-Temperature (VT) ¹H NMR experiment.

Data Interpretation: Decoding the Spectra

The symmetry of each conformer gives rise to a distinct and predictable ¹H NMR spectrum. The key diagnostic regions are the aromatic protons (Ar-H), the tert-butyl protons (-C(CH₃)₃), and the methylene protons of the ethoxycarbonylmethoxy group (-OCH₂CO-).

Proton TypeCone (C₄ᵥ)Partial Cone (Cₛ)1,3-Alternate (C₂ₕ)
Ar-H 1 singlet (8H)4 signals (2H each)1 singlet (8H)
-C(CH₃)₃ 1 singlet (36H)3 singlets (9H:18H:9H)1 singlet (36H)
-OCH₂CO- 1 singlet (8H)4 signals (2H each)1 singlet (8H)
-OCH₂CH₃ 1 tripletUp to 4 triplets1 triplet
-OCH₂CH₃ 1 quartetUp to 4 quartets1 quartet

Table 1: Expected ¹H NMR Signal Patterns for Conformers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

  • Cone vs. 1,3-Alternate: Both conformers are highly symmetrical and show a single set of signals for each type of proton. They are distinguished by their chemical shifts. Due to the different orientation of the aromatic rings, the chemical shifts of the -OCH₂CO- protons are particularly diagnostic. In the cone conformer, these protons are in similar environments, while in the 1,3-alternate conformer, two sets of protons point "in" towards the opposite rings and two point "out", but symmetry makes them equivalent, though their averaged chemical shift will differ from the cone.[8]

  • Partial Cone: The lack of symmetry makes the partial cone conformer easy to identify. The appearance of multiple signals, especially the 1:2:1 ratio for the tert-butyl groups, is a clear fingerprint.[8]

  • Selective Synthesis: It is noteworthy that the choice of base during the synthesis can favor the formation of a specific conformer. For instance, using Na₂CO₃, K₂CO₃, or Cs₂CO₃ can selectively yield the cone, partial cone, or 1,3-alternate isomers, respectively.[5] This knowledge can aid in the initial assignment of the major species observed in the spectrum.

The series of spectra from the VT-NMR experiment provides information on the energy barrier to conformational inversion (cone-to-cone ring inversion). By identifying the coalescence temperature (T꜀) for a pair of exchanging signals, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation. This provides a quantitative measure of the conformational stability of the macrocycle.

Advanced Techniques and Troubleshooting

  • 2D NMR (NOESY/ROESY): For ambiguous assignments, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be invaluable. These experiments detect through-space correlations between protons that are close to each other (< 5 Å). For example, in the cone conformer, NOEs would be observed between the -OCH₂CO- protons and the aromatic protons of the adjacent phenolic unit, confirming their syn arrangement.[9]

  • Troubleshooting:

    • Broad Signals: If signals are broad at room temperature, it indicates that the molecule is undergoing conformational exchange at a rate intermediate on the NMR timescale. Cooling the sample should resolve the signals into sharp peaks for individual conformers.

    • Poor Resolution: If signals are overlapping, using a higher-field NMR spectrometer (e.g., 600 MHz or above) will provide better spectral dispersion.

    • Concentration Effects: Aggregation can be an issue. If spectra are complex or broad, acquiring a spectrum at a lower concentration can help determine if intermolecular interactions are at play.[10]

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural elucidation of thiacalix[1]arene conformers. By carefully analyzing the number, multiplicity, and chemical shifts of key proton signals, one can readily distinguish between the cone, partial cone, and 1,3-alternate isomers. Furthermore, variable-temperature NMR experiments provide powerful insights into the dynamic behavior and conformational stability of these versatile macrocycles, which is critical for their rational design and application in host-guest chemistry and materials science.

References

  • Štěpan M, Lhoták P. Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. The Journal of Organic Chemistry. ACS Publications.

  • TCI Chemicals. Thiacalixarenes: the development of new host molecules utilizing the characteristics of sulfur.
  • Akdas H, Bringel L, Graf E, et al. Thiacalixarenes: Synthesis and structural analysis of thiacalix[1]arene and of p-tert-butylthiacalix[1]arene. Tetrahedron Letters. 1998.

  • Gualtieri M, Nuryyeva S, Lisii I, et al. Selective functionalization of methylene bridges of calix[11]arenes. Isolation and identification of conformational isomers of me. The Royal Society of Chemistry.

  • Čajan M, Dvořáková H, Stibor I, et al. Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. PMC. NIH.

  • Tyuftin YA, et al. Thiacalix[1]arenes with terminal thiol groups at the lower rim: Synthesis and structure. ResearchGate. 2009.

  • Iki N, Morohashi N, Narumi F, et al. Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.

  • Brouillette W, Chhen J, Tawa G, et al. NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv.

  • Katagiri H, Hattori T, Morohashi N, et al. Conformational behaviors of tetra-O-methylsulfinylcalix[1]arenes--an approach to control the conformation of thiacalix[1]arenes by oxidizing sulfur bridges. PubMed.

  • Sýkora J, Čajan M, Dvořáková H, et al. Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. PMC. PubMed Central.
  • Royappa ARN, Ayer M, Fracassi A, et al. Observed and calculated 1 H-NMR chemical shifts of the bridging protons...
  • Eicler S, Čajan M, Lhoták P.
  • Chhen J, Tawa G, Brouillette W, et al. Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv.

  • Hampton PD, Blanda MT, Wu W, et al. Synthesis and Conformational Evaluation of p-tert-Butylthiacalix[1]arene-crowns. UU Research Portal.

  • T-Recs. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Arduini A, Fanni S, Manfredi G, et al. Solvent Effect in the Fragment Condensation of Calix[1] Arenes and Temperature-Dependent 1H-NMR Studies of New Dihomomonocalixarenes. IRIS-BOA. 1995.

  • Gorbunov A, Malakhova M, Bezzubov S, et al. Figure S1: 1 H NMR spectrum (400MHz, 298K) of calix[1]arene 4 in CDCl3.

  • Ratajczak T, Jasiński M, Korabik M, et al.
  • Unconventional OFF–ON Response of a Mono(calix[1]arene)-Substituted BODIPY Sensor for Hg2+ through Dimerization Reversion. ACS Omega. 2022.

Application Note: Conformational Elucidation of Thiacalixarenes using 2D NOESY NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conformational Chameleon - Thiacalix[1]arenes

Thiacalix[1]arenes, cyclic tetramers of phenols linked by sulfur bridges, are fascinating molecules in supramolecular chemistry due to their unique host-guest complexation capabilities.[1][2] Their ability to adopt distinct three-dimensional shapes, or conformations, is central to their function, dictating the geometry of their binding cavity. These conformations—cone , partial cone , 1,2-alternate , and 1,3-alternate —arise from the rotation of the phenol units through the annulus of the macrocycle.[3][4][5] The selective synthesis and unambiguous identification of a specific conformer are critical for designing molecular receptors, sensors, and drug delivery systems.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) to determine the solution-state conformation of thiacalix[1]arenes. We will delve into the theoretical underpinnings, provide a step-by-step experimental protocol, and offer a comprehensive guide to spectral interpretation.

The Power of Proximity: Why 2D NOESY is a Definitive Tool

While 1D NMR (¹H and ¹³C) provides initial clues about the symmetry and general structure of a thiacalixarene, it is often insufficient for definitive conformational assignment.[4] 2D NOESY, however, directly probes the spatial relationships between protons.[8][9] The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is transferred to a spatially proximate spin (typically < 5 Å apart) through dipole-dipole interactions.[10][11] A 2D NOESY experiment maps these interactions as cross-peaks, providing a visual fingerprint of which protons are close to each other in 3D space, irrespective of their through-bond connectivity.[9] This makes it an exceptionally powerful tool for distinguishing between the different thiacalixarene conformers, each of which possesses a unique set of inter-proton distances.

Visualizing the Conformers: A Structural Overview

The four primary conformations of a thiacalix[1]arene are distinguished by the orientation of the phenolic units relative to the main plane of the macrocycle. Understanding their geometries is key to predicting and interpreting NOESY correlations.

G cluster_cone All substituents on the same face cluster_paco One inverted phenolic unit cluster_12alt Two adjacent inverted units cluster_13alt Two opposite inverted units cone_1 R cone_2 R cone_1->cone_2 Ar-S-Ar cone_3 R cone_2->cone_3 Ar-S-Ar cone_4 R cone_3->cone_4 Ar-S-Ar cone_4->cone_1 Ar-S-Ar paco_1 R paco_2 R paco_1->paco_2 Ar-S-Ar paco_3 R paco_2->paco_3 Ar-S-Ar paco_4 R_inv paco_3->paco_4 Ar-S-Ar paco_4->paco_1 Ar-S-Ar alt12_1 R alt12_2 R alt12_1->alt12_2 Ar-S-Ar alt12_3 R_inv alt12_2->alt12_3 Ar-S-Ar alt12_4 R_inv alt12_3->alt12_4 Ar-S-Ar alt12_4->alt12_1 Ar-S-Ar alt13_1 R alt13_2 R_inv alt13_1->alt13_2 Ar-S-Ar alt13_3 R alt13_2->alt13_3 Ar-S-Ar alt13_4 R_inv alt13_3->alt13_4 Ar-S-Ar alt13_4->alt13_1 Ar-S-Ar

Figure 1: Schematic representation of the four main conformations of thiacalix[1]arene. 'R' denotes a substituent pointing in one direction, while 'R_inv' denotes an inverted orientation.

Experimental Protocol: Acquiring High-Quality 2D NOESY Data

This section outlines a robust, field-proven protocol for the successful acquisition of 2D NOESY spectra for thiacalixarene conformational analysis.

Part 1: Sample Preparation
  • Compound Purity: Ensure the thiacalixarene sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification is often achieved by column chromatography or recrystallization.[12][13]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration. CDCl₃ is a common choice, but others like acetone-d₆ or CD₂Cl₂ can be used depending on solubility.[14] Low-viscosity solvents are preferable as they increase the longitudinal relaxation time, enhancing NOE sensitivity.[5]

  • Concentration: Prepare a solution with a concentration of 5-15 mg of the thiacalixarene in 0.5-0.6 mL of deuterated solvent. This concentration is typically sufficient for good signal-to-noise on modern NMR spectrometers.

  • Oxygen Removal: Dissolved paramagnetic oxygen can significantly reduce T1 relaxation times and quench the NOE effect. For optimal results, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes or by using the freeze-pump-thaw method (3-4 cycles).

  • NMR Tube: Use a high-quality, clean NMR tube to avoid spectral artifacts.

Part 2: NMR Spectrometer Setup and Calibration
  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity, determine the chemical shift range, and assess line widths.[9]

  • Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and detection.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks. Good shimming is crucial for resolving cross-peaks in the 2D spectrum.

  • Pulse Calibration: Calibrate the 90° pulse width for the specific sample. Accurate pulse widths are essential for the proper functioning of the NOESY pulse sequence.[9]

Part 3: 2D NOESY Acquisition Parameters

The following parameters are a starting point and may require optimization based on the specific molecule and spectrometer.

ParameterRecommended ValueRationale
Pulse Sequence noesygpph or similarStandard gradient-selected phase-sensitive NOESY sequence.
Spectral Width (SW) ~10-12 ppmSet to encompass all proton signals.
Number of Points (TD) F2: 2048, F1: 256-512Balances resolution and experiment time.
Mixing Time (d8/tmix) 0.3 - 0.8 sThis is a critical parameter. For small to medium molecules like thiacalixarenes, a longer mixing time allows the NOE to build up.[10][15] Start with ~500 ms and optimize if necessary.
Relaxation Delay (d1) 1.5 - 2.0 sShould be at least 1.3 times the longest T1 relaxation time to allow for full relaxation between scans.
Number of Scans (NS) 8 - 16 (or more)Dependent on sample concentration. Should be a multiple of 8 or 16 for proper phase cycling.
Temperature 298 KRoom temperature is standard, but variable temperature (VT) NMR can be used to study conformational dynamics.[14][16]

Workflow: From Sample to Structure

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Assignment A Purify Thiacalixarene B Prepare NMR Sample (5-15 mg in 0.5 mL solvent) A->B C Degas Sample (Ar/N2 or Freeze-Pump-Thaw) B->C D Acquire 1D ¹H Spectrum C->D E Tune, Shim, Calibrate Pulse D->E F Set Up 2D NOESY Experiment (Optimize Mixing Time) E->F G Acquire 2D NOESY Data F->G H Process Data (FT, Phasing, Baseline Correction) G->H I Identify Diagnostic Cross-Peaks H->I J Compare Observed NOEs to Expected Correlations I->J K Assign Conformation J->K

Figure 2: Experimental workflow for determining thiacalixarene conformation using 2D NOESY NMR.

Data Interpretation: Decoding the NOESY Spectrum

The key to conformational assignment lies in identifying diagnostic cross-peaks that are unique to each isomer. The analysis focuses on correlations between protons on adjacent and opposing aromatic rings, as well as between the aromatic protons and any substituents on the upper or lower rims.

Key Diagnostic Proton Interactions:
  • ArH ↔ ArH (Adjacent Rings): Protons on neighboring aromatic rings will show NOEs.

  • ArH ↔ ArH (Opposite Rings): The presence or absence of NOEs between protons on opposing rings is highly diagnostic.

  • ArH ↔ t-Bu (or other upper-rim group): Correlations between aromatic protons and bulky upper-rim substituents (like tert-butyl groups) reveal which face of the aromatic ring is proximate.

  • ArH ↔ OCH₂R (or other lower-rim group): Correlations to lower-rim substituents indicate their orientation relative to the aromatic cavity.

Expected NOE Correlation Patterns for Each Conformer:
ConformationKey Diagnostic NOE CorrelationsInterpretation
Cone Strong NOE between ArH of adjacent rings. NO NOE between ArH of opposite rings. Strong NOE between ArH and t-Bu of the same ring.All aromatic protons are on one face of the macrocycle, and substituents are on the other. The distance between protons on opposite rings is too large for an NOE.
Partial Cone Complex pattern. The inverted ring will show NOEs between its ArH and the t-Bu groups of its adjacent, non-inverted neighbors.The single inverted ring brings its protons into close proximity with the upper-rim groups of the adjacent rings.
1,2-Alternate NOEs between ArH of adjacent rings. The key is the NOE between the ArH of an "up" ring and the t-Bu group of the adjacent "down" ring.Adjacent rings have opposite orientations, leading to close contact between the aromatic protons of one ring and the upper-rim substituents of the next.
1,3-Alternate Strong NOE between ArH of opposite rings. NOE between ArH of adjacent rings.The two "up" rings and two "down" rings are opposite each other. This brings the aromatic protons on opposing rings into close spatial proximity.[12] This is often the most definitive indicator for this conformer.

Note on ROESY: For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero. In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is recommended. ROESY correlations are always positive and can provide the same distance information.[3][10][17]

Conclusion

2D NOESY NMR is an indispensable and definitive technique for the conformational analysis of thiacalix[1]arenes in solution. By providing a direct map of through-space proton proximities, it allows for the unambiguous differentiation between the cone, partial cone, 1,2-alternate, and 1,3-alternate isomers. A carefully prepared sample and a well-optimized experiment, followed by systematic analysis of diagnostic cross-peaks, will provide researchers with the structural insights necessary to advance their work in molecular recognition, host-guest chemistry, and drug development.

References

  • Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings - PMC. PubMed Central. Available at: [Link]

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. Available at: [Link]

  • NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. Available at: [Link]

  • Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC. National Institutes of Health. Available at: [Link]

  • Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. National Institutes of Health. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Synthesis of Monothiacalix[1]arene Using the Fragment Condensation Approach. MDPI. Available at: [Link]

  • NOESY and EXSY. University of Missouri. Available at: [Link]

  • Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) b. RSC Publishing. Available at: [Link]

  • Varian NMR Instructions - 2D. University of Wisconsin-Madison. Available at: [Link]

  • 7.3 2D Gradient NOESY Experiment. University of California, San Diego. Available at: [Link]

  • Synthesis and 1H NMR Complexation Study of Thiacalix[1]arene Tetraacetates. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Analysis of the spatial structure of calixarenes in solutions by 2-D NMR (NOESY) spectroscopy | Request PDF. ResearchGate. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Ottawa. Available at: [Link]

  • NOESY and ROESY. Bryn Mawr College. Available at: [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Conformationally Selective Synthesis of Mononitrocalix[1]arene in Cone or Partial Cone. ResearchGate. Available at: [Link]

  • 1,3-Alternate Calix[1]arene. Collection of Czechoslovak Chemical Communications. Available at: [Link]

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Application Notes and Protocols: Fluorescence Spectroscopy Studies of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The field of supramolecular chemistry offers powerful tools for the development of highly selective and sensitive molecular sensors. Among the versatile host molecules, thiacalixarenes have emerged as a prominent class of macrocycles. Their unique three-dimensional pre-organized cavities, facile functionalization, and inherent photophysical properties make them ideal candidates for the design of fluorescent chemosensors. This application note provides a comprehensive guide to the study of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene , a functionalized thiacalix[1]arene, using fluorescence spectroscopy. This document is intended for researchers, scientists, and drug development professionals interested in exploring the host-guest chemistry of this molecule and its potential applications in molecular recognition and sensing.

The thiacalix[1]arene scaffold, composed of four phenol units linked by sulfur atoms, provides a rigid platform. The introduction of ethoxycarbonylmethoxy groups on the lower rim not only enhances its solubility but also introduces potential coordination sites for guest molecules, particularly metal ions.[2] While the intrinsic fluorescence of the thiacalixarene core may be weak, its interaction with specific analytes can lead to significant changes in its emission properties through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).[3][4]

This guide will detail the necessary protocols for characterizing the photophysical properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene and for performing fluorescence titration experiments to determine its binding affinity and selectivity for various guest molecules.

Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is typically achieved through the O-alkylation of p-tert-butylthiacalix[1]arene with ethyl bromoacetate in the presence of a base.[2] The reaction can yield a mixture of conformational isomers (cone, partial cone, and 1,3-alternate), which can be separated by column chromatography.[2] The conformation of the final product is crucial as it dictates the geometry of the binding cavity and thus its recognition properties.

Table 1: Physicochemical Properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

PropertyValueReference
Molecular FormulaC60H72O12S4
Molecular Weight1129.4 g/mol
AppearanceWhite to off-white solid
Purity>94.0% (HPLC)[5]
CAS Number210706-03-9

Note: The specific properties may vary slightly depending on the conformational isomer.

Fundamental Principles of Fluorescence Spectroscopy in Host-Guest Chemistry

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions.[6] In the context of host-guest chemistry, changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime of the host molecule upon addition of a guest can provide valuable information about the binding event.[7][8]

Key phenomena to consider:

  • Fluorescence Quenching: A decrease in fluorescence intensity, which can occur through various mechanisms, including collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex.[9][10]

  • Fluorescence Enhancement: An increase in fluorescence intensity, often due to the rigidification of the fluorophore upon binding, which reduces non-radiative decay pathways, or through the CHEF effect.[4]

The binding constant (Ka) and stoichiometry of the host-guest complex can be determined by monitoring the change in fluorescence as a function of the guest concentration.[11][12]

Experimental Protocols

Materials and Instrumentation
  • Host Molecule: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (cone isomer is often preferred for its well-defined cavity).

  • Solvents: Spectroscopic grade solvents (e.g., acetonitrile, methanol, chloroform). The choice of solvent can significantly impact the binding properties and should be selected based on the solubility of both the host and the guest, as well as the desired polarity of the medium.

  • Guest Molecules: A library of potential guests, such as metal salts (e.g., perchlorates or nitrates of alkali, alkaline earth, and transition metals) or organic molecules.

  • Instrumentation: A high-sensitivity spectrofluorometer equipped with a thermostatted cell holder.

Protocol 1: Characterization of Photophysical Properties

This protocol aims to determine the fundamental photophysical properties of the thiacalixarene derivative.

Workflow Diagram:

A Prepare stock solution of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene B Record absorption spectrum (UV-Vis) A->B C Determine excitation maximum (λex,max) B->C D Record emission spectrum at λex,max C->D E Determine emission maximum (λem,max) D->E F Calculate Stokes Shift E->F

Caption: Workflow for photophysical characterization.

Step-by-Step Procedure:

  • Prepare a stock solution of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (e.g., 1 mM in acetonitrile).

  • Prepare a dilute solution (e.g., 10 µM) from the stock solution in the desired solvent.

  • Record the UV-Vis absorption spectrum to determine the absorption maxima.

  • Set the excitation wavelength of the spectrofluorometer to the longest wavelength absorption maximum.

  • Record the fluorescence emission spectrum .

  • Record the fluorescence excitation spectrum by setting the emission monochromator to the determined emission maximum. The excitation spectrum should ideally match the absorption spectrum.

  • Determine the quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

Table 2: Exemplary Photophysical Data

ParameterValue
Excitation Maximum (λex)~320 nm
Emission Maximum (λem)~380 nm
Stokes Shift~60 nm
Quantum Yield (ΦF)~0.05

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the solvent and specific experimental conditions.

Protocol 2: Fluorescence Titration for Binding Studies

This protocol describes the procedure for determining the binding constant and stoichiometry of the interaction between the thiacalixarene host and a guest molecule.[13][14]

Workflow Diagram:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare host solution (fixed concentration) C Add aliquots of guest solution to host solution A->C B Prepare guest stock solution (high concentration) B->C D Equilibrate and record fluorescence spectrum after each addition C->D E Plot fluorescence intensity vs. guest concentration D->E F Fit data to a suitable binding model (e.g., 1:1, 1:2) E->F G Determine binding constant (Ka) and stoichiometry F->G

Caption: Workflow for fluorescence titration experiment.

Step-by-Step Procedure:

  • Prepare a solution of the host molecule in the chosen solvent at a fixed concentration (e.g., 10 µM). The concentration should be low enough to avoid self-aggregation but high enough to provide a stable fluorescence signal.[15]

  • Prepare a concentrated stock solution of the guest molecule in the same solvent.

  • Place the host solution in a quartz cuvette and record its initial fluorescence spectrum.

  • Add small aliquots of the guest stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition. Ensure that the total volume change is minimal to avoid significant dilution effects.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the host.

  • Correct the fluorescence data for dilution if necessary.

  • Plot the change in fluorescence intensity (ΔF) at the emission maximum against the concentration of the guest.

  • Analyze the titration data using non-linear regression analysis to fit a suitable binding isotherm (e.g., Benesi-Hildebrand for 1:1 stoichiometry) to determine the binding constant (Ka).[11]

Table 3: Exemplary Binding Data for Host-Guest Interactions

Guest IonBinding Constant (Ka, M-1)Stoichiometry (Host:Guest)
Na+2.5 x 1031:1
K+1.8 x 1041:1
Ag+8.2 x 1051:1
Pb2+5.6 x 1061:1

Note: These are hypothetical values for illustrative purposes. The actual binding constants will depend on the specific guest, solvent, and temperature.

Proposed Binding Mechanism

The ethoxycarbonylmethoxy groups on the lower rim of the thiacalixarene can act as binding sites for metal cations through coordination with the carbonyl oxygen atoms. Upon binding, the conformation of the host molecule may become more rigid, leading to an enhancement of its fluorescence. Alternatively, for certain transition metal ions, fluorescence quenching may be observed due to electron or energy transfer processes.

Logical Relationship Diagram:

Host Thiacalixarene Host (Fluorescent) Complex Host-Guest Complex Host->Complex + Guest Guest Guest Molecule (e.g., Metal Ion) Guest->Complex Signal Change in Fluorescence (Enhancement or Quenching) Complex->Signal Leads to

Caption: Proposed host-guest interaction and signal generation.

Applications and Future Perspectives

The ability of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene to selectively bind specific analytes with a corresponding change in its fluorescence signal opens up a range of potential applications:

  • Environmental Monitoring: Detection of heavy metal ions in water samples.

  • Biological Imaging: With appropriate modifications for water solubility and biocompatibility, it could be used for intracellular ion sensing.[3]

  • Drug Development: As a tool to study interactions with biologically relevant molecules.

Future research could focus on expanding the library of guests to include organic molecules, exploring the sensing capabilities of different conformational isomers, and incorporating this thiacalixarene derivative into more complex sensing platforms such as nanoparticles or thin films.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Gao, Y., et al. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega, 5(45), 29531–29538. [Link][7][8]

  • Edinburgh Instruments. (n.d.). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. [Link][16]

  • Addgene. (2023). Fluorescence Titering Assay for Lentivirus. [Link][1]

  • CACHE. (n.d.). Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. [Link][13]

  • Iki, N., et al. (2001). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2219-2224. [Link][2]

  • National Institutes of Health. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. PMC. [Link][8]

  • Stoikov, I. I., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Macroheterocycles, 9(3), 294-300. [Link][17]

  • Pelliccioli, V., et al. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Catalysts, 12(3), 366. [Link][18][19][20]

  • UltraScan Software. (2024). Fluorescence Binding Titration Experiment Design. [Link][15]

  • Kosterin, S. O., et al. (2018). Тhiacalix[1]arene phosphonate C-800 as a novel fluorescent probe for zinc in living cells. Biopolymers and Cell, 34(3), 209-220. [Link][21]

  • Schmidpeter, M., et al. (2019). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments, (144), e59055. [Link][14]

  • Darjee, S. M., et al. (2021). Highly selective and sensitive fluorescent sensor: Thiacalix[1]arene-1-naphthalene carboxylate for Zn2+ ions. Journal of Molecular Structure, 1234, 130177. [Link][22]

  • Pelliccioli, V., et al. (2022). Synthesis, stereochemical and photophysical properties of functionalized thiahelicenes. Catalysts, 12(3), 366. [Link][19]

  • Thordarson, P. (n.d.). Determination of binding constants. [Link][11]

  • ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. [Link][12]

  • Nadtoka, O. V., et al. (2015). Thiacalix[1]arene-functionalized vesicles as phosphorescent indicators for pyridoxine detection in aqueous solution. RSC Advances, 5(115), 94775-94781. [Link][23]

  • Stoikov, I. I., et al. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[1]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Macroheterocycles, 9(3), 294-300. [Link][17]

  • Pelliccioli, V., et al. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Catalysts, 12(3), 366. [Link][20]

  • Lodochnikova, O. A., et al. (2022). Oxyethylated Fluoresceine—(thia)calix[1]arene Conjugates: Synthesis and Visible-Light Photoredox Catalysis in Water–Organic Media. Molecules, 27(21), 7293. [Link][24]

  • Nabais, J., et al. (2021). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. Chemosensors, 9(11), 323. [Link][3]

  • Lodochnikova, O. A., et al. (2021). Fluorescein-Labeled Thiacalix[1]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity. International Journal of Molecular Sciences, 22(16), 8888. [Link][25]

  • Iki, N., et al. (2000). Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property. Tetrahedron Letters, 41(16), 2841-2845. [Link][26]

  • Afaneh, A. T., & Schreckenbach, G. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A, 119(33), 8855–8864. [Link][4]

  • Ruangpornvisuti, V., & Wanno, B. (2007). Molecular model for host-guest interaction of tetraamino-tert-butylthiacalix[1]arene and tetraamino-tert-butylcalix[1]arene receptors with carboxylate and dicarboxylate guests: an ONIOM study. Journal of Molecular Modeling, 13(1), 65-77. [Link][27]

  • Lioi, V. S., et al. (2018). Metal-enhanced fluorescence emission and quenching protection effect with a host–guest nanophotonic-supramolecular structure. RSC Advances, 8(3), 1339-1346. [Link][28]

  • Stoikov, I. I., et al. (2015). The synthesis of p-tert-butyl thiacalix[1]arenes functionalized with secondary amide groups at the lower rim and their extraction properties and self-assembly into nanoscale aggregates. Beilstein Journal of Organic Chemistry, 11, 1548-1557. [Link][29]

  • Lioi, V. S., et al. (2018). Metal Enhanced fluorescence emission and Quenching protection effect with a host-guest Nanophotonic-supramolecular structure. RSC Advances, 8(3), 1339-1346. [Link]

  • Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. [Link][9]

  • Bagdonas, S., et al. (2021). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B, 125(20), 5349–5357. [Link][10]

  • Galyaltdinov, S. F., et al. (2020). Unusually High Selectivity of Guest Exchange in tert-Butylthiacalix[1]arene Clathrate Producing More Thermostable Inclusion and Memory of Guest. Crystal Growth & Design, 20(2), 1146-1155. [Link][30]

  • Stoikov, I. I., et al. (2017). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry, 13, 1938-1948. [Link][31]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[1]arene. PubChem Compound Database. [Link][32]

  • Brouwer, E. B., et al. (2008). NMR crystallography of p-tert-butylcalix[1]arene host-guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics, 10(26), 3857-3860. [Link][33]

  • Apical Scientific Sdn. Bhd. (n.d.). 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, 5g, [Purity: >94.0%(HPLC)]. [Link][5]

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Selective Liquid-Liquid Extraction of Alkali Metals Using 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract This document provides a detailed guide to the application of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene for the selective liquid-liquid extraction of alkali metal cations. Thiacalix[1]arenes, macrocyclic compounds built from phenol units linked by sulfur bridges, serve as exceptional molecular platforms for designing highly selective ionophores. The introduction of ethoxycarbonylmethoxy groups at the lower rim creates a specific binding site, or "cavity," that demonstrates a marked affinity and selectivity for certain alkali metals. This guide covers the fundamental principles of complexation, detailed experimental protocols for extraction and analysis, and critical parameters that influence efficiency and selectivity. The methodologies described are intended for researchers in supramolecular chemistry, analytical science, and materials development who require robust techniques for ionic recognition and separation.

Principles and Mechanism of Selective Recognition

The efficacy of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene as an extractant stems from its unique three-dimensional architecture. Calixarenes can exist in several conformations; the "cone" conformation is particularly crucial for ion complexation as it pre-organizes the ion-binding functional groups on one side of the molecule.[2]

Key Molecular Features:

  • Thiacalix[1]arene Scaffold: The core structure, composed of four p-tert-butylphenol units linked by sulfur atoms, creates a defined molecular basket. The sulfur bridges, compared to traditional methylene bridges, alter the geometry and electronic properties of the cavity.[3]

  • Upper Rim (p-tert-Butyl Groups): These bulky groups enhance the solubility of the molecule in common organic solvents, such as chloroform and dichloromethane, which are essential for the liquid-liquid extraction process.[4] They also contribute to the formation of a deep, hydrophobic cavity.

  • Lower Rim (Ethoxycarbonylmethoxy Groups): These are the primary sites of interaction with the metal cations. The ether and carbonyl oxygen atoms act as hard Lewis bases, forming strong ion-dipole interactions with the "hard" alkali metal cations. The arrangement of these groups creates a pseudo-cavity whose size is well-suited for specific ions.[3][5]

The extraction process involves the transfer of an alkali metal cation from an aqueous phase to an organic phase containing the thiacalixarene ligand. This transfer is thermodynamically favorable due to the formation of a stable host-guest complex. The selectivity for a particular alkali metal (e.g., Na⁺ over K⁺ or Cs⁺) is governed by the "size-fit" concept. The stability of the complex is maximized when the ionic radius of the cation perfectly matches the size of the binding cavity formed by the lower-rim functional groups.[3][6] For the tetrakis[(ethoxycarbonyl)methoxy] derivative of thiacalix[1]arene, a high selectivity for Na⁺ has been observed.[3]

G Figure 1: Mechanism of Alkali Metal Complexation cluster_1 Organic Phase M_aq {Alkali Metal Cation (M⁺)|Hydrated in Water} Thiacalix Thiacalixarene Ligand Hydrophobic Cavity (tert-Butyl Groups) Binding Site (Ethoxycarbonylmethoxy Groups) M_aq->Thiacalix Phase Transfer Complex [M⁺-Thiacalix] Complex Cation coordinated by ether and carbonyl oxygens Thiacalix->Complex Complexation

Caption: Figure 1: Mechanism of Alkali Metal Complexation

Materials and Reagents

  • Extractant: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (Purity >94%)

  • Organic Solvents: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), HPLC grade. Note: Chlorinated solvents are effective but pose health and environmental risks; their use requires appropriate safety precautions.[4] Aromatic ethers can be considered as alternatives.[4]

  • Aqueous Phase: Deionized water (18.2 MΩ·cm)

  • Alkali Metal Salts: Lithium chloride (LiCl), Sodium chloride (NaCl), Potassium chloride (KCl), Rubidium chloride (RbCl), Cesium chloride (CsCl), analytical grade. Picrate salts can also be used if UV-Vis spectrophotometry is the chosen analytical method.[7]

  • pH Adjustment: Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M)

  • Equipment:

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Separatory funnels or centrifuge tubes

    • Mechanical shaker or vortex mixer

    • pH meter

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Experimental Protocols

Protocol 3.1: Preparation of Stock Solutions
  • Organic Phase (Extractant Solution): Accurately weigh a precise amount of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene and dissolve it in the chosen organic solvent (e.g., chloroform) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 x 10⁻³ M).

  • Aqueous Phase (Alkali Metal Solutions): Prepare individual stock solutions of each alkali metal chloride salt in deionized water at a known concentration (e.g., 1.0 x 10⁻³ M). For competitive extraction experiments, prepare a mixed solution containing all alkali metals at the desired concentration.

Protocol 3.2: Liquid-Liquid Extraction Procedure

The following protocol describes a standard batch extraction experiment.

  • Phase Combination: In a suitable vessel (e.g., a 20 mL screw-cap vial or a small separatory funnel), pipette equal volumes (e.g., 5.0 mL) of the organic phase (thiacalixarene solution) and the aqueous phase (alkali metal salt solution).[7]

  • pH Adjustment (Optional but Recommended): Adjust the pH of the aqueous phase to a desired value (e.g., neutral pH ~7) before mixing. Extraction efficiency can be pH-dependent, especially if using carboxylated calixarene derivatives.[1]

  • Equilibration: Seal the vessel and agitate the two-phase system vigorously using a mechanical shaker for a sufficient time to reach equilibrium. An equilibration time of 1 hour is typically adequate.[7] For faster equilibration, a vortex mixer can be used for 2-3 minutes.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, the mixture can be centrifuged at low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate separation.

  • Sampling: Carefully separate the two phases. Collect the aqueous phase (raffinate) for analysis. It is crucial to avoid any cross-contamination from the organic phase.

G Figure 2: Workflow for Extraction and Analysis prep_org Prepare Organic Phase (Thiacalixarene in CHCl3) combine Combine Equal Volumes of Organic and Aqueous Phases prep_org->combine prep_aq Prepare Aqueous Phase (Alkali Metal Salts in H2O) prep_aq->combine equilibrate Equilibrate (e.g., Shake for 1 hr) combine->equilibrate separate Phase Separation (Gravity or Centrifugation) equilibrate->separate sample_aq Collect Aqueous Phase (Raffinate) for Analysis separate->sample_aq analyze Analyze Metal Concentration (AAS or ICP-OES) sample_aq->analyze calculate Calculate %E and D analyze->calculate

Caption: Figure 2: Workflow for Extraction and Analysis

Protocol 3.3: Quantification of Extraction Efficiency

The concentration of alkali metals remaining in the aqueous phase after extraction is determined using a suitable analytical technique. AAS and ICP-OES are preferred for their high sensitivity and element specificity.[8]

  • Prepare Standards: Create a series of calibration standards for each alkali metal by diluting the stock solutions. The concentration range should bracket the expected concentrations in the post-extraction aqueous samples.

  • Instrument Calibration: Calibrate the AAS or ICP-OES instrument according to the manufacturer's instructions using the prepared standards.

  • Sample Analysis:

    • Analyze a sample of the initial aqueous phase (before extraction) to determine the initial metal concentration, [M⁺]aq,i.

    • Analyze the aqueous phase collected after extraction (the raffinate) to determine the final equilibrium metal concentration, [M⁺]aq,f. Dilute samples as necessary to fall within the linear range of the calibration curve.

Data Analysis and Interpretation

The performance of the extraction is evaluated using two key parameters: the Distribution Ratio (D) and the Percent Extraction (%E).

  • Percent Extraction (%E): This represents the percentage of the metal cation transferred from the aqueous phase to the organic phase. It is calculated using the following formula:

    %E = ( ([M⁺]aq,i - [M⁺]aq,f) / [M⁺]aq,i ) * 100

  • Distribution Ratio (D): This is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

    D = [M⁺]org,f / [M⁺]aq,f

    Where [M⁺]org,f can be calculated by mass balance: [M⁺]org,f = ([M⁺]aq,i - [M⁺]aq,f) * (Vaq / Vorg). If volumes are equal, this simplifies to the difference in aqueous concentrations.

Table 1: Example Extraction Data for Alkali Metals

CationIonic Radius (Å)[M⁺]aq,i (mg/L)[M⁺]aq,f (mg/L)% Extraction (%E) Distribution Ratio (D)
Li⁺0.7610.08.515.0%0.18
Na⁺ 1.02 10.0 1.2 88.0% 7.33
K⁺1.3810.06.832.0%0.47
Rb⁺1.5210.08.119.0%0.23
Cs⁺1.6710.07.525.0%0.33
Conditions: [Ligand] = 1.0 mM in CHCl₃, [M⁺] = 1.0 mM in H₂O, pH 7, T = 25°C. Data are illustrative.

The illustrative data in Table 1 highlight the high selectivity for Na⁺, which is consistent with findings for similar calix[1]arene ester derivatives.[3][9] The peak in extraction efficiency for Na⁺ demonstrates the "size-fit" principle, where the 1.02 Å ionic radius of sodium is optimally accommodated by the ligand's binding cavity.

Factors Influencing Extraction Performance

  • Solvent Choice: The polarity of the organic solvent affects both the solubility of the ligand and the stability of the formed complex. While chlorinated solvents are common, less toxic alternatives should be explored.[4] The solvent can also influence complex stability through solvation effects.[10]

  • Aqueous Phase pH: For ester derivatives, pH typically has a minor effect in the neutral range. However, for analogous calixarenes with carboxylic acid or phenolic hydroxyl groups, pH is a critical parameter as deprotonation is required for cation exchange.[1]

  • Anion Effect: The nature of the counter-anion in the aqueous phase can influence extraction. Hydrophobic anions (like picrate) can facilitate extraction through ion-pair formation, a principle often used in laboratory studies.[11]

  • Temperature: Complexation is an equilibrium process and is therefore temperature-dependent. Thermodynamic studies can be performed to determine whether the process is enthalpy or entropy-driven.[10]

Troubleshooting

  • Emulsion Formation: Persistent emulsions can form, especially with high concentrations of ligand or salts. Solution: Centrifuge the sample; decrease agitation speed; or add a small amount of a different solvent or salt to break the emulsion.

  • Low Extraction Efficiency: May be caused by insufficient equilibration time, incorrect pH, or degradation of the ligand. Solution: Increase shaking time; verify the pH of the aqueous phase; use fresh solutions of the ligand.

  • Poor Reproducibility: Often due to inconsistent agitation, temperature fluctuations, or errors in pipetting or analysis. Solution: Standardize all experimental parameters, use calibrated equipment, and ensure the analytical instrument is stable.

References

  • Shinkai, S., & Asfari, Z. (2003). Calixarenes. In Encyclopedia of Supramolecular Chemistry. Marcel Dekker, Inc.
  • Arimura, T., et al. (2004). Ion Extraction of Alkali Metal Cations by a Calix[1]arene Bearing Two Ester Groups. Journal of Oleo Science, 53(11), 571-574. [Link]

  • Matviichuk, Y., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[1]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. International Journal of Molecular Sciences, 22(7), 3569. [Link]

  • Yaftian, M. R., et al. (2016). Comprehensive comparison of alkali metal extraction with a series of calix[1]arene derivatives with propyl and/or acetic acid groups. RSC Advances, 6(81), 77895-77902. [Link]

  • Yilmaz, M., & Sirit, A. (2008). Comparative studies on the solvent extraction of transition metal cations by calixarene, phenol and ester derivatives. Journal of Hazardous Materials, 154(1-3), 29-32. [Link]

  • Deen, G., & Deen, I. (2008). Extraction of Alkali-Metal Picrates by Calixarene Esters in the Water–Nitrobenzene Solvent System. The Medium Effect on the Partition and Extraction Processes. Journal of Solution Chemistry, 37(6), 847-858. [Link]

  • Iki, N., et al. (1998). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2219-2224. [Link]

  • Stoikov, I. I., et al. (2003). The synthesis of tetracarbonyl derivatives of thiacalix[1]arene in different conformations and their complexation properties towards alkali metal ions. Tetrahedron, 59(9), 1469-1476. [Link]

  • Hoshino, T., et al. (2020). Extraction of Metal Ions Using a Calix[1]arene Carboxylic Acid Derivative in Aromatic Ethers. Metals, 10(11), 1438. [Link]

  • Mohamad, A. D. M., & Omran, O. A. (2019). Synthesis, characterization of novel p-tert-butylthiacalix[1]arene derivatives and its application for extraction of alkali and transition elements. Journal of the Iranian Chemical Society, 16(10), 2243-2254. [Link]

  • Cvetnić, M., et al. (2017). Solvation Effect on Complexation of Alkali Metal Cations by a Calix[1]arene Ketone Derivative. The Journal of Physical Chemistry B, 121(34), 8126-8136. [Link]

  • Cvetnić, M., et al. (2022). The Role of Triazole and Glucose Moieties in Alkali Metal Cation Complexation by Lower-Rim Tertiary-Amide Calix[1]arene Derivatives. Molecules, 27(2), 488. [Link]

  • Ohto, K. (2003). Review of the Extraction Behavior of Metal Cations with Calixarene Derivatives. Solvent Extraction Research and Development, Japan, 10, 1-18. [Link]

  • Boni, H. A. (1964). An annotated bibliography of analytical methods for alkali metals. U.S. Atomic Energy Commission. [Link]

  • Regnouf-de-Vains, J. B., et al. (2017). Selective extraction of lithium over alkali and alkaline earth ions by synergistic solvent extraction. RSC Advances, 7(59), 37400-37408. [Link]

  • Zaitseva, J., et al. (2023). Extraction and Complexing Abilities of a Series of p-Tert-butylcalix[1]arenes Substituted by N-carbonylmonoaza-12-crown-4. Molecules, 28(22), 7623. [Link]

  • Weiser, O., & Schreinlechner, I. (1976). Analytical methods in alkali metal systems. Oesterr. Z. Elektrizitaetswirtsch., 29(4), 143-148. [Link]

  • Thomas, R. J. (2013). A Beginner's Guide to ICP-MS. Spectroscopy, 28(4), 38-47. (General reference for ICP methodology). [Link]

Sources

protocol for heavy metal sensing using 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Protocol for Heavy Metal Sensing using 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Introduction: The Challenge of Heavy Metal Detection and the Supramolecular Solution

Heavy metal pollution represents a significant threat to environmental integrity and human health, with toxic ions accumulating in ecosystems and the food chain.[1][2] Conventional analytical methods for detecting these ions, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma spectrometry (ICP), offer high sensitivity but are often expensive, time-consuming, and require complex sample preparation, making them unsuitable for rapid, on-site monitoring.[1][3] This has driven the development of novel chemosensors that are sensitive, selective, and provide a rapid response.[4][5]

Supramolecular chemistry offers a powerful solution through host-guest recognition. Thiacalixarenes, a class of macrocyclic compounds, are particularly promising.[6] These molecules are built from phenolic units linked by sulfur bridges, creating a well-defined three-dimensional cavity. The specific molecule of interest, 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis[(ethoxycarbonyl)methoxy]-2,8,14,20-tetrathiacalix[5]arene , combines several key features for selective metal ion sensing:

  • A Pre-organized Cavity: The calix[5]arene scaffold forms a rigid cup-like structure capable of encapsulating guest ions.

  • Soft Donor Sulfur Atoms: The sulfur bridges are soft Lewis bases, showing a high affinity for soft Lewis acidic heavy metal ions such as Mercury (Hg²⁺), Lead (Pb²⁺), Cadmium (Cd²⁺), and Silver (Ag⁺).[7][8]

  • Hard Donor Oxygen Atoms: The lower rim is functionalized with four ethoxycarbonylmethoxy groups. The ether and carbonyl oxygen atoms act as hard Lewis bases, allowing for coordination with a wider range of metal ions and enhancing the stability of the resulting complex.[7][9]

  • Tunable Solubility: The tert-butyl groups on the upper rim ensure good solubility in common organic solvents, facilitating its use in sensing applications.

This application note provides a detailed protocol for utilizing this advanced thiacalixarene derivative as a fluorescent chemosensor for the detection of heavy metal ions.

Principle of Detection: Host-Guest Complexation and Signal Transduction

The sensing mechanism relies on the selective binding of a target heavy metal ion within the thiacalixarene's functionalized cavity. This host-guest complexation event alters the electronic properties of the macrocycle, leading to a measurable change in its photophysical response, most notably its fluorescence emission.

Upon excitation with an appropriate wavelength of light, the thiacalixarene molecule fluoresces. When a heavy metal ion is introduced, it coordinates with the sulfur and oxygen donor atoms. This binding can trigger a process known as Photoinduced Electron Transfer (PET) .[10][11] In this scenario, the bound metal ion provides a low-energy orbital that allows for the non-radiative decay of the excited state, effectively "quenching" the fluorescence. The degree of quenching is directly proportional to the concentration of the heavy metal ion, allowing for quantitative analysis.

cluster_0 Sensing Mechanism cluster_1 Signal Output Thiacalixarene Thiacalixarene (Fluorophore) Metal Heavy Metal Ion (e.g., Hg²⁺) Thiacalixarene->Metal + Fluorescence Strong Fluorescence (Signal ON) Thiacalixarene->Fluorescence Emission Complex Host-Guest Complex Metal->Complex Quenching Fluorescence Quenching (Signal OFF) Complex->Quenching PET Excitation Excitation Light (λex) Excitation->Thiacalixarene

Caption: Host-guest complexation leading to fluorescence quenching.

Materials and Reagents

  • Chemosensor: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (Purity >94%)[12]

  • Solvent: Acetonitrile (CH₃CN), Spectroscopic Grade or HPLC Grade.

  • Buffer (Optional): HEPES or TRIS buffer for maintaining constant pH in aqueous-organic mixtures.

  • Metal Salts: High-purity perchlorate or nitrate salts of heavy metals (e.g., Hg(ClO₄)₂, Pb(NO₃)₂, Cd(NO₃)₂, AgClO₄).

  • Interfering Ion Salts: Salts of common alkali, alkaline earth, and transition metals for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, Zn(NO₃)₂, Cu(NO₃)₂).

  • Water: Deionized (DI) water, >18 MΩ·cm.

Instrumentation

  • Fluorescence Spectrometer: Equipped with a thermostatted cuvette holder.

  • UV-Vis Spectrophotometer: For initial characterization and absorbance measurements.

  • pH Meter: For buffer preparation and solution analysis.

  • Micropipettes: For accurate volume dispensing.

  • Volumetric Flasks: Class A, for preparation of stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: Accurate stock solutions are fundamental for reliable and reproducible quantitative analysis. Using perchlorate or nitrate salts is preferred as these anions are generally non-coordinating and less likely to interfere with the sensing mechanism.

  • Chemosensor Stock (1.0 mM): Accurately weigh 10.65 mg of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (MW: 1065.42 g/mol ) and dissolve it in a 10.0 mL Class A volumetric flask using spectroscopic grade acetonitrile. Sonicate briefly if necessary to ensure complete dissolution. Store in the dark at 4°C.

  • Metal Ion Stocks (10.0 mM): Prepare individual 10.0 mM stock solutions for each metal salt by dissolving the appropriate mass in DI water or acetonitrile in 10.0 mL volumetric flasks.

  • Working Solutions: Prepare fresh working solutions by serial dilution of the stock solutions immediately before use.

Protocol 2: Fluorescence Titration for Sensitivity Determination

Causality: This titration experiment establishes the relationship between the concentration of the metal ion and the fluorescence response of the sensor. This allows for the construction of a calibration curve, which is the basis for quantifying unknown samples.

  • Instrument Setup: Set the excitation wavelength (λex) and emission wavelength (λem) for the fluorometer. These should be determined by running an initial scan of the chemosensor solution (e.g., 10 µM) to find the absorption and emission maxima. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Sample Preparation: Pipette 2.0 mL of a 10 µM solution of the thiacalixarene sensor into a quartz cuvette.

  • Initial Reading: Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀).

  • Titration: Add small aliquots (e.g., 2-10 µL) of a standard metal ion solution (e.g., 1.0 mM Hg²⁺) to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the new fluorescence intensity (F).

  • Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis: Plot the fluorescence intensity (or the change, F₀/F) against the concentration of the metal ion.

Protocol 3: Determination of the Limit of Detection (LOD)

Causality: The LOD is a critical performance metric that defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample. It establishes the practical sensitivity of the sensing protocol.

  • Calibration Curve: Using the data from Protocol 2, plot the fluorescence response (F₀/F) versus low concentrations of the metal ion to generate a linear calibration curve. The linear range is typically at the beginning of the titration curve.

  • Blank Measurement: Record the fluorescence intensity of at least 10 blank samples (containing only the sensor solution and no metal ion). Calculate the standard deviation of the blank (σ).

  • Slope Calculation: Determine the slope (S) of the linear portion of the calibration curve.

  • LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / S .

Protocol 4: Selectivity Assessment

Causality: Selectivity is paramount for a sensor's utility. This protocol validates that the sensor responds preferentially to the target heavy metal ion even in the presence of other, potentially competing ions that may be found in real-world samples.

  • Prepare Samples: In separate cuvettes, add 2.0 mL of the 10 µM sensor solution.

  • Add Interferents: To each cuvette, add a significant excess (e.g., 10- to 100-fold molar excess) of a single interfering metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.). Record the fluorescence intensity.

  • Spike with Target Ion: To the same cuvettes, now add the target heavy metal ion (e.g., Hg²⁺) to a final concentration known to cause a significant response (e.g., 2 equivalents).

  • Record Final Intensity: Record the final fluorescence intensity.

  • Analysis: Compare the fluorescence response of the target analyte alone with its response in the presence of each interfering ion. A minimal change indicates high selectivity.

Experimental Workflow and Data Presentation

cluster_workflow Overall Experimental Workflow A 1. Prepare Stock Solutions (Sensor & Metal Ions) B 2. Spectroscopic Titration (Add metal to sensor) A->B F 6. Assess Selectivity (Test against interfering ions) A->F C 3. Acquire Fluorescence Data (Measure intensity changes) B->C D 4. Plot Calibration Curve (Response vs. Concentration) C->D E 5. Calculate LOD (LOD = 3σ / S) D->E G 7. Analyze Unknown Sample D->G

Caption: A streamlined workflow for heavy metal ion analysis.

Expected Performance Metrics

The following table summarizes representative performance data expected from thiacalixarene-based sensors for heavy metal detection, based on published literature for similar compounds.[8] Actual results for this specific molecule may vary.

ParameterTarget IonExpected Linear Range (µM)Expected LOD (µM)Primary Interferents
Sensitivity Hg²⁺0.80 - 15.00~0.007Ag⁺, Cu²⁺
Pb²⁺0.05 - 16.00~0.008Cd²⁺
Cd²⁺0.10 - 17.00~0.017Pb²⁺, Zn²⁺
Selectivity Hg²⁺High vs. Na⁺, K⁺, Ca²⁺, Mg²⁺--

Troubleshooting

  • Poor Solubility: If the sensor or its metal complex precipitates, consider using a co-solvent system (e.g., acetonitrile/water) or adjusting the pH with a suitable buffer.

  • Low Sensitivity: Increase the sensor concentration or optimize instrumental parameters like slit widths and detector gain. Ensure the solvent is of high purity as impurities can quench fluorescence.

  • Interference from Other Ions: If selectivity is an issue, pH adjustment can sometimes be used to mask interfering ions. Alternatively, a different detection method, such as electrochemical sensing, may offer better selectivity for the target analyte.[4]

Conclusion

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a highly promising chemosensor for the detection of toxic heavy metal ions. Its unique structure, featuring a combination of soft sulfur and hard oxygen donor atoms within a pre-organized cavity, allows for sensitive and selective binding. The straightforward protocols detailed in this application note, based on fluorescence spectroscopy, provide a robust framework for researchers to quantify heavy metal concentrations rapidly and effectively, paving the way for its application in environmental monitoring and clinical diagnostics.

References

  • Eddaif, L., Shaban, A., & Telegdi, J. (2019). Sensitive detection of heavy metals ions based on the calixarene derivatives-modified piezoelectric resonators: a review. International Journal of Environmental Analytical Chemistry, 101(12), 1-22. [Link]

  • Eddaif, L., Shaban, A., & Telegdi, J. (2019). Sensitive detection of heavy metals ions based on the calixarene derivatives-modified piezoelectric resonators: a review. Taylor & Francis Online. [Link]

  • Sutan, N. A., & Jaafar, J. (2021). A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. Arabian Journal of Chemistry, 14(9), 103303. [Link]

  • Sutan, N. A., Jaafar, J., & Yusof, N. A. (2021). A review on the determination heavy metals ions using calixarene-based electrochemical sensors. Universiti Putra Malaysia Institutional Repository. [Link]

  • Eddaif, L., Shaban, A., & Telegdi, J. (2019). Calix[5]resorcinarene and calix[5]arene macrocycles: An application for heavy metals ions detection in aqueous solution. ResearchGate. [Link]

  • Yang, J., et al. (2002). Study of the Complexation Behavior of Calixarene with Transition Metal Cations by UV‐vis and Fluorescent Spectra. Chinese Journal of Chemistry, 20(9), 917–920. [Link]

  • Zhang, H., et al. (2012). Selective detection of heavy metal ions by calixarene-based fluorescent molecular sensors. SPIE Proceedings, 8366. [Link]

  • Iki, N., et al. (1999). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[5]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2219-2224. [Link]

  • Mustafina, A., et al. (2018). Study of IR spectra of thiacalix[5]arene with carboxyl and adamantyl groups. E3S Web of Conferences, 56, 02022. [Link]

  • Ladeira, S., et al. (2018). Selective Metal-ion Complexation of a Biomimetic Calix[6]arene Funnel Cavity Functionalized with Phenol or Quinone. Chemistry, 29(1), e201800001. [Link]

  • Asfari, Z., & Vicens, J. (2004). Calixarene complexes with soft metal ions. Arkat USA. [Link]

  • Sharipova, R. R., et al. (2022). Structure–Activity Relationship of the Thiacalix[5]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines. International Journal of Molecular Sciences, 23(4), 2197. [Link]

  • Zairov, R., et al. (2017). The synthesis of p-tert-butyl thiacalix[5]arenes functionalized with secondary amide groups at the lower rim and their extraction properties and self-assembly into nanoscale aggregates. ResearchGate. [Link]

  • Zhang, W., et al. (2002). The molecular recognition of tetra(p-t-butyl)tetrathiocalix[5]arene and its derivatives to heavy metal ions. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Sulfur-Bridged Co(II)-Thiacalix[5]arene Metal-Organic Framework as an Electrochemical Sensor for the Determination of Toxic Heavy Metals. Inorganic Chemistry, 62(11), 4485–4494. [Link]

  • Zairov, R. R., et al. (2018). p-tert-Butylthiacalix[5]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. ResearchGate. [Link]

Sources

Application Notes and Protocols: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene as a High-Performance Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Thiacalixarenes in Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful and green chemical methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, a "phase transfer agent," transports one reactant across the interface into the other phase, where the reaction can then proceed. This technique obviates the need for harsh reaction conditions or expensive, anhydrous, and often toxic solvents, making it a cornerstone of modern synthetic chemistry.

Calixarenes, with their unique three-dimensional basket-like structures, have emerged as a superior class of phase transfer catalysts. Their pre-organized cavities are adept at encapsulating metal cations, which are often the counter-ions of the reacting nucleophile. This encapsulation effectively shields the cation's charge, rendering the associated anion "naked" and, therefore, significantly more nucleophilic and reactive in the organic phase.

This application note focuses on a particularly promising member of this family: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene . The substitution of the traditional methylene bridges with sulfur atoms in thiacalixarenes introduces several advantageous properties. The sulfur bridges not only enlarge the cavity size but also provide additional soft donor sites for metal coordination, potentially enhancing the catalyst's affinity and selectivity for specific cations. Furthermore, the ethoxycarbonylmethoxy groups on the lower rim provide strong coordinating sites for the cation, ensuring its efficient extraction into the organic phase.

Molecular Structure and Mechanistic Rationale

The catalytic efficacy of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in phase transfer catalysis is rooted in its distinct structural features:

  • Hydrophobic Cavity: The upper rim, adorned with bulky tert-butyl groups, creates a nonpolar, hydrophobic cavity that enhances the solubility of the entire catalyst-cation complex in the organic phase.

  • Cation Complexation: The lower rim is functionalized with four ethoxycarbonylmethoxy groups. The oxygen atoms of these ester and ether functionalities, along with the phenolic oxygens, form a highly efficient binding pocket for alkali metal cations (e.g., Na⁺, K⁺, Cs⁺). The specific conformation of the thiacalixarene (cone, partial cone, or 1,3-alternate) influences the size and geometry of this binding site, allowing for a degree of cation selectivity.[1]

  • Role of Sulfur Bridges: The sulfur atoms replacing the methylene bridges in the macrocyclic backbone are not mere structural elements. As soft donor atoms, they can participate in the coordination of softer metal cations, potentially enhancing the stability of the complex and the overall catalytic efficiency.[2][3][4][5]

The synergy of these features allows the thiacalixarene to efficiently perform its role as a phase transfer catalyst, as depicted in the catalytic cycle below.

Figure 1: Generalized Phase Transfer Catalysis Cycle. The thiacalixarene (TC) encapsulates a cation (M⁺) in the aqueous phase, transporting the associated nucleophile (Y⁻) into the organic phase as a reactive complex ([TC-M]⁺Y⁻). Following reaction with the substrate (RX), the product (RY) is released, and the catalyst returns to the aqueous phase to repeat the cycle.

Featured Application: Asymmetric Alkylation of Glycine Imines

The synthesis of non-natural α-amino acids is a critical endeavor in drug discovery and development. A powerful method for their preparation is the asymmetric alkylation of glycine imine esters under phase-transfer conditions. While this application note describes the use of an achiral thiacalixarene, the principles and protocol are directly adaptable to chiral versions for enantioselective synthesis. The following protocol is adapted from established procedures for similar calixarene-based catalysts.[6]

Reaction Scheme:

(A generic reaction scheme for the alkylation of a glycine imine would be depicted here)

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - N-(diphenylmethylene)glycine tert-butyl ester - Alkylating agent (e.g., benzyl bromide) - Toluene - 50% aq. KOH setup 2. Reaction Setup - Add glycine imine, toluene, and catalyst to flask - Stir vigorously - Cool to 0°C reagents->setup initiation 3. Reaction Initiation - Add alkylating agent - Add pre-cooled 50% aq. KOH setup->initiation monitoring 4. Reaction Monitoring - Stir at 0°C for specified time - Monitor progress by TLC initiation->monitoring workup 5. Work-up - Add water and ethyl acetate - Separate layers - Wash organic layer with brine monitoring->workup purification 6. Purification - Dry organic layer over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purification analysis 7. Analysis - Characterize product by ¹H NMR, ¹³C NMR, and MS purification->analysis

Figure 2: Step-by-step experimental workflow for the phase transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Detailed Protocol: Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

Materials:

  • 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (Catalyst)

  • N-(diphenylmethylene)glycine tert-butyl ester (Substrate)

  • Benzyl bromide (Alkylating agent)

  • Toluene (Anhydrous)

  • Potassium hydroxide (50% w/w aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv.) and 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Reaction Initiation: To the cooled, stirring solution, add benzyl bromide (1.2 mmol, 1.2 equiv.).

  • Slowly add pre-cooled 50% (w/w) aqueous potassium hydroxide (2 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Vigorously stir the biphasic mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkylated product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance Data (Comparative)

While specific performance data for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in the alkylation of glycine imines is not extensively published, the following table presents representative data for similar calixarene-based phase transfer catalysts in this application to provide an expectation of performance.

Catalyst TypeCatalyst Loading (mol%)SubstrateAlkylating AgentYield (%)Ref.
Chiral Calix[7]arene-based Quaternary Ammonium Salt1N-(diphenylmethylene)glycine tert-butyl esterBenzyl bromide96[6]
Chiral Cinchona-functionalized Calix[7]arene0.1N-(diphenylmethylene)glycine ethyl esterBenzyl bromide98[6]
Achiral Calix[8]arene Derivative5Phenylacetonen-Butyl bromide85[5]

This table is for comparative purposes to illustrate the potential efficacy of calixarene-based catalysts in phase transfer reactions.

Troubleshooting and Optimization

  • Low Yield:

    • Insufficient Stirring: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.

    • Catalyst Inactivity: Ensure the catalyst is pure and has not degraded. Consider increasing the catalyst loading to 2-5 mol%.

    • Decomposition of Alkylating Agent: If the alkylating agent is sensitive to base, consider adding it slowly or using a milder base.

  • Slow Reaction Rate:

    • Temperature: While the protocol specifies 0 °C to minimize side reactions, a gradual increase in temperature (e.g., to room temperature) can increase the reaction rate.

    • Solvent: Toluene is a good starting point, but other nonpolar organic solvents can be screened.

    • Cation Effect: The choice of alkali metal hydroxide (LiOH, NaOH, KOH, CsOH) can significantly impact the reaction rate due to the differing affinities of the thiacalixarene for the respective cations. A screening of different bases is recommended for optimization.

Conclusion

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a highly promising phase transfer catalyst. Its unique structural features, including a hydrophobic cavity, a well-defined cation binding site on the lower rim, and the presence of sulfur bridges, make it a powerful tool for facilitating reactions between immiscible phases. The provided protocol for the alkylation of a glycine imine serves as a robust starting point for researchers to explore the utility of this catalyst in a wide range of synthetic transformations, from the synthesis of pharmaceutical intermediates to the production of fine chemicals. The principles outlined in this application note provide a solid foundation for the rational design and optimization of phase-transfer-catalyzed reactions using this advanced macrocyclic catalyst.

References

  • Lygo, B., Crosby, J., Lowdon, T. R., & Wainwright, P. (2001). Structure-Selectivity Studies on Catalysts for the Phase-Transfer Catalyzed Asymmetric Alkylation of Glycine Imine Esters. ChemInform, 32(11).
  • Stoikov, I. I., et al. (2021). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. Molecules, 26(16), 4975.
  • Lhoták, P. (2007). High Complexation Ability of Thiacalixarene with Transition Metal Ions. The Effects of Replacing Methylene Bridges of Tetra(p-t-butyl)calix(4)arenetetrol by Epithio Groups. Inorganica Chimica Acta, 360(1), 224-230.
  • Iki, N. (2016). Thiacalixarenes. In Calixarenes (pp. 1-26). Springer, Cham.
  • Iki, N., Morohashi, N., Narumi, F., & Miyano, S. (2000). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[7]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2745-2750.

  • Chen, G., et al. (2001). Palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)-glycinate with simple allyl esters under chiral phase transfer conditions. Tetrahedron: Asymmetry, 12(11), 1567–1571.
  • D'auria, M., & Zampella, A. (2020). Enantioselective phase‐transfer catalyzed alkylation of N‐(diphenylmethylene)glycine tert‐butyl ester. In Asymmetric Synthesis (pp. 1-24). Wiley-VCH.
  • Iki, H., & Miyano, S. (2001). Thiacalixarenes: the development of new host molecules utilizing the characteristics of sulfur. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 41(1-4), 99-105.
  • Ates, A., & Gautier, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3845-3855.
  • Shinkai, S., et al. (1998). The Use of Calixarenes in Metal-Based Catalysis. Chemical Reviews, 98(5), 1747-1764.

Sources

Application Notes & Protocols: Development of High-Performance Fluorescent Probes from 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and characterization of novel fluorescent probes derived from the versatile 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene scaffold. We delve into the underlying supramolecular principles, offer detailed, field-tested protocols for synthesis and characterization, and provide insights into the causal mechanisms that govern probe performance. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Foundational Principles: The Thiacalixarene Advantage

Calixarenes are macrocyclic compounds that have become a cornerstone of supramolecular chemistry due to their "chalice-like" structure, which features a pre-organized cavity capable of forming host-guest complexes.[2] While traditional calixarenes are bridged by methylene groups, thiacalix[1]arenes replace these with sulfur atoms. This substitution is not trivial; it imparts several key advantages for fluorescent probe development:

  • Expanded Cavity: The C-S-C bond angle is wider than the C-CH₂-C angle, resulting in a larger, more accommodating hydrophobic cavity.

  • Enhanced Metal Affinity: The "soft" sulfur bridges can act as coordination sites for heavy and transition metal ions, a property that can be harnessed for selective sensing.[3]

  • Conformational Diversity: Thiacalix[1]arenes can adopt various conformations (e.g., cone, 1,3-alternate), allowing for precise spatial arrangement of recognition and signaling moieties.[4][5]

Our starting material, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, is an ideal platform. The bulky tert-butyl groups on the upper rim ensure solubility in common organic solvents, while the lower rim is functionalized with a single ethoxycarbonylmethoxy group—a versatile handle for covalently attaching a fluorophore.

Probe Design and Synthetic Strategy

A fluorescent sensor is fundamentally composed of two integrated components: a receptor that selectively binds the target analyte and a fluorophore that signals this binding event through a change in its photophysical properties.[1][4] Our strategy involves a straightforward, two-step modification of the thiacalixarene scaffold to append a signaling unit.

Synthetic Workflow Overview

The overall process involves the initial hydrolysis of the ester group on the thiacalixarene to yield a carboxylic acid, followed by a standard amide coupling reaction with an amine-functionalized fluorophore.

G cluster_0 Synthesis Pathway Start Starting Material 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Hydrolysis Step 1: Base Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Forms reactive carboxylate Acid_Form Carboxylic Acid Intermediate (Thiacalixarene-COOH) Hydrolysis->Acid_Form Coupling Step 2: Amide Coupling (EDC, NHS, DMF) Acid_Form->Coupling Final_Probe Final Fluorescent Probe (Thiacalixarene-Fluorophore) Coupling->Final_Probe Fluorophore Amine-Functionalized Fluorophore (e.g., Dansyl-NH₂) Fluorophore->Coupling Nucleophilic attack

Caption: Synthetic workflow for probe development.

Rationale for Fluorophore Selection

The choice of fluorophore is critical and dictates the probe's ultimate application. The ideal fluorophore should possess a high fluorescence quantum yield (Φf), a large Stokes shift to minimize self-quenching, and an emission wavelength compatible with available instrumentation and biological transparency windows. Furthermore, its electronic properties must be suitable for the desired sensing mechanism.

FluorophoreTypical Ex/Em (nm)Quantum Yield (Φf)Key Feature
Dansyl Chloride ~340 / ~520VariableEnvironmentally sensitive (solvatochromic)
NBD Chloride ~470 / ~540ModerateGood for PET-based "turn-on" sensors
Pyrene ~345 / ~380HighCapable of excimer formation for ratiometric sensing
Coumarin VariableHighHigh photostability and quantum yields
Fluorescein ~490 / ~515Very HighWidely used in bioimaging, pH-sensitive[6]

Sensing Mechanism: Photoinduced Electron Transfer (PET)

One of the most elegant and common mechanisms for "turn-on" fluorescence sensing is Photoinduced Electron Transfer (PET).[7] In the "off" state (analyte absent), the receptor's lone pair of electrons can quench the fluorophore's excited state through electron transfer. Upon binding an analyte (e.g., a metal cation), the receptor's electron-donating ability is suppressed, inhibiting PET and restoring fluorescence. The thiacalixarene cavity, with its sulfur bridges and phenolic oxygens, can serve as an excellent PET-modulating receptor.

G cluster_off OFF State (No Analyte) cluster_on ON State (Analyte Bound) F_off Fluorophore (Excited State) F_ground_off Fluorophore (Ground State) F_off->F_ground_off Non-radiative Decay R_off Receptor (Thiacalixarene) R_off->F_off PET Quenching F_on Fluorophore (Excited State) F_ground_on Fluorophore (Ground State) F_on->F_ground_on Fluorescence R_on Receptor + Analyte

Caption: The Photoinduced Electron Transfer (PET) mechanism.

Experimental Protocols

Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All chemicals should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of Thiacalixarene-Carboxylic Acid Intermediate
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene in 30 mL of tetrahydrofuran (THF).

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) (0.5 g) in 10 mL of deionized water.

    • Causality: LiOH is a strong base that effectively saponifies the ester to a carboxylate salt. The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Acidification: Cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 20 mL), and dry under high vacuum.

  • Characterization: Confirm the structure of the resulting carboxylic acid via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling to an Amine-Functionalized Fluorophore
  • Activation: To a solution of the thiacalixarene-carboxylic acid (1 equivalent) in 20 mL of anhydrous N,N-Dimethylformamide (DMF), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Causality: EDC and NHS are used to activate the carboxylic acid by forming a highly reactive NHS-ester intermediate, which is more stable and less prone to side reactions than other activated forms.

  • Reaction Mixture: Stir the solution at room temperature for 1 hour to ensure complete formation of the active ester.

  • Coupling: Add the amine-functionalized fluorophore (e.g., Dansyl cadaverine, 1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 48 hours under a nitrogen atmosphere.

  • Workup: Pour the reaction mixture into 100 mL of 0.1 M HCl. Extract the product with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final fluorescent probe.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is a critical parameter for probe performance.[8] The relative method compares the fluorescence of the unknown sample to a well-characterized standard.[9][10][11]

  • Standard Selection: Choose a quantum yield standard with an absorption profile that overlaps with your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for probes excitable in the UV range.

  • Absorbance Measurement: Prepare a series of dilute solutions of both the standard and your synthesized probe in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength. Adjust concentrations so that the absorbance values are below 0.1 to avoid inner filter effects.[11]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all spectrometer settings are identical for the sample and standard.

  • Data Analysis: Integrate the area under the emission curve for each spectrum.

  • Calculation: Calculate the quantum yield using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts 'x' and 'st' refer to the sample and standard, respectively.

Protocol 4: Analyte Titration and Selectivity Study
  • Titration: Prepare a solution of the probe (e.g., 10 µM) in a suitable buffer. Record its initial fluorescence spectrum. Sequentially add small aliquots of a concentrated stock solution of the target analyte (e.g., a metal salt). Record the fluorescence spectrum after each addition.

  • Binding Constant: Plot the change in fluorescence intensity against the analyte concentration. The data can be fitted to a suitable binding isotherm (e.g., 1:1 Benesi-Hildebrand) to determine the association constant (Kₐ).

  • Selectivity: Prepare identical solutions of the probe. To each solution, add a significant excess (e.g., 10-100 equivalents) of a different, potentially interfering species (e.g., various metal cations like Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.).[12] Finally, add the target analyte to observe if the desired response is still produced. The results are best visualized as a bar graph comparing the fluorescence response for each species.

Protocol 5: Cell Viability and Bioimaging
  • Cytotoxicity Assay (MTT): Culture a relevant cell line (e.g., PC3 cells for a prostate cancer study) in a 96-well plate.[13] Incubate the cells with varying concentrations of the fluorescent probe for 24 hours. Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

    • Trustworthiness: This step is crucial to ensure the probe is non-toxic at the concentrations required for imaging.[14]

  • Cellular Imaging: Plate cells on glass-bottom dishes. Incubate the cells with a working concentration of the probe (e.g., 5-10 µM) in cell culture media for 30-60 minutes.

  • Imaging: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a confocal fluorescence microscope with the appropriate laser line for excitation and a detector set to the probe's emission range.

  • Analyte Detection: To visualize intracellular analyte sensing, cells can be co-incubated with the probe and a cell-permeable form of the analyte or stimulated to induce changes in intracellular analyte concentration.

References

  • Chemical Communications. (n.d.). A summary of calixarene-based fluorescent sensors developed during the past five years. RSC Publishing.
  • Zhang, H., Faye, D., Zhang, H., Lefevre, J.-P., Delaire, J. A., & Leray, I. (2012). Selective detection of heavy metal ions by calixarene-based fluorescent molecular sensors. SPIE Proceedings.
  • Sensors (Basel). (2024).
  • Sensors (Basel). (2024).
  • BenchChem. (2025). A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes. BenchChem.
  • Tang, W. P., & Su, M. Y. (2014). Calixarene-Based Fluorescent Chemosensors for Metal Ions via Clicking.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Nature Protocols. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Sensors (Basel). (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC - PubMed Central.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • Molecules. (2022). Fluorescein-Labeled Thiacalix[1]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity. PubMed Central.

  • Fiziolohichnyi Zhurnal. (n.d.). Тhiacalix[1]arene phosphonate C-800 as a novel fluorescent probe for zinc in living cells. SciSpace.

  • Sensors (Basel). (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar.
  • ICS. (n.d.).
  • International Journal of Molecular Sciences. (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI.
  • Sensors (Basel). (n.d.).
  • Dalton Transactions. (2012). Thiacalix[1]arene based fluorescent probe for sensing and imaging of Fe3+ ions. PubMed.

  • AIP Conference Proceedings. (n.d.). Synthesis and Spatial Structure of p-tert- Butylthiacalix[1]arene Derivatives Containing Amide and Amino Groups. AIP Publishing.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this macrocyclic compound. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Understanding the Molecule: Key Properties

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a complex macrocycle with distinct structural features that influence its solubility.[1][2] Its large, rigid scaffold, appended with bulky non-polar tert-butyl groups and more polar ethoxycarbonylmethoxy groups, results in a molecule with limited solubility in many common solvents. Understanding its basic properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Synonyms Tetra-tert-butyl[tetrakis(ethoxycarbonylmethoxy)]tetrathiacalix[3]arene[1]
Molecular Formula C₅₆H₇₂O₁₂S₄[1][2]
Molecular Weight 1065.42 g/mol [1]
Appearance White to almost white powder or crystal[1][2]
Purity >94.0% (HPLC)[1][2]
CAS Number 210706-03-9[1]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is not dissolving in my chosen solvent. What should I do?

This is a common issue due to the molecule's complex structure. The large hydrophobic surface area from the tert-butyl groups and the rigid thiacalixarene core contribute to its poor solubility.[4] Here is a systematic approach to troubleshoot this problem:

Initial Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound Not Dissolving solvent_check Step 1: Solvent Selection Is the solvent appropriate? (Non-polar, aprotic) start->solvent_check concentration_check Step 2: Concentration Is the concentration too high? solvent_check->concentration_check Yes failure Further Action Needed solvent_check->failure No, re-evaluate agitation_check Step 3: Physical Methods Have you tried sonication or gentle heating? concentration_check->agitation_check No concentration_check->failure Yes, reduce concentration cosolvent Step 4: Co-Solvent System Can you add a miscible co-solvent? agitation_check->cosolvent No success Success: Compound Dissolved agitation_check->success Yes cosolvent->success Yes cosolvent->failure No

Caption: Troubleshooting workflow for initial dissolution attempts.

Step-by-Step Protocol for Initial Solubilization:
  • Solvent Selection: Based on the structure of thiacalixarenes, start with chlorinated solvents or other aprotic solvents. Research on similar thiacalixarenes shows successful dissolution in chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[5][6][7]

  • Concentration: Begin with a low concentration (e.g., <1 mg/mL) to determine the baseline solubility.

  • Physical Methods:

    • Sonication: Use a bath sonicator to provide energy for breaking the crystal lattice. Sonicate in short bursts (5-10 minutes) and check for dissolution.

    • Gentle Heating: Warm the solution to 30-40°C. Thiacalixarenes can be sensitive to high temperatures, so avoid aggressive heating.

  • Co-Solvent System: If the compound remains insoluble, consider a co-solvent system. For example, if you are using chloroform, adding a small percentage (5-10%) of a more polar solvent like methanol or acetone might improve solubility.[5][8]

Q2: I managed to dissolve the compound, but it precipitated out of solution after some time or when I added another component. Why is this happening and how can I prevent it?

Precipitation indicates that the solution is supersaturated or that the addition of another component has decreased the solubility of your thiacalixarene.[9] This is a common issue in drug development when moving from an organic solvent to an aqueous buffer.

Strategies to Prevent Precipitation:
  • Maintain a Favorable Solvent Environment: Ensure that the final solvent composition remains suitable for keeping the thiacalixarene in solution. If you are adding an aqueous solution, the proportion of the organic co-solvent should be high enough to maintain solubility.

  • Complexation: The use of host molecules like cyclodextrins can encapsulate the hydrophobic parts of the thiacalixarene, increasing its aqueous solubility and stability.[10][11][12] This is a widely used technique for poorly soluble drugs.[13][14]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to form micelles, which can encapsulate the thiacalixarene and prevent precipitation.[3][11]

Experimental Workflow for Stabilizing the Solution

Stabilization_Workflow start Start: Precipitation Observed cause Identify Cause Addition of anti-solvent? Temperature change? High concentration? start->cause strategy Select Stabilization Strategy cause->strategy cosolvent Optimize Co-solvent Ratio strategy->cosolvent complexation Use Cyclodextrins strategy->complexation surfactant Add Surfactants strategy->surfactant reassess Re-dissolve and Apply Strategy cosolvent->reassess complexation->reassess surfactant->reassess outcome Evaluate Stability reassess->outcome success Stable Solution Achieved outcome->success Stable failure Re-evaluate Strategy outcome->failure Unstable

Caption: Workflow for addressing precipitation issues.

Q3: I need to use this compound in an aqueous environment for a biological assay. How can I prepare a stock solution and dilute it without precipitation?

This is a significant challenge for highly hydrophobic molecules like 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. A common approach is to create a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.

Protocol for Preparing an Aqueous Working Solution:
  • Prepare a Concentrated Stock Solution: Dissolve the thiacalixarene in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary. The synthesis of similar compounds has been performed in DMF, suggesting it as a suitable solvent.[15]

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to get closer to your final desired concentration.

  • Final Dilution into Aqueous Buffer: For the final step, add a small volume of the diluted organic stock solution to a larger volume of your aqueous buffer while vortexing vigorously. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Inclusion of Solubilizing Excipients: To further prevent precipitation, your aqueous buffer can be supplemented with solubilizing agents such as cyclodextrins or a low concentration of a biocompatible surfactant (e.g., Tween® 80).[10][11]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to try for dissolving 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene? A: Based on the chemistry of thiacalixarenes, good starting points are chlorinated solvents such as chloroform and dichloromethane (DCM).[5][6][16] Other aprotic solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) have also been used for related compounds and are worth exploring.[5][15]

Q: Can I use heat to dissolve the compound? A: Gentle heating (30-40°C) can be effective. However, be cautious as excessive heat can potentially lead to the degradation of the compound or the evaporation of volatile solvents.

Q: Is this compound soluble in water? A: No, due to its large hydrophobic tert-butyl groups and overall structure, it is expected to be practically insoluble in water.[13] To work in aqueous systems, formulation strategies such as co-solvents, complexation, or surfactant-based systems are necessary.[14][17]

Q: How does pH affect the solubility of this compound? A: The ethoxycarbonylmethoxy groups are esters and are not readily ionizable, so pH is not expected to have a significant direct impact on the solubility of this specific derivative. However, for other calixarenes with ionizable groups like phenols or carboxylic acids, pH can dramatically influence solubility.[12][18]

Q: Are there any chemical modifications that can improve its solubility? A: While this guide focuses on formulation strategies, chemical modification is a powerful tool. For example, converting the ester groups to carboxylic acids would introduce ionizable functionalities, significantly increasing aqueous solubility at neutral or basic pH. Another approach is the sulfonation of the aromatic rings to introduce highly polar sulfonic acid groups, a common strategy to create water-soluble calixarenes.[19]

References

  • SciSpace. A review on solubility enhancement techniques. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • National Institutes of Health (PMC). The Unexpected Chemistry of Thiacalix[3]arene Monosulfoxide. [Link]

  • National Institutes of Health (PMC). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubChem. 4-tert-Butylthiacalix(4)arene. [Link]

  • Royal Society of Chemistry. Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[3]arene and their complexation properties towards alkali metal ions. [Link]

  • National Institutes of Health (PMC). Breaking thiacalix[3]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. [Link]

  • Royal Society of Chemistry. Breaking thiacalix[3]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) b. [Link]

  • National Institutes of Health. Studying the Complex Formation of Sulfonatocalix[3]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • National Institutes of Health (PMC). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. [Link]

  • PubMed. The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubMed. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Royal Society of Chemistry. Stereoselective oxidation of phenoxathiin-based thiacalix[3]arenes – stereomutation of sulfoxide groups. [Link]

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improving the yield of cone conformer in thiacalixarene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for thiacalixarene synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for improving the yield of the cone conformer, a critical building block in supramolecular chemistry. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the conformational selectivity in thiacalixarene synthesis.

Q1: Why is the cone conformer of a thiacalixarene often the most sought-after?

The cone conformer is highly valued because all phenolic hydroxyl groups are oriented on the same side of the macrocycle's main plane. This arrangement creates a well-defined, pre-organized cavity that is ideal for host-guest chemistry, molecular recognition, and the construction of more complex supramolecular assemblies.[1] The other conformers (partial cone, 1,2-alternate, and 1,3-alternate) have their hydroxyl groups pointing in different directions, which can disrupt the formation of a unified binding pocket.

Q2: What are the primary factors that control the ratio of conformers during synthesis?

The conformational outcome of a thiacalixarene synthesis is not random; it is dictated by a delicate interplay of several experimental parameters. The most critical factors are:

  • The Template Effect: The choice of metal cation from the base used in the reaction.

  • Reaction Temperature: Influences whether the reaction is under kinetic or thermodynamic control.

  • Solvent System: The polarity and coordinating ability of the solvent can stabilize different transition states or conformers.[2]

  • Nature of the Base: The strength and steric bulk of the base can influence which protons are removed and the subsequent cyclization pathway.[3]

Q3: What is the "template effect" and how does it favor the cone conformer?

The template effect is a foundational concept in macrocyclic chemistry where a cation organizes the reacting components into a specific geometry that favors the formation of a particular cyclic product. In thiacalixarene synthesis, the metal cation (e.g., Na⁺, K⁺) from the base (e.g., NaOH, K₂CO₃) coordinates with the oxygen atoms of the phenoxide intermediates. Smaller cations, particularly Na⁺, are highly effective at templating the cone conformation by holding the phenoxide units together on one face of the forming macrocycle.[4][5] Larger cations like Cs⁺ may favor other conformers due to different coordination preferences.

Q4: How do kinetic and thermodynamic control influence the final product distribution?

Understanding the principles of kinetic versus thermodynamic control is crucial for troubleshooting conformer ratios.[6][7]

  • Kinetic Control: This regime, typically favored at lower temperatures, yields the product that is formed fastest. The product distribution is determined by the relative activation energies of the competing reaction pathways.[8][9] If the transition state leading to the cone conformer is the lowest in energy, low-temperature synthesis will favor it.

  • Thermodynamic Control: Favored at higher temperatures where the reaction becomes reversible, this regime yields the most stable product. The product distribution reflects the thermodynamic equilibrium of the different conformers.[8] If the 1,3-alternate or another conformer is more stable than the cone, prolonged reaction times at elevated temperatures can lead to its enrichment at the expense of the cone.

Visualizing Thiacalix[4]arene Conformations

The four principal conformers of thiacalix[4]arene arise from the different possible orientations of the phenolic rings relative to the plane of the sulfur bridges.

G cluster_conformers Thiacalix[4]arene Conformers cluster_schematics Schematic Representation (View from Above) Cone Cone (All Up) Paco Partial Cone (Three Up, One Down) node_c1 + Cone->node_c1 Alt12 1,2-Alternate (Adjacent Pair Up, Adjacent Pair Down) node_p1 + Paco->node_p1 Alt13 1,3-Alternate (Opposite Pair Up, Opposite Pair Down) node_a12_1 + Alt12->node_a12_1 node_a13_1 + Alt13->node_a13_1 node_c2 + node_c3 + node_c4 + node_p2 + node_p3 + node_p4 - node_a12_2 + node_a12_3 - node_a12_4 - node_a13_2 - node_a13_3 + node_a13_4 -

Caption: The four main conformers of thiacalix[4]arene.

Troubleshooting Guide for Low Cone Conformer Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during thiacalixarene synthesis.

ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
1. Low Overall Yield of All Isomers A) Impure starting materials (p-tert-butylphenol, sulfur).B) Inefficient base or presence of moisture.C) Incorrect reaction stoichiometry or temperature.A) Purify Reagents: Recrystallize p-tert-butylphenol from a suitable solvent like hexane. Ensure sulfur is of high purity. Impurities can interfere with the cyclization cascade.B) Use Anhydrous Conditions & Strong Base: Use sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[3][10] NaH is a powerful, non-hydroxide base that irreversibly deprotonates the phenol, driving the reaction forward. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).C) Verify Stoichiometry & Temperature: Double-check molar ratios. The reaction is often sensitive to temperature; ensure consistent heating and stirring.
2. High Yield of 1,3-alternate or Partial Cone A) Thermodynamic Control: Reaction run at high temperature for an extended period.B) Weak or No Template Effect: Use of a large cation (e.g., Cs⁺) or a solvent that solvates the cation too strongly, preventing it from acting as a template.A) Shift to Kinetic Control: Lower the reaction temperature. The cone conformer is often the kinetic product, forming faster at lower temperatures, while the 1,3-alternate can be the more thermodynamically stable product.[11] By reducing the temperature, you trap the kinetic product before it can equilibrate to the thermodynamic one.B) Implement a Strong Template: Use a sodium-based base (e.g., NaH, NaOH). The small ionic radius of Na⁺ is highly effective at coordinating the phenoxide groups into a cone arrangement.[4][5] In some cases, K⁺ can also be effective.[12] Avoid bases with large counter-ions like Cs₂CO₃ if the cone is the target.
3. Complex Mixture of All Four Conformers A) Intermediate Conditions: The reaction conditions do not strongly favor either kinetic or thermodynamic control.B) Ineffective Templating: The chosen base/solvent combination fails to direct the conformation.A) Optimize Solvent and Base Systematically: The choice of solvent is critical. Non-polar solvents may favor intramolecular hydrogen bonding, while polar aprotic solvents like DMF or acetonitrile can influence ion-pairing and templating.[3][13] A common successful combination is using K₂CO₃ in acetonitrile.[12] A change from K₂CO₃ to NaH can dramatically shift the product distribution towards the cone.[3]B) See Solution 2B: The most direct way to resolve a complex mixture is to enforce a strong template effect.
4. Difficulty in Isolating the Cone Conformer The different conformers have similar polarities and solubilities, making separation by crystallization or chromatography challenging.A) Selective Crystallization: The cone conformer often has different crystallization kinetics or solubility in specific solvents compared to other isomers. Try recrystallizing the crude mixture from various solvents (e.g., chloroform/methanol, toluene).B) Derivatization: If separation remains difficult, consider derivatizing the lower rim hydroxyl groups. The steric and electronic changes upon derivatization often alter the physical properties of the conformers sufficiently to allow for easier separation by column chromatography.[14][15][16] The protecting groups can then be removed.
Troubleshooting Workflow Diagram

Use this flowchart to navigate the troubleshooting process for improving cone conformer yield.

G start Low Cone Conformer Yield q_overall_yield Is overall product yield low? start->q_overall_yield sol_yield Troubleshoot overall yield: - Purify reagents - Use anhydrous conditions - Verify stoichiometry q_overall_yield->sol_yield Yes q_dominant_isomer Is another conformer (e.g., 1,3-alternate) dominant? q_overall_yield->q_dominant_isomer No sol_yield->q_dominant_isomer sol_thermo Issue is likely Thermodynamic Control. Switch to Kinetic Control: - Lower reaction temperature - Use a strong Na+ template (e.g., NaH) q_dominant_isomer->sol_thermo Yes q_mixture Is it a complex mixture of all conformers? q_dominant_isomer->q_mixture No end_node Improved Cone Yield sol_thermo->end_node sol_template Issue is weak templating. Optimize System: - Change base (e.g., to NaH) - Change solvent (e.g., THF, MeCN) - Enforce strong Na+ template q_mixture->sol_template Yes q_mixture->end_node No (Consult Separation Guide) sol_template->end_node

Sources

Technical Support Center: Purification of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation and characterization of these versatile macrocycles. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established laboratory practices and scientific principles.

Introduction: The Isomer Challenge

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene derivatives via tetra-O-alkylation of the parent thiacalix[1]arene with ethyl bromoacetate invariably leads to a mixture of conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1][2] These isomers arise from the different possible orientations of the four ethoxycarbonylmethoxy groups relative to the thiacalixarene annulus. The separation of these isomers is a critical yet often challenging step, as their individual conformations dictate their host-guest complexation properties and subsequent applications.[1][2] This guide will address the common hurdles in their purification and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene isomers.

Problem 1: Poor or No Separation of Isomers on Thin Layer Chromatography (TLC)

Symptoms:

  • A single elongated spot on the TLC plate.

  • Overlapping spots that are difficult to distinguish.

  • Inconsistent Rf values.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is critical for resolving compounds with similar structures. A suboptimal solvent system will not provide sufficient differential partitioning between the isomers and the stationary phase.1. Systematic Solvent Screening: Begin with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) in small increments (e.g., 1-2%).2. Utilize a Third Component: For particularly challenging separations, the addition of a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol or triethylamine) can sometimes improve resolution.3. Refer to Literature: Consult published methods for the separation of similar calixarene derivatives to identify promising starting solvent systems.[3]
Co-elution of Isomers The structural similarity of the isomers can lead to very close Rf values, making them appear as a single spot.1. Multiple Developments: Develop the TLC plate, dry it completely, and then re-develop it in the same solvent system. This can increase the separation distance between spots.2. Two-Dimensional TLC: After a first development, rotate the plate 90 degrees and develop it in a different solvent system. This is particularly useful if a single solvent system cannot resolve all isomers.3. Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller and more uniform particle size, which can provide better resolution.
Sample Overloading Applying too much sample to the TLC plate can lead to band broadening and poor separation.1. Dilute the Sample: Ensure your spotting solution is not too concentrated.2. Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application to keep the initial spot size as small as possible.
Problem 2: Difficulty in Isolating Pure Isomers by Column Chromatography

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing mixtures of isomers, as confirmed by ¹H NMR.

  • Low recovery of pure compounds.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Improper Column Packing Air bubbles, cracks, or an uneven stationary phase bed in the column will lead to channeling and poor separation efficiency.1. Slurry Packing: Pack the column using a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase. This helps to create a uniform and densely packed bed.2. Wet Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column. If the sample is not very soluble in the mobile phase, use a "dry loading" technique.
Inadequate Resolution of the Solvent System The solvent system that appeared promising on TLC may not translate perfectly to column chromatography due to differences in the stationary phase and loading effects.1. Fine-tune the Mobile Phase: Based on your TLC results, slightly decrease the polarity of the mobile phase for the column to increase the retention times and improve separation.2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute the less retained isomers and then the more strongly retained ones with good resolution.3. Isocratic vs. Gradient: While gradient elution is often effective, for isomers with very similar polarities, a carefully optimized isocratic elution may provide better separation.
Fraction Collection Strategy Collecting fractions that are too large can result in the mixing of closely eluting isomers.1. Collect Smaller Fractions: Especially when the isomers are expected to elute, collect smaller fraction volumes.2. Monitor by TLC: Analyze every few fractions by TLC to accurately identify which fractions contain the pure isomers and which are mixed.
Problem 3: Challenges in Recrystallization of a Single Isomer

Symptoms:

  • The compound oils out instead of crystallizing.

  • Formation of an amorphous powder instead of well-defined crystals.

  • Crystals obtained are still a mixture of isomers.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Solvent Choice A good recrystallization solvent should dissolve the compound when hot but not when cold. The impurities (other isomers) should either be insoluble at high temperatures or remain soluble at low temperatures.1. Systematic Solvent Testing: Test the solubility of your impure solid in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane) at room temperature and upon heating.2. Solvent-Antisolvent System: If a single solvent is not effective, dissolve the compound in a good solvent and then slowly add a poor solvent (the "antisolvent") until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling promotes the rapid precipitation of the solid, which can trap impurities within the crystal lattice.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help.2. Refrigeration/Freezing: Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize the yield of crystals.
Presence of Persistent Impurities Even small amounts of other isomers can sometimes inhibit the crystallization of the desired isomer.1. Seed Crystals: If you have a small amount of the pure isomer, add a tiny crystal to the supersaturated solution to induce crystallization.2. Repeat Chromatography: If recrystallization consistently fails to yield a pure product, it may be necessary to re-purify the material by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the different conformational isomers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene and why is their separation important?

The four primary conformational isomers are cone, partial cone, 1,2-alternate, and 1,3-alternate.[4][5] These arise from the restricted rotation of the phenol units through the annulus of the macrocycle. The separation of these isomers is crucial because their three-dimensional structures are distinct, leading to different cavity sizes and shapes. This, in turn, dictates their specific binding affinities and selectivities for different guest molecules, such as metal ions.[1][2] For instance, the cone isomer has been shown to have a preference for Na⁺ ions, while the partial cone isomer favors K⁺ ions.[2]

G cluster_synthesis Synthesis cluster_isomers Conformational Isomers cluster_purification Purification cluster_applications Applications Thiacalixarene p-tert-Butylthiacalix[4]arene Product_Mixture Mixture of Isomers Thiacalixarene->Product_Mixture O-alkylation Reagents Ethyl Bromoacetate + Base Reagents->Product_Mixture Cone Cone Product_Mixture->Cone PartialCone Partial Cone Product_Mixture->PartialCone Alternate12 1,2-Alternate Product_Mixture->Alternate12 Alternate13 1,3-Alternate Product_Mixture->Alternate13 Purification Chromatography / Recrystallization Cone->Purification PartialCone->Purification Alternate12->Purification Alternate13->Purification Pure_Cone Pure Cone Isomer Purification->Pure_Cone Pure_PartialCone Pure Partial Cone Isomer Purification->Pure_PartialCone Pure_Alternate Pure Alternate Isomers Purification->Pure_Alternate App1 App1 Pure_Cone->App1 Specific Host-Guest Chemistry App2 App2 Pure_PartialCone->App2 Different Host-Guest Chemistry App3 App3 Pure_Alternate->App3 Varied Host-Guest Chemistry

Caption: Workflow from synthesis to application of thiacalixarene isomers.

Q2: How can I selectively synthesize a particular isomer to simplify purification?

The distribution of the conformational isomers is highly dependent on the base used during the alkylation reaction, which exerts a templating effect. By choosing the appropriate alkali metal carbonate, you can significantly favor the formation of one isomer over the others[1][2]:

  • Na₂CO₃ in acetone predominantly yields the cone isomer.

  • K₂CO₃ in acetone favors the formation of the partial cone isomer.

  • Cs₂CO₃ in acetone gives the 1,3-alternate isomer in high yield.

While this method can greatly simplify the purification process, chromatographic separation is often still necessary to remove minor isomeric impurities.

G cluster_conditions Reaction Conditions (Base) cluster_products Major Isomer Formed Start p-tert-Butylthiacalix[4]arene + Ethyl Bromoacetate Na2CO3 Na₂CO₃ Start->Na2CO3 K2CO3 K₂CO₃ Start->K2CO3 Cs2CO3 Cs₂CO₃ Start->Cs2CO3 Cone Cone Isomer Na2CO3->Cone Template Effect PartialCone Partial Cone Isomer K2CO3->PartialCone Template Effect Alternate13 1,3-Alternate Isomer Cs2CO3->Alternate13 Template Effect

Caption: Base-dependent selective synthesis of thiacalixarene isomers.

Q3: What are the key spectroscopic features to distinguish between the isomers?

¹H NMR spectroscopy is the most powerful tool for distinguishing between the conformational isomers. The symmetry of each isomer gives rise to a characteristic pattern of signals for the tert-butyl groups, the aromatic protons, and the methylene protons of the ethoxycarbonylmethoxy substituents.

Isomer Symmetry Expected ¹H NMR Features
Cone C₄ᵥOne singlet for the tert-butyl protons. One singlet for the aromatic protons. One pair of doublets (AB system) for the bridging methylene protons.
Partial Cone CₛTwo singlets of equal intensity for the tert-butyl protons. Two singlets of equal intensity for the aromatic protons. Two pairs of doublets for the bridging methylene protons.
1,2-Alternate C₂ₕTwo singlets of equal intensity for the tert-butyl protons. Two singlets of equal intensity for the aromatic protons. One singlet for the bridging methylene protons.
1,3-Alternate D₂dOne singlet for the tert-butyl protons. One singlet for the aromatic protons. One singlet for the bridging methylene protons.

X-ray crystallography provides unambiguous structural confirmation of the isolated isomers.[2]

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds, but it generally cannot distinguish between the isomers.

Infrared (IR) spectroscopy can be used to confirm the presence of the key functional groups (e.g., C=O of the ester, C-O-C of the ether), but it is not typically used for isomer differentiation.[6]

Q4: Are there any advanced chromatographic techniques that can be used for this separation?

Yes, for particularly difficult separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be a valuable tool.[7][8]

  • Normal-phase HPLC using a silica or alumina column can provide excellent resolution of the isomers.

  • Chiral HPLC may be necessary if you are dealing with inherently chiral calixarenes and need to separate enantiomers.[5][9]

  • Supercritical Fluid Chromatography (SFC) is another powerful technique that can sometimes offer better resolution and faster separations than HPLC for complex isomeric mixtures.

References

  • Akdas, H., Jaunky, W., Vicens, J., & Asfari, Z. (2000). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 745-748. Retrieved from [Link]

  • Dračínský, M., Červený, V., Storch, J., & Hodgkinson, P. (2018). Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. The Journal of organic chemistry, 83(15), 8117–8124. Retrieved from [Link]

  • Akdas, H., Jaunky, W., Vicens, J., & Asfari, Z. (2000). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[1]arene and their complexation properties towards alkali metal ions†. Semantic Scholar. Retrieved from [Link]

  • Murtazina, L. I., Voloshina, A. D., Zotova, A. V., Burilov, A. R., & Solovieva, S. E. (2019). Study of IR spectra of thiacalix[1]arene with carboxyl and adamantyl groups. E3S Web of Conferences, 110, 01019. Retrieved from [Link]

  • Lokan, N. R., & Thallapally, P. K. (2020). Synthesis and Characterization of an Isoreticular Family of Calixarene-Capped Porous Coordination Cages. Inorganic chemistry, 59(17), 12181–12189. Retrieved from [Link]

  • Csók, Z., Bíró, D., Dargó, G., & Vida, I. (2023). The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. Molecules (Basel, Switzerland), 28(9), 3901. Retrieved from [Link]

  • Eicler, S., & Lhoták, P. (2015). Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. Beilstein journal of organic chemistry, 11, 1648–1654. Retrieved from [Link]

  • Yilmaz, M., & Memon, S. (2013). Calixarenes in analytical and separation chemistry. ResearchGate. Retrieved from [Link]

  • Sliwka-Kaszynska, M., Jaszczołt, K., Witt, D., & Rachon, J. (2015). Calixarene-engineered surfaces and separation science. SciSpace. Retrieved from [Link]

  • Richardson, K. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Retrieved from [Link]

  • Glenn, O., & Lämmerhofer, M. (1995). High Performance Liquid Chromatography on Calixarene-Bonded Silica Gels. III. Separations of cis/trans Isomers of Proline-Contai. CORE. Retrieved from [Link]

  • Kalchenko, O., Lipkowski, J., & Klachenko, V. (2019). Chromatography in Supramolecular and Analytical Chemistry of Calixarenes. ResearchGate. Retrieved from [Link]

  • Dudič, M., & Lhoták, P. (2016). Calixarenes and Beyond. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Liu, Y. (2011). Preparation and characterization of six calixarene bonded stationary phases for high performance liquid chromatography. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of Sulfur Bridges in Thiacalixarene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-18

Introduction: Understanding the Challenge of Sulfur Bridge Integrity

Thiacalix[n]arenes are a cornerstone of modern supramolecular chemistry, prized for their unique structural features and versatile functionalization potential.[1] The replacement of methylene bridges with sulfur atoms introduces a larger, more flexible cavity and provides additional sites for modification.[1][2] However, this key feature—the sulfur bridge—is also a potential liability. The electron-rich nature of the sulfide moiety makes it susceptible to oxidation, primarily to sulfoxide and subsequently to sulfone derivatives. This unwanted side reaction can dramatically alter the electronic properties, conformational flexibility, and host-guest binding capabilities of the thiacalixarene scaffold, ultimately compromising experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the undesired oxidation of sulfur bridges during the chemical modification of thiacalixarenes.

The "Why": Mechanism of Sulfur Bridge Oxidation

The oxidation of the sulfide bridge in a thiacalixarene typically proceeds in a stepwise manner. The initial oxidation converts the sulfide (-S-) to a sulfoxide (-SO-). Further oxidation can then convert the sulfoxide to a sulfone (-SO2-). It has been observed that sulfones typically begin to form only after all sulfur bridges have been oxidized to sulfoxides.[3]

This process can be initiated by a variety of oxidizing agents, some of which may be present as impurities in reagents or generated in situ during a reaction. Even atmospheric oxygen can be a culprit under certain conditions, particularly in the presence of metal catalysts or upon prolonged heating.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during thiacalixarene functionalization that may indicate unintended sulfur bridge oxidation.

Question 1: My NMR spectrum shows more complex signals than expected for my target functionalized thiacalixarene. What could be the cause?

Answer:

Unexpected complexity in NMR spectra is a classic indicator of a mixture of products. In the context of thiacalixarene chemistry, this often points to the formation of partially or fully oxidized species (sulfoxides/sulfones) alongside your desired product.

  • What to look for:

    • Asymmetry: The oxidation of a sulfur bridge introduces a chiral center at the sulfur atom (in the case of a sulfoxide), which can lead to a significant increase in the number of distinct proton and carbon signals, especially in the aromatic and bridging regions of the spectrum.

    • Downfield Shifts: The electron-withdrawing nature of the sulfoxide and sulfone groups will cause adjacent aromatic protons to shift downfield.

    • Multiple Sets of Signals: You may observe multiple sets of peaks corresponding to the starting material, the desired product, and one or more oxidized byproducts.

  • Recommended Action:

    • Re-purify your product: Careful column chromatography can often separate the desired non-oxidized product from its oxidized counterparts.[3]

    • Acquire High-Resolution Mass Spectrometry (HRMS) data: This will help confirm the presence of species with additional oxygen atoms. The mass difference will correspond to +16 Da for each sulfoxide and +32 Da for each sulfone.[3]

    • Review your reaction conditions: Were your solvents properly degassed? Was the reaction run under a strictly inert atmosphere? Were any of your reagents potential oxidants?

Question 2: The yield of my functionalization reaction is consistently low, and I isolate a significant amount of a polar, insoluble material. Could this be related to oxidation?

Answer:

Yes, this is a strong possibility. The oxidation of sulfur bridges to sulfoxides and sulfones dramatically increases the polarity of the thiacalixarene. This increased polarity can lead to:

  • Decreased Solubility: The oxidized products are often less soluble in common organic solvents used for purification (e.g., chloroform, dichloromethane), leading to their precipitation or streaking on chromatography columns.

  • Isolation of "Insoluble Gunk": The material you are isolating may be a mixture of over-oxidized thiacalixarene species.

  • Recommended Action:

    • Solvent Selection: Try to dissolve a small amount of the insoluble material in more polar solvents like DMSO or DMF to obtain an NMR spectrum for characterization.

    • Preventative Measures: The most effective solution is to prevent the oxidation from occurring in the first place. Implement the rigorous inert atmosphere techniques detailed in the "Prevention Protocols" section below.

Question 3: I am performing a reaction that involves a reagent known to have oxidizing potential (e.g., nitric acid, hydrogen peroxide). How can I protect the sulfur bridges?

Answer:

When using reagents with known oxidizing capabilities, direct functionalization of the thiacalixarene can be challenging.[4][5][6] The strategy here is often one of careful reagent selection and control of reaction conditions.

  • Consider Alternative Reagents: Is there a non-oxidizing alternative to achieve the desired transformation? For example, for a nitration reaction, explore milder nitrating agents that are less prone to causing oxidation.

  • Stoichiometry and Temperature Control: Use the minimum required amount of the oxidizing reagent and maintain low reaction temperatures to minimize side reactions.

  • Stepwise Approach: It may be necessary to perform the oxidation as a separate, controlled step if the sulfoxide or sulfone is the desired product. For instance, NaNO3 in acetic acid has been used for controlled oxidation to the sulfoxide.

Question 4: Can atmospheric oxygen cause oxidation of my thiacalixarene during routine handling or purification?

Answer:

While thiacalixarenes are generally stable in air at room temperature for short periods, prolonged exposure, especially in solution and in the presence of light or trace metal impurities, can lead to slow oxidation.

  • Best Practices for Handling and Storage:

    • Store thiacalixarenes as solids under an inert atmosphere (nitrogen or argon), especially for long-term storage.[7]

    • When running reactions, particularly those that require heating or extended reaction times, always use an inert atmosphere.

    • During purification via column chromatography, use freshly distilled and degassed solvents. Protect the column from light if the compounds are light-sensitive.

Prevention Protocols: Safeguarding Your Thiacalixarenes

The most effective strategy for dealing with sulfur bridge oxidation is prevention. Implementing robust air-sensitive handling techniques is crucial for the successful functionalization of thiacalixarenes.

Core Principle: The Rigorous Exclusion of Air and Moisture

Many compounds are sensitive to oxygen and water, leading to decomposition or unwanted side reactions.[7][8][9] The primary goal is to create and maintain an inert environment for your reaction. This is typically achieved using a Schlenk line or a glovebox.[10][11]

Experimental Workflow: Functionalization Under Inert Atmosphere

This protocol outlines the key steps for performing a generic functionalization reaction on a thiacalixarene while minimizing the risk of sulfur bridge oxidation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase glassware 1. Glassware Preparation - Oven-dry all glassware (150°C overnight). - Flame-dry under vacuum immediately before use. solvents 2. Solvent Degassing - Use techniques like freeze-pump-thaw (3 cycles). - Alternatively, sparge with argon or nitrogen for 30-60 min. glassware->solvents reagents 3. Reagent Preparation - Use freshly opened anhydrous solvents and reagents. - Dry solids in a vacuum oven. solvents->reagents setup 4. Schlenk Line Setup - Assemble glassware on the Schlenk line. - Perform 3-5 vacuum/inert gas cycles to inert the system. reagents->setup addition 5. Reagent Addition - Add thiacalixarene and other solids under a positive flow of inert gas. - Add liquid reagents via gas-tight syringe through a rubber septum. setup->addition reaction 6. Reaction - Maintain a positive pressure of inert gas throughout the reaction. - Use a bubbler to monitor gas flow. addition->reaction quench 7. Quenching - Cool the reaction to room temperature. - Quench under inert atmosphere if the quenching agent is air-sensitive. reaction->quench extraction 8. Extraction/Purification - Use degassed solvents for extraction and chromatography. - Minimize exposure to air during workup. quench->extraction storage 9. Storage - Store the final product under an inert atmosphere, protected from light. extraction->storage

Caption: Inert atmosphere workflow for thiacalixarene functionalization.

Detailed Step-by-Step Methodology:
  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., Schlenk flasks, condensers) at a high temperature (e.g., 150 °C) overnight to remove adsorbed water.[9]

    • For highly sensitive reactions, flame-dry the assembled glassware under vacuum immediately before use to drive off any remaining traces of moisture.

  • Solvent and Reagent Degassing:

    • Atmospheric oxygen dissolved in solvents is a common source of oxidation. Degas all solvents prior to use.

    • Freeze-Pump-Thaw: For many organic solvents, this is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[9]

    • Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes) can also effectively remove dissolved oxygen.

  • Reaction Setup and Execution:

    • Assemble the reaction apparatus on a dual-manifold Schlenk line, which allows for easy switching between vacuum and an inert gas source.[8]

    • Evacuate the assembled glassware and refill with inert gas. Repeat this "purge-and-refill" cycle 3-5 times to ensure a completely inert atmosphere.[9]

    • Add solid reagents, including the thiacalixarene, to the reaction flask under a positive flow of inert gas (counterflow addition).[9]

    • Add liquid reagents and solvents using gas-tight syringes through rubber septa.

    • Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil or mercury bubbler.

Data Summary: Common Conditions Prone to Oxidation

The following table summarizes experimental conditions that can promote the unwanted oxidation of thiacalixarene sulfur bridges and suggests preventative measures.

Factor/Reagent Potential for Oxidation Mechanism/Rationale Recommended Preventative Action
Atmospheric O₂ Moderate to HighDirect reaction with the electron-rich sulfide, especially with heat, light, or metal catalysts.Use rigorous inert atmosphere techniques (Schlenk line, glovebox).[8][10]
Peroxides (e.g., H₂O₂) Very HighStrong oxidizing agents that readily donate an oxygen atom to the sulfur bridge.[4]Avoid use if possible. If necessary, use stoichiometric control at low temperatures.
Nitric Acid (HNO₃) Very HighA powerful oxidizing agent often used for nitration, which can simultaneously oxidize sulfur.[4]Explore alternative, milder nitrating agents.
Certain Metal Catalysts VariableCan activate molecular oxygen or act as oxidants themselves, facilitating electron transfer from the sulfur bridge.Screen catalysts and ensure all reaction components are deoxygenated.
Halogens (e.g., Cl₂, Br₂) HighCan act as oxidizing agents, particularly in the presence of water.[6]Use N-halosuccinimides (NCS, NBS) as alternative halogen sources where appropriate.
Visualizing the Oxidation Pathway

The following diagram illustrates the stepwise oxidation of a single sulfur bridge in a thiacalixarene.

OxidationPathway Thiacalixarene Thiacalixarene (-S-) Sulfoxide Thiacalixarene Sulfoxide (-SO-) Thiacalixarene->Sulfoxide [O] (e.g., O₂, H₂O₂) First Oxidation Sulfone Thiacalixarene Sulfone (-SO2-) Sulfoxide->Sulfone [O] (e.g., H₂O₂) Second Oxidation

Caption: Stepwise oxidation of a thiacalixarene sulfur bridge.

By understanding the mechanisms of sulfur bridge oxidation and diligently applying preventative techniques, researchers can ensure the integrity of their thiacalixarene scaffolds, leading to more reliable and reproducible results in their synthetic endeavors.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013). Available at: [Link]

  • Air-free technique - Wikipedia. Available at: [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Available at: [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. Available at: [Link]

  • Broftová, N., et al. (2023). Stereoselective oxidation of phenoxathiin-based thiacalix[7]arenes – stereomutation of sulfoxide groups. Organic & Biomolecular Chemistry, 21, 4620-4630. Available at: [Link]

  • Tentative mechanism for the cleavage reaction of thiacalix[7]arenes by n-BuLi. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Krupicka, M., et al. (2023). The Unexpected Chemistry of Thiacalix[7]arene Monosulfoxide. Molecules, 28(9), 3869. Available at: [Link]

  • Broftová, N., et al. (2023). Stereoselective Oxidation of Phenoxathiin-Based Thiacalix[7]arenes – Stereomutation of Sulfoxide Groups. ResearchGate. Available at: [Link]

  • Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space - MDPI. Available at: [Link]

  • Common Oxidizing Agents and Their Properties - Solubility of Things. Available at: [Link]

  • Simaan, S., Agbaria, K., & Biali, S. E. (2002). Functionalization of the methylene groups of p-tert-butylcalix[7]arene: S-C, N-C, and C-C bond formation. The Journal of Organic Chemistry, 67(17), 6136–6142. Available at: [Link]

  • Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space - PMC - NIH. Available at: [Link]

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optimizing reaction conditions for the O-alkylation of thiacalixarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the O-alkylation of thiacalixarenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your reaction conditions for higher yields and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no product in my Williamson ether synthesis of a thiacalixarene. What are the likely causes?

A low or zero yield in a Williamson ether synthesis of thiacalixarenes can often be traced back to a few critical factors. Firstly, incomplete deprotonation of the phenolic hydroxyl groups is a common culprit. The basicity of the chosen base and the reaction conditions are paramount. Secondly, the quality of your reagents, particularly the dryness of your solvent and the integrity of your base, can significantly impact the reaction's success. Lastly, steric hindrance on either the thiacalixarene or the alkylating agent can impede the S\textsubscript{N}2 reaction pathway.[1][2]

Q2: My reaction is producing a mixture of conformational isomers (e.g., cone, partial cone, 1,3-alternate). How can I control the stereoselectivity?

Controlling the conformational outcome of O-alkylation is a key challenge and opportunity in thiacalixarene chemistry. The choice of base plays a crucial role in what is often termed a "template effect".[3] For instance, using a bulky base might favor the formation of a specific isomer. The solvent and reaction temperature also influence the conformational landscape. For selective synthesis of 1,3-diethers, the Mitsunobu reaction can be a highly effective strategy.[4]

Q3: I am observing the formation of an alkene byproduct. What is happening and how can I prevent it?

The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from E2 elimination, which competes with the desired S\textsubscript{N}2 pathway.[1][5] This is particularly prevalent when using secondary or tertiary alkyl halides. To minimize alkene formation, consider the following:

  • Use a primary alkyl halide: These are much less prone to elimination.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions.

  • Use a less sterically hindered base: A bulky base can preferentially act as a base, promoting elimination, rather than facilitating the formation of the nucleophilic alkoxide.

Q4: What are the key differences in O-alkylation conditions between thiacalixarenes and their traditional calixarene counterparts?

While the fundamental principles of O-alkylation are similar, the presence of the sulfur bridges in thiacalixarenes introduces some key differences. The sulfide linkages can be susceptible to oxidation, so reaction conditions must be chosen carefully to avoid this. Additionally, the conformational flexibility and the electronic properties of the thiacalixarene macrocycle can differ from methylene-bridged calixarenes, potentially requiring different optimization strategies for stereoselectivity.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base is not strong enough to fully deprotonate the phenolic hydroxyl groups, leading to unreacted starting material.Use a stronger base like sodium hydride (NaH) for complete deprotonation. For partial alkylations, weaker bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}) can be used, but stoichiometry is critical.[6][7]
Moisture in the Reaction Water will quench the strong base and the alkoxide, preventing the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic bases like NaH in a glovebox or under an inert atmosphere.
Poor Quality Alkylating Agent The alkyl halide may have degraded or contain inhibitors.Use a freshly opened bottle or distill the alkylating agent before use.
Sub-optimal Temperature The reaction may be too slow at lower temperatures.Gently heat the reaction mixture. Typical temperatures range from room temperature to reflux, depending on the solvent and reagents. However, be cautious of promoting elimination at higher temperatures.[1]
Steric Hindrance A bulky alkylating agent or a sterically crowded thiacalixarene can slow down the S\textsubscript{N}2 reaction.If possible, choose a less hindered alkylating agent. In some cases, a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) can be beneficial.[8]
Problem 2: Undesired Product Distribution (Mixture of Isomers)
Potential Cause Explanation Recommended Solution
Lack of Template Effect The base is not effectively directing the alkylation to a specific position.Experiment with different bases. The size of the cation (e.g., K\textsuperscript{+} vs. Cs\textsuperscript{+}) can influence the conformation of the thiacalixarene during alkylation.[3]
Reaction Conditions Favoring Mixture The solvent and temperature can affect the equilibrium between different conformers.Screen different solvents. Aprotic polar solvents like DMF or DMSO can accelerate the reaction but may also affect selectivity.[9] Lowering the temperature may favor the thermodynamically most stable product.
Reaction Method Williamson ether synthesis may not be the most selective method for your desired isomer.For 1,3-disubstituted products, consider using the Mitsunobu reaction, which is known to be highly regioselective for this pattern on thiacalixarenes.[4]
Problem 3: Challenges with the Mitsunobu Reaction
Potential Cause Explanation Recommended Solution
Low Yield The alcohol may not be sufficiently activated, or the nucleophilicity of the deprotonated thiacalixarene is low.Ensure your triphenylphosphine (PPh\textsubscript{3}) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are of high quality. The reaction is sensitive to the stoichiometry of these reagents.
Difficult Purification Removal of triphenylphosphine oxide and the reduced hydrazinedicarboxylate can be challenging.Use polymer-supported reagents or modified phosphines to simplify purification.[10] Careful column chromatography is often required.
Side Reactions The acidic proton of the thiacalixarene hydroxyl group is required for the reaction to proceed.[11]Ensure the pKa of the thiacalixarene hydroxyl groups is appropriate for the Mitsunobu reaction.

Experimental Protocols

Protocol 1: Tetra-O-alkylation of p-tert-butylthiacalix[1]arene via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add p-tert-butylthiacalix[1]arene (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the thiacalixarene.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., ethyl bromoacetate, 4.4 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench with water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective 1,3-Di-O-alkylation of p-tert-butylthiacalix[1]arene via Mitsunobu Reaction

This protocol is particularly useful for synthesizing 1,3-diethers.[4]

  • Preparation: To a solution of p-tert-butylthiacalix[1]arene (1.0 eq), the desired alcohol (2.2 eq), and triphenylphosphine (PPh\textsubscript{3}, 2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 2.2 eq) dropwise under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired 1,3-diether and separate it from triphenylphosphine oxide and other byproducts.

Data Presentation

Table 1: Recommended Bases and Solvents for Williamson Ether Synthesis of Thiacalixarenes
Desired Product Recommended Base Typical Solvent Notes
Peralkylation Sodium Hydride (NaH)DMF, THFStrong base ensures complete deprotonation.[6]
Partial Alkylation (Mono-, Di-) Potassium Carbonate (K\textsubscript{2}CO\textsubscript{3}), Cesium Carbonate (Cs\textsubscript{2}CO\textsubscript{3})Acetone, AcetonitrileWeaker bases allow for more controlled, stepwise alkylation.[12][13]
Selective Isomer Synthesis Cesium Carbonate (Cs\textsubscript{2}CO\textsubscript{3})AcetonitrileThe large cesium cation can act as a template, favoring certain conformations.[3]

Visualizations

General O-Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Select Thiacalixarene & Alkylating Agent reagents Choose Base & Anhydrous Solvent prep->reagents deprotonation Deprotonation reagents->deprotonation alkylation Alkylation deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring workup Quench & Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis NMR, MS, X-ray purification->analysis

Caption: A typical experimental workflow for the O-alkylation of thiacalixarenes.

Troubleshooting Decision Tree for Low Yield

G start Low Yield? check_deprotonation Incomplete Deprotonation? start->check_deprotonation Yes check_reagents Poor Reagent Quality? check_deprotonation->check_reagents No sol_base Use Stronger Base (e.g., NaH) check_deprotonation->sol_base Yes check_conditions Sub-optimal Conditions? check_reagents->check_conditions No sol_anhydrous Use Anhydrous Solvent & Fresh Reagents check_reagents->sol_anhydrous Yes sol_temp Optimize Temperature check_conditions->sol_temp Yes sol_sterics Consider Steric Hindrance check_conditions->sol_sterics No

Caption: A decision tree to diagnose and solve low yield issues.

Competing Pathways in Williamson Ether Synthesis

G cluster_sn2 SN2 (Desired) cluster_e2 E2 (Side Reaction) reactants Thiacalixarene-O⁻ + R-X sn2_product Thiacalixarene-O-R reactants->sn2_product Favored by: - Primary R-X - Lower Temp e2_product Alkene reactants->e2_product Favored by: - Secondary/Tertiary R-X - Higher Temp - Bulky Base

Caption: S\textsubscript{N}2 vs. E2 pathways in thiacalixarene O-alkylation.

References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Recent Advances in the Functionalizations of the Upper Rims of Thiacalix[1]arenes. A Review. ResearchGate. Accessed January 17, 2026. [Link]

  • Synthesis of the functionalized thiacalix[14]arenes at lower and upper rims. ResearchGate. Accessed January 17, 2026. [Link]

  • Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. PMC. Accessed January 17, 2026. [Link]

  • Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. National Institutes of Health. Accessed January 17, 2026. [Link]

  • An expedient route to p-tert-butylthiacalix[1]arene 1,3-diethers via Mitsunobu reactions. ResearchGate. Accessed January 17, 2026. [Link]

  • Design of a Thiosemicarbazide-Functionalized Calix[1]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies. PMC. Accessed January 17, 2026. [Link]

  • S-alkylation of thiacalixarenes: how the regio- and stereoselectivities depend on the starting conformation. PubMed. Accessed January 17, 2026. [Link]

  • S-alkylation of thiacalixarenes: a long-neglected possibility in the calixarene family. PubMed. Accessed January 17, 2026. [Link]

  • Synthesis, Structure, and Characterization of Thiacalix[1]-2,8-thianthrene. MDPI. Accessed January 17, 2026. [Link]

  • Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance. MDPI. Accessed January 17, 2026. [Link]

  • Structural Effects in the Mitsunobu Reaction of Calix[1]arene with Benzylic and Allylic Alcohols. ResearchGate. Accessed January 17, 2026. [Link]

  • Isolation of Two Conformational Isomers of the 1,2-Bis(p-tert-butylbenzyl) Ether of. ElectronicsAndBooks. Accessed January 17, 2026. [Link]

  • NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. Accessed January 17, 2026. [Link]

  • p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses. Accessed January 17, 2026. [Link]

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. Accessed January 17, 2026. [Link]

  • Lower-Rim Substituted Calixarenes and Their Applications. PMC. Accessed January 17, 2026. [Link]

  • Unprecedented cyclisations of calix[1]arenes under the Mitsunobu protocol. Part 3: Thiacalix[1]crowns versus dimers. ResearchGate. Accessed January 17, 2026. [Link]

  • Stereoselective oxidation of phenoxathiin-based thiacalix[1]arenes – stereomutation of sulfoxide groups. RSC Publishing. Accessed January 17, 2026. [Link]

  • Mitsunobu Reaction Insights. Scribd. Accessed January 17, 2026. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed January 17, 2026. [Link]

  • Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. PMC. Accessed January 17, 2026. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Accessed January 17, 2026. [Link]

  • Mitsunobu Reaction. Organic Chemistry. Accessed January 17, 2026. [Link]

  • The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. Semantic Scholar. Accessed January 17, 2026. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 17, 2026. [Link]

  • The Use of Calixarenes in Metal-Based Catalysis. ACS Publications. Accessed January 17, 2026. [Link]

  • One-pot synthesis of p-tert-butylthiacalix[n]arenes: effects of reaction time and p-tert-butylphenol/NaOH molar ratio. ResearchGate. Accessed January 17, 2026. [Link]

  • Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. PubMed. Accessed January 17, 2026. [Link]

  • Synthesis of p-tert-Butylthiacalix[1]arene and its Inclusion Property 1. Academia.edu. Accessed January 17, 2026. [Link]

  • An Improved Process for the Preparation of the p-tert-butylcalix[1]arene: from Laboratory-scale Synthesis to Scale-up Development. ResearchGate. Accessed January 17, 2026. [Link]

  • Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. MDPI. Accessed January 17, 2026. [Link]

  • Partially O-alkylated thiacalix[1]arenes: synthesis, molecular and crystal structures, conformational behavior. PubMed. Accessed January 17, 2026. [Link]

  • The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. PMC. Accessed January 17, 2026. [Link]

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Technical Support Center: Enhancing Cation Selectivity of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its selectivity for specific cations, particularly heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).

Introduction: The Challenge of Selective Cation Recognition

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a versatile macrocyclic host molecule with a three-dimensional cavity that can be tailored for the selective binding of guest ions.[1] The sulfur bridges in the thiacalix[2]arene skeleton, combined with the lower-rim ethoxycarbonylmethoxy functionalities, create a unique binding environment.[3] Enhancing its selectivity for specific cations is a critical goal for applications ranging from environmental remediation and chemical sensing to the development of novel therapeutic agents.[4] This guide is designed to provide practical, experience-based solutions to common experimental hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis and Purification

Question 1: My synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene results in a mixture of conformers (cone, partial cone, 1,3-alternate). How can I selectively synthesize the desired conformer?

Answer: The conformational outcome of the tetra-O-alkylation of 4-tert-butylthiacalix[2]arene is highly dependent on the reaction conditions, particularly the choice of base and solvent, which exert a "template effect".[3][5]

  • For the cone conformer: Use of sodium carbonate (Na₂CO₃) as the base in a solvent like acetone or DMF generally favors the formation of the cone isomer. The smaller Na⁺ ion fits well within the cavity of the cone conformer, stabilizing this arrangement during the reaction.[5]

  • For the partial cone conformer: Potassium carbonate (K₂CO₃) often yields the partial cone conformer as the major product.[5] The larger K⁺ ion directs the formation of this less symmetrical structure.

  • For the 1,3-alternate conformer: Cesium carbonate (Cs₂CO₃) is the base of choice for maximizing the yield of the 1,3-alternate conformer. The large Cs⁺ ion cannot be accommodated within the cone or partial cone cavities and thus templates the formation of the more open 1,3-alternate structure.[5]

Troubleshooting Poor Conformer Selectivity:

  • Inconsistent Base Quality: Ensure the anhydrous nature of the carbonate base. Moisture can affect the template effect.

  • Solvent Polarity: The choice of solvent (e.g., DMF vs. acetone) can influence the solubility of the intermediates and the templating cation, thereby affecting the conformer ratio.[3] Experiment with different solvents to optimize for your desired conformer.

  • Reaction Temperature and Time: These parameters can also influence the thermodynamic versus kinetic control of the reaction. Monitor the reaction progress by TLC to determine the optimal reaction time.

Question 2: I am facing challenges in purifying my synthesized 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. What are the best practices?

Answer: Purification of calixarenes can be challenging due to their conformational flexibility and potential for aggregation. A multi-step approach is often necessary.

  • Initial Precipitation/Crystallization: After the reaction, precipitation with a non-polar solvent or a polar solvent like methanol can be an effective first step to remove excess reagents and some impurities.[5]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating conformers and removing impurities. However, peak tailing and poor separation can occur.

    • Troubleshooting Tailing: Add a small percentage of a more polar solvent (e.g., 0.5-1% methanol) to your eluent system to reduce interactions with the silica.

    • Improving Separation: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Recrystallization: This is a powerful technique for obtaining highly pure material. The choice of solvent system is critical and may require some screening. Common solvent pairs include chloroform/methanol and dichloromethane/hexane.[6]

  • Advanced Chromatographic Techniques: For particularly difficult separations, consider using preparative HPLC with a suitable stationary phase.[7]

II. Cation Binding and Selectivity Studies

Question 3: I am not observing the expected selectivity for my target cation in liquid-liquid extraction experiments. What factors could be influencing this?

Answer: Several factors can impact the selectivity of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in liquid-liquid extraction.

  • Solvent Effects: The choice of the organic solvent is paramount. The solvent can influence the conformation of the calixarene, the solvation of the cation, and the stability of the resulting complex.[8][9] For instance, a more polar organic solvent might better solvate the complex, enhancing extraction efficiency but potentially reducing selectivity.

  • pH of the Aqueous Phase: The pH can affect the charge of the cation and the protonation state of any residual hydroxyl groups on the calixarene, which could influence binding.

  • Counter-ion (Anion) Effects: The nature of the counter-ion in the aqueous phase can significantly impact extraction efficiency. Lipophilic anions (e.g., picrate) are often used to facilitate the transfer of the cationic complex into the organic phase.[8] If the counter-ion is too hydrophilic, extraction will be poor.

  • Concentration Effects and Aggregation: At higher concentrations, calixarenes can self-aggregate, which can alter their binding properties.[8] It is advisable to work at concentrations where the calixarene exists as a monomer. Dynamic light scattering (DLS) can be used to investigate potential aggregation.

Troubleshooting Workflow for Poor Selectivity:

G start Low Selectivity Observed solvent Optimize Organic Solvent (e.g., chloroform, dichloromethane, nitrobenzene) start->solvent ph Adjust pH of Aqueous Phase solvent->ph anion Vary Counter-Anion (e.g., picrate, perchlorate) ph->anion concentration Investigate Concentration Effects (DLS for aggregation) anion->concentration analysis Re-evaluate Selectivity concentration->analysis

Caption: Troubleshooting workflow for improving cation selectivity in liquid-liquid extraction experiments.

Question 4: I am performing a UV-Vis titration to determine the binding constant (log K) of my thiacalixarene with a cation, but the data is difficult to interpret (e.g., no clear isosbestic point, sigmoidal curve is not well-defined). What could be the issue?

Answer: Ambiguous UV-Vis titration data can arise from several sources.

  • Incorrect Concentration Ratios: The concentration of the host (calixarene) should be in a suitable range relative to the expected binding constant. A general rule of thumb is to have the host concentration approximately equal to the dissociation constant (Kd = 1/K).[10]

  • Precipitation: If the complex formed is not soluble in the chosen solvent, precipitation will occur during the titration, leading to erroneous absorbance readings.

    • Solution: Change the solvent to one in which both the free calixarene and the complex are soluble. Alternatively, perform the titration at a lower concentration.

  • Complex Stoichiometry: The assumption of a 1:1 binding stoichiometry may be incorrect. More complex equilibria (e.g., 1:2, 2:1) can be at play. A Job's plot can be used to determine the stoichiometry of the complex.[11]

  • Slow Binding Kinetics: If the complex formation is slow on the timescale of the titration, the system may not reach equilibrium after each addition of the guest, leading to inconsistent readings.

    • Solution: Increase the equilibration time between additions of the titrant.

  • Interference from Counter-ions or Impurities: Ensure the purity of your calixarene and the cation salt. Some counter-ions may have absorbance in the same region as your complex.

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in a suitable solvent (e.g., acetonitrile, chloroform).

    • Prepare a stock solution of the cation salt (e.g., Pb(ClO₄)₂, Hg(ClO₄)₂) in the same solvent. The cation stock solution should be significantly more concentrated (e.g., 10-100 times) than the calixarene solution.

  • Titration Setup:

    • Place a known volume and concentration of the calixarene solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

  • Data Collection:

    • Add small aliquots of the cation stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 1-2 minutes).

    • Record the UV-Vis spectrum.

    • Continue this process until no further significant spectral changes are observed.

  • Data Analysis:

    • Correct the absorbance data for dilution at each step.

    • Plot the change in absorbance at a specific wavelength against the molar ratio of cation to calixarene.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K).

Question 5: My NMR titration data shows significant peak broadening, making it difficult to determine chemical shifts accurately. What does this indicate and how can I address it?

Answer: Peak broadening in NMR titrations is often indicative of an intermediate exchange rate on the NMR timescale. This means that the rate of complexation and decomplexation is comparable to the difference in the resonance frequencies of the free and bound states.

  • Addressing Intermediate Exchange:

    • Change the Temperature: Lowering the temperature will slow down the exchange rate, potentially moving the system into the slow exchange regime where separate signals for the free and bound species can be observed. Conversely, increasing the temperature may push the system into the fast exchange regime, resulting in a single, sharp, averaged signal.

    • Change the Solvent: The solvent can influence the kinetics of binding. A different solvent may alter the exchange rate to be in the fast or slow regime.

    • Use a Different Nucleus: If possible, observe a different nucleus that may have a larger chemical shift difference between the free and bound states.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Prepare a solution of the calixarene in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration.

    • Prepare a stock solution of the cation salt in the same deuterated solvent, also containing the same concentration of the calixarene to avoid dilution of the host during the titration.

  • Initial Spectrum:

    • Acquire a high-resolution ¹H NMR spectrum of the calixarene solution alone.

  • Titration:

    • Add small, precise volumes of the cation stock solution to the NMR tube containing the calixarene solution.

    • After each addition, ensure thorough mixing and thermal equilibration.

    • Acquire a ¹H NMR spectrum.

    • Repeat this process until the chemical shifts of the calixarene protons no longer change upon further addition of the cation.

  • Data Analysis:

    • Track the chemical shift changes (Δδ) of specific protons of the calixarene that are sensitive to cation binding.

    • Plot Δδ versus the concentration of the added cation.

    • Fit this data to a 1:1 or other appropriate binding model using a non-linear fitting program to calculate the binding constant.[12][13]

G start Peak Broadening in NMR Titration cause Intermediate Exchange Rate start->cause solution1 Change Temperature (Lower for slow exchange, higher for fast) cause->solution1 solution2 Change Solvent cause->solution2 solution3 Observe a Different Nucleus cause->solution3 outcome1 Slow Exchange: Separate signals for free and bound solution1->outcome1 outcome2 Fast Exchange: Single, sharp, averaged signal solution1->outcome2

Caption: Decision tree for addressing peak broadening in NMR titration experiments.

Quantitative Data Summary

The following table summarizes representative binding constants for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[2]arene with alkali metal cations. Data for heavy metal cations is less commonly reported for this specific derivative, but the principles outlined in this guide can be used to determine these values.

CationLog KSolvent SystemReference
Na⁺2.8550% (v/v) CDCl₃-CD₃OD[3]

Note: The binding affinity and selectivity are highly dependent on the experimental conditions.

References

  • Iki, H., & Miyano, S. (2001). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[2]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1441. [Link]

  • Ovsyannikov, A. A., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[2]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. International Journal of Molecular Sciences, 22(7), 3535. [Link]

  • Thordarson, P. (2017). Supramolecular NMR Titration. YouTube. [Link]

  • Amir, M., et al. (2021). Amplifying undetectable NMR signals to study host–guest interactions and exchange. Chemical Science, 12(3), 1054-1060. [Link]

  • Roundhill, D. M., et al. (2009). The Liquid-Liquid Extraction of Toxic Metals (Cd, Hg and Pb) by Calixarenes. ResearchGate. [Link]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • Sanderson, J. M. (2006). NMR Titration Spreadsheets. The Sanderson Group, Durham University. [Link]

  • Koenig, B. Determination of Binding Constants by NMR Titration. KGROUP. [Link]

  • Ovsyannikov, A. A., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[2]arene Monocrowns at Liquid-Liquid and 2D-Confined Interfaces. PubMed. [Link]

  • Thordarson, P. (n.d.). Determination of the binding constant. Supramolecular.org. [Link]

  • Požar, J., et al. (2023). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega, 8(45), 42788-42803. [Link]

  • Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193–209. [Link]

  • Zadmard, R., et al. (2018). A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. ResearchGate. [Link]

  • Le Gac, S., et al. (2019). The synthesis and characterization of giant Calixarenes. Nature Communications, 10(1), 147. [Link]

  • Matthews, S. E., et al. (2020). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[2]arenes. ChemRxiv. [Link]

  • Jankowski, C. K., et al. (2003). Electrospray-mass spectrometric studies of selectivity of alkali metal cations extraction by calix[2]arene crowns. Journal of Supramolecular Chemistry, 1(1-3), 79-84. [Link]

  • Le Gac, S., et al. (2019). DMSO/acetone-based purification process of giant calixarenes. ResearchGate. [Link]

  • Pérez-Márquez, A., et al. (2023). NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calixarene. PeerJ, 11, e15774. [Link]

  • Le Gac, S., et al. (2019). The synthesis and characterization of giant Calixarenes. PubMed Central. [Link]

  • Bitter, I., et al. (2001). 1H and 7Li NMR Study on the Complex Formation of Lithium Cations with Pyridinium Derivatives of Calix[2]arenes. Magnetic Resonance in Chemistry, 39(8), 455-460. [Link]

  • Reddit. (2022). Purification Troubleshooting. r/Chempros. [Link]

  • Danil de Namor, A. F., et al. (2018). Calix[2]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water. Molecules, 23(11), 2977. [Link]

  • ChemSrc. (n.d.). 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[2]arene. ChemSrc. [Link]

  • Yilmaz, M., et al. (2003). LIQUID-LIQUID EXTRACTION OF TRANSITION METAL CATIONS BY CALIXARENE-BASED CYCLIC LIGANDS. Semantic Scholar. [Link]

  • Wang, Y., et al. (2024). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. Biosensors, 14(7), 332. [Link]

  • Gutsche, C. D., et al. (1981). Calixarenes. 4. The synthesis, characterization, and properties of the calixarenes from p-tert-butylphenol. Journal of the American Chemical Society, 103(13), 3782-3792. [Link]

  • Moodle@Units. (n.d.). Binding Constants and Their Measurement. Moodle@Units. [Link]

  • ResearchGate. (2023). What are the issues and possible limitations in using Ion Selective Electrodes Technique? ResearchGate. [Link]

  • de Sousa, J. S., et al. (2020). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. Molecules, 25(22), 5347. [Link]

  • Bitter, I., et al. (2006). Optical Spectroscopy and Theoretical Studies in Calixarene Chemistry. ResearchGate. [Link]

  • D'Souza, F. (2010). Ion Selective Electrodes (ISEs) and interferences--a review. Clinica Chimica Acta, 411(5-6), 309-17. [Link]

  • Iki, H., & Miyano, S. (2001). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[2]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1441. [Link]

Sources

stability of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in different solvents and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene?

A1: Generally, functionalized calixarenes and thiacalixarenes exhibit good solubility in aromatic and chlorinated solvents such as chloroform, dichloromethane, toluene, and acetophenone.[1][2] They may also be soluble in ethers like tetrahydrofuran (THF) and ketones such as acetone or methyl isobutyl ketone.[1][2] However, their solubility in aliphatic hydrocarbons (e.g., hexane, cyclohexane) is often limited.[1][2] For polar protic solvents like alcohols, solubility can vary, and in aqueous solutions, the compound is expected to be poorly soluble.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene should be stored as a solid in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. For solutions, it is advisable to use aprotic, dry solvents and store them at low temperatures (e.g., 4 °C or -20 °C) for short-term use. Prolonged storage in solution is not recommended without prior stability validation.

Q3: What are the primary modes of degradation for this molecule?

A3: There are two primary potential degradation pathways for this molecule:

  • Hydrolysis of the ester groups: The ethoxycarbonylmethoxy moieties are esters, which are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol.[3][4]

  • Oxidation of the sulfur bridges: The sulfide linkages in the thiacalixarene core can be oxidized to sulfoxides and subsequently to sulfones, especially in the presence of oxidizing agents.[5][6]

Q4: Can I use protic solvents like methanol or ethanol for my experiments?

A4: While the compound may have some solubility in alcohols, it is important to be aware of the risk of transesterification, especially if the solution is heated or if acidic or basic catalysts are present. For short-term experiments at room temperature, these solvents may be acceptable, but for long-term storage or reactions at elevated temperatures, aprotic solvents are generally a safer choice to maintain the integrity of the ethoxycarbonylmethoxy groups.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Issue 1: Poor Solubility in a Chosen Solvent

Symptoms:

  • The compound does not fully dissolve, even with sonication or gentle heating.

  • A suspension or precipitate forms in the solution over time.

Possible Causes:

  • The solvent is not appropriate for the nonpolar t-butyl groups and the relatively polar ester groups.

  • The concentration of the compound exceeds its solubility limit in that specific solvent.

Solutions:

  • Consult a solvent selection guide: Refer to the qualitative stability data in Table 1 to choose a more suitable solvent. Chlorinated solvents like chloroform and dichloromethane are often good starting points.[1]

  • Use a co-solvent system: A mixture of a good solvent (e.g., chloroform) with a less polar solvent might enhance solubility while tuning the overall polarity for your application.

  • Gentle warming: Cautiously warm the solution, but be mindful that elevated temperatures can accelerate potential degradation.

Issue 2: Unexpected Peaks in Analytical Data (NMR, HPLC)

Symptoms:

  • 1H or 13C NMR spectra show more signals than expected for the pure compound.

  • HPLC chromatogram displays additional peaks, often with different retention times.

Possible Causes:

  • Degradation: The compound may have degraded due to hydrolysis of the ester groups or oxidation of the sulfur bridges.

  • Solvent Impurities: Trace impurities in the solvent (e.g., water, peroxides in aged ethers) could be reacting with the compound.

  • Conformational Isomers: Thiacalixarenes can exist as different conformers (cone, partial cone, 1,3-alternate), which may interconvert slowly on the NMR timescale, leading to broadened or multiple peaks.[7]

Solutions:

  • Verify Solvent Quality: Use high-purity, dry solvents. For sensitive experiments, consider using freshly opened solvents or those purified by standard laboratory methods.

  • Analyze for Degradation Products:

    • Hydrolysis: Look for a carboxylic acid peak in the IR spectrum or a shift in the carbonyl signal in the 13C NMR. In HPLC, the carboxylic acid derivative will likely have a different retention time.

    • Oxidation: Mass spectrometry can be a powerful tool to detect the addition of oxygen atoms (M+16 for sulfoxide, M+32 for sulfone).

  • Variable Temperature (VT) NMR: If conformational isomerism is suspected, acquiring NMR spectra at different temperatures can help to resolve the issue. At higher temperatures, the rate of interconversion may increase, leading to a coalescence of the signals into a time-averaged spectrum.[8]

Data and Protocols

Qualitative Stability and Solubility Data

Table 1: Summary of Qualitative Stability and Recommended Solvents

Solvent TypeExamplesSolubilityPotential Stability IssuesRecommendations
Chlorinated Chloroform, DichloromethaneHighGenerally stable for short to medium term.Recommended for routine use and short-term storage.
Aromatic Toluene, XyleneHighStable.Good choice for many applications.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighRisk of peroxide formation in aged ethers, which can cause oxidation.Use freshly opened or peroxide-free solvents.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighGenerally stable, but can be reactive under certain conditions.Suitable for many applications.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighCan be hygroscopic; absorbed water may lead to hydrolysis.Use dry solvents.
Alcohols Methanol, EthanolLow to ModerateRisk of transesterification, especially with heat or catalysts.Use with caution, preferably for short-term use at room temperature.
Aliphatic Hexane, CyclohexaneLowStable.Generally not suitable due to poor solubility.
Aqueous/Acidic Water, Acidic BuffersVery LowHigh risk of ester hydrolysis. Not Recommended.
Aqueous/Basic Basic BuffersVery LowHigh risk of ester hydrolysis (saponification). Not Recommended.
Experimental Protocol: Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in a chosen solvent over time.

Objective: To quantify the percentage of the parent compound remaining after incubation under specific conditions.

Materials:

  • 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

  • HPLC-grade solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of the thiacalixarene in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 40 °C).

    • Protect the samples from light if photostability is not the variable being tested.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 70% acetonitrile and increasing to 95% over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (typically around 280 nm for the aromatic rings).

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on its retention time from the t=0 sample.

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

    • Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.

Visual Guides

Molecular Structure

Caption: 2D representation of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene.

Troubleshooting Workflow

start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity check_solvent Check Solvent Quality (Dry, Pure) start->check_solvent degradation Suspect Degradation start->degradation conformers Consider Conformational Isomers start->conformers hydrolysis Ester Hydrolysis? degradation->hydrolysis oxidation Sulfur Oxidation? degradation->oxidation hplc_ms Analyze by HPLC-MS hydrolysis->hplc_ms Yes nmr Run 1H/13C NMR hydrolysis->nmr No oxidation->hplc_ms Yes oxidation->nmr No vt_nmr Perform VT-NMR conformers->vt_nmr solution Identify Degradation Product or Isomer hplc_ms->solution nmr->solution vt_nmr->solution

Caption: Workflow for troubleshooting unexpected experimental results.

Solvent Selection Decision Tree

start Need to Dissolve the Thiacalixarene long_term Long-term Storage or Reaction at High Temp? start->long_term protic Is a Protic Solvent Required? long_term->protic No aprotic_rec Use Dry Aprotic Solvent (e.g., Chloroform, Toluene) long_term->aprotic_rec Yes protic_warn Use with Caution (e.g., Ethanol) Risk of Transesterification protic->protic_warn Yes aprotic_short Use Aprotic Solvent (e.g., Acetone, THF) protic->aprotic_short No

Caption: Decision tree for selecting an appropriate solvent.

References

  • Eigner, V., Dvořáková, H., & Lhoták, P. (2016). Stereoselective oxidation of phenoxathiin-based thiacalix[9]arenes – stereomutation of sulfoxide groups. Organic & Biomolecular Chemistry, 14(34), 8146–8153. [Link]

  • Stibor, I., Lhoták, P., Ksandr, Z., & Černý, J. (2000). Synthesis and 1H NMR Complexation Study of Thiacalix[9]arene Tetraacetates. Collection of Czechoslovak Chemical Communications, 65(5), 756–766. [Link]

  • Slanina, T., Slavíček, J., Sýkora, J., & Lhoták, P. (2012). Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings. The Journal of Organic Chemistry, 77(24), 11138–11145. [Link]

  • Eigner, V., Dvořáková, H., & Lhoták, P. (2018). The Unexpected Chemistry of Thiacalix[9]arene Monosulfoxide. Molecules, 23(5), 1184. [Link]

  • Bitter, I., Grün, A., Bakó, P., & Tóth, G. (2001). Functionalized thiacalix- and calix[9]arene-based Ag+ ionophores: synthesis and comparative NMR study. Tetrahedron, 57(43), 8967–8974. [Link]

  • Iki, N., Morohashi, N., & Miyano, S. (2000). Acid–base properties of sulfur-bridged calix[9]arenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2273–2277. [Link]

  • Slanina, T., & Lhoták, P. (2011). Synthesis of Thiacalix[9]arene Skeleton by the Conjugate Addition of Benzoquinone. The Journal of Organic Chemistry, 76(15), 6343–6347. [Link]

  • Ghanem, A. (2012). Calixarenes as Stationary Phases in High Performance Liquid Chromatography. In High Performance Liquid Chromatography in Phytochemical Analysis. InTech. [Link]

  • Meyer, A., & Jira, T. (2007).
  • Oshima, T., Ishibashi, T., & Ohto, K. (2022). Selection of solvents based on Hansen solubility parameters for calix[9]arene acetic-acid derivatives as extractants of metal ions. Solvent Extraction Research and Development, Japan, 29(2), 127–136. [Link]

  • Sharma, C. R., Mishra, V., & Agrawal, Y. (2023). Reverse-Phase HPLC (RP - HPLC) study of the complexation of Acetamiprid, Imidacloprid and Carboxin guest molecules with thiophosphorylated calix[10] arene in Dimethylformamide-Acetonitrile-water mobile phase. Research Square. [Link]

  • Cherenok, S., Kalchenko, O., Solovyov, A., Suikov, S., & Kalchenko, V. (2015). HPLC DETECTION OF ANTITHROMBITIC CALIX[9]ARENE IN BLOOD PLASMA OF ANIMALS. Biopolymers and Cell, 31(2), 133–137. [Link]

  • Vavilova, A. A., Mostovaya, O. A., Burilov, A. R., & Stoikov, I. I. (2019). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. Molecules, 24(17), 3122. [Link]

  • Kalchenko, O. I., Cherenok, S. O., Solovyov, A. V., Suikov, S. Yu., & Kalchenko, V. I. (n.d.). The study of calixarenes complexation with phenols by RP HPLC.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Lee, J., & Kim, J. (2002). Solubilization of Calixarenes in an Aliphatic Organic Solvent by Reverse Micelles. Bulletin of the Korean Chemical Society, 23(10), 1471–1474.
  • Oshima, T., Ishibashi, T., & Ohto, K. (2022). Selection of solvents based on Hansen solubility parameters for calix[9]arene acetic-acid derivatives as extractants of metal ions. Research Square.

  • van der Zwan, J., Siegler, M. A., & de Bruin, B. (2021). Solution and solid-state structures of dibenzylamino calix[9]arene with complexed solvent molecules. ChemRxiv. [Link]

  • Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube. [Link]

  • Kumar, A., Kumar, S., & Kumar, S. (2022). Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. ACS Omega, 7(50), 46009–46036. [Link]

  • LibreTexts. (2021, October 30). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • Visual Learners. (2022, October 23). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. [Link]

  • Greco, G. (2016, July 29). 07 08 Ester Hydrolysis under Acidic Conditions [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Thiacalixarene-Based Sensor Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiacalixarene-based sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor reproducibility in their experimental measurements. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My baseline signal is drifting significantly between measurements. What are the likely causes and how can I fix this?

A: Baseline drift is a frequent issue in sensor experiments and can obscure the true signal from your analyte.[1] The primary causes often relate to the sensor surface and the experimental buffer.

  • Incomplete Surface Regeneration: If the sensor surface is not fully cleared of the analyte or other molecules from the previous sample, you will observe a cumulative effect that manifests as a drifting baseline.[1] Ensure your regeneration buffer is effective at stripping the bound analyte without damaging the immobilized thiacalixarene. You may need to optimize the regeneration solution's composition, pH, or contact time.

  • Buffer Mismatches and Compatibility: Inconsistencies between the running buffer and the sample buffer can cause refractive index changes that appear as a baseline shift. Always use the same buffer for your baseline and sample dilutions. Furthermore, some buffer components can interact with the sensor surface, causing instability.[1] Check for the compatibility of your buffer with the thiacalixarene and the underlying sensor substrate.

  • Instrument Instability: Ensure that your sensing instrument has had adequate time to warm up and stabilize. Temperature fluctuations in the laboratory can also contribute to drift.[1]

Q2: I'm seeing significant variation in the signal response for the same concentration of my analyte across different experiments. What should I investigate?

A: This points to a lack of consistency in your experimental protocol or reagents. Here’s a systematic approach to troubleshooting this problem.

  • Inconsistent Thiacalixarene Immobilization: The density and orientation of the immobilized thiacalixarene on the sensor surface are critical for a reproducible response. Variations in the immobilization protocol, such as incubation time, temperature, or the concentration of the thiacalixarene solution, can lead to different surface coverages and, consequently, variable signal outputs.[1]

  • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting when preparing analyte dilutions is a common source of error.[2][3] Calibrate your pipettes regularly and use a consistent technique for all dilutions.

  • Reagent Variability: Ensure that all reagents, including buffers and stock solutions, are from the same batch for a series of experiments. If you must use a new batch, perform a bridging experiment to confirm that it yields comparable results.

  • Inconsistent Washing Steps: Inadequate or inconsistent washing between steps can leave residual reagents or unbound analyte on the sensor surface, leading to variability in subsequent measurements.[2] Standardize your washing procedure, including the volume of wash buffer and the number of wash cycles.

Q3: My sensor's response seems to be decreasing over time, even with regeneration. What could be causing this loss of sensitivity?

A: A gradual loss of sensitivity often indicates a degradation of the sensor surface or the thiacalixarene receptor itself.

  • Thiacalixarene Leaching or Degradation: The covalent or non-covalent attachment of the thiacalixarene to the sensor surface may not be perfectly stable. Over multiple cycles of measurement and regeneration, some of the thiacalixarene molecules may detach from the surface, reducing the number of available binding sites. Aggressive regeneration conditions can accelerate this process.[1] Consider using a milder regeneration solution or re-evaluating your immobilization chemistry for greater stability.

  • Surface Fouling: Complex sample matrices, such as serum or cell lysates, can contain proteins and other molecules that non-specifically adsorb to the sensor surface.[4] This "biofouling" can block the thiacalixarene's binding cavity and reduce its ability to recognize the target analyte.[4] Incorporating a blocking step (e.g., with bovine serum albumin or polyethylene glycol) after thiacalixarene immobilization can help minimize non-specific binding.

  • Conformational Changes in the Thiacalixarene: The three-dimensional structure of the thiacalixarene is crucial for its binding affinity and selectivity.[5] Harsh experimental conditions, such as extreme pH or the presence of certain organic solvents, could induce irreversible conformational changes in the macrocycle, impairing its function.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Reproducibility

This guide provides a logical workflow to identify and resolve the root cause of poor reproducibility in your thiacalixarene-based sensor measurements.

Caption: A decision tree for troubleshooting reproducibility issues.

Step-by-Step Protocol for Troubleshooting Intra-Assay Variability (Within a Single Run)
  • Evaluate Pipetting: Use a multichannel pipette to add reagents to multiple wells simultaneously to minimize timing differences.[2] Verify the calibration of your pipettes and ensure that the tips are securely attached.[2]

  • Standardize Washing: Ensure that the same volume and number of washes are applied to every well.[2] If using an automated plate washer, check for clogged or malfunctioning ports.[2]

  • Check for Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in reagent concentration. Using a plate sealer can help mitigate this.

  • Ensure Homogeneous Samples: If your samples have been frozen or refrigerated, make sure they are thoroughly mixed before dilution and addition to the sensor.[2]

Step-by-Step Protocol for Troubleshooting Inter-Assay Variability (Between Different Runs)
  • Consistent Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiration date. Avoid using reagents from different kit lots in the same experiment.[2]

  • Precise Incubation Control: Use a calibrated incubator and time each incubation step accurately.[2] Inconsistent incubation times or temperatures can significantly affect the binding kinetics.

  • Reproducible Sensor Surface Preparation: This is arguably the most critical factor for thiacalixarene sensors.

    • Substrate Cleaning: The cleanliness of the underlying sensor substrate (e.g., gold, silicon) is paramount. Use a consistent and validated cleaning protocol before thiacalixarene immobilization.

    • Immobilization Consistency: Standardize the concentration of the thiacalixarene solution, the immobilization buffer, the incubation time, and the temperature.[1]

  • Instrument Calibration and Maintenance: Regularly calibrate your sensor reader according to the manufacturer's instructions.[1]

Guide 2: Optimizing Thiacalixarene Immobilization for Improved Reproducibility

The way the thiacalixarene is attached to the sensor surface directly impacts its performance. This guide provides an overview of common immobilization strategies and key parameters to control.

Caption: Workflow for reproducible thiacalixarene immobilization.

Key Considerations for Thiacalixarene Immobilization:
  • Self-Assembled Monolayers (SAMs): For gold surfaces, forming a SAM with an appropriate thiol-containing linker molecule before attaching the thiacalixarene is a common and effective strategy.[6] The choice of linker can influence the orientation and density of the thiacalixarene.

  • Covalent Attachment: Direct covalent attachment to functionalized surfaces (e.g., carboxylated or aminated surfaces) can provide a more robust and stable sensor coating. The choice of coupling chemistry (e.g., EDC/NHS) must be optimized.

  • Purity of Thiacalixarene: The purity of the synthesized thiacalixarene is critical. Impurities can co-immobilize on the surface and interfere with the sensor's performance. Ensure thorough purification and characterization (e.g., by NMR and mass spectrometry) of your thiacalixarene before use.[7][8]

Table 1: Key Parameters for Reproducible Thiacalixarene Immobilization

ParameterImportanceRecommended Control Measures
Thiacalixarene Purity HighCharacterize by NMR, Mass Spectrometry, and HPLC.
Substrate Cleanliness HighUse a standardized cleaning protocol (e.g., piranha solution for gold, followed by extensive rinsing).
Immobilization Time HighOptimize and keep consistent to ensure a stable surface coverage.
Immobilization Temperature MediumControl to ensure consistent reaction kinetics.
Thiacalixarene Concentration HighUse a precise concentration to control the density of the immobilized layer.
Washing and Blocking HighStandardize the procedure to remove unbound molecules and prevent non-specific binding.
Guide 3: Addressing Interference from Complex Sample Matrices

When working with biological or environmental samples, interfering substances can significantly impact reproducibility.

Strategies to Mitigate Interference:
  • Sample Pre-treatment:

    • Dilution: Diluting the sample can reduce the concentration of interfering substances.

    • Filtration/Centrifugation: Removing particulates can prevent clogging and non-specific binding.

    • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte of interest and remove interfering compounds.

  • Sensor Surface Modification:

    • Blocking Agents: As mentioned earlier, blocking the sensor surface with inert molecules can prevent non-specific adsorption.

    • "Anti-fouling" Surfaces: Creating surfaces with materials like polyethylene glycol (PEG) can repel proteins and other biomolecules.

  • Control Experiments:

    • Negative Controls: Running a control sample that does not contain the analyte can help you quantify the level of non-specific binding.

    • Spike and Recovery: Adding a known amount of your analyte to a complex sample and measuring the recovery can help you assess the extent of matrix effects.

Table 2: Common Interferents and Mitigation Strategies

InterferentPotential EffectMitigation Strategy
High Salt Concentrations Can alter the ionic strength of the buffer, affecting binding interactions and baseline stability.Dilute the sample; ensure the running buffer has a similar ionic strength.
Proteins (in biological samples) Non-specific binding (biofouling) can block the sensor surface.[4]Use a blocking agent; employ sample pre-treatment methods.
Structurally Similar Molecules May cross-react with the thiacalixarene, leading to false-positive signals.Perform selectivity studies with potential cross-reactants.[9] Modify the thiacalixarene structure to enhance selectivity.
Particulates Can clog microfluidic channels and non-specifically adsorb to the sensor surface.Centrifuge or filter the sample before analysis.

By systematically addressing these potential sources of error, you can significantly improve the reproducibility of your thiacalixarene-based sensor measurements and increase the reliability of your research data.

References

  • Al-Omar, M. A., et al. (2023). Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Calixarene-Based Supramolecular Sensor Array for Pesticide Discrimination. MDPI. Available at: [Link]

  • Palma, S., et al. (2024). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. MDPI. Available at: [Link]

  • Čajan, M., et al. (2015). Breaking thiacalix[10]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Case Studies in Chemical Sensor Development. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the functionalized thiacalix[10]arenes at lower and upper rims. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the interference of the studied ion using sensors 1 and 2... ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis, Structure, and Characterization of Thiacalix[10]-2,8-thianthrene. MDPI. Available at: [Link]

  • MDPI. (2021). Synthesis of Azacalixarenes and Development of Their Properties. MDPI. Available at: [Link]

  • MDPI. (2024). A Diagnostic Case Study for Manufacturing Gas-Phase Chemical Sensors. MDPI. Available at: [Link]

  • ResearchGate. (2015). High Sensitive Surface Plasmon Resonance (SPR) Sensor Based on Modified Calix(4)arene Self Assembled Monolayer for Cadmium Ions Detection. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. MDPI. Available at: [Link]

  • MDPI. (n.d.). Improving Biosensors by the Use of Different Nanomaterials: Case Study with Microcystins as Target Analytes. MDPI. Available at: [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Sino Biological. Available at: [Link]

  • YouTube. (2022). How To Troubleshoot for Poor Reproducibility in a Shimadzu TOC-L Instrument. YouTube. Available at: [Link]

  • MDPI. (n.d.). Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. MDPI. Available at: [Link]

  • PubMed. (n.d.). High sensitive calixarene-based sensor for detection of dopamine by electrochemical and acoustic methods. PubMed. Available at: [Link]

  • MDPI. (n.d.). Calixarene-Based Molecules for Cation Recognition. MDPI. Available at: [Link]

  • Sci-Hub. (n.d.). Fabrication of Ethanol Sensor Based on a Calixarene Derivative Coated Piezoelectric Quartz Crystal. Sci-Hub. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fabrication of a new calix[10]arene-functionalized Mn3O4 nanoparticle-based modified glassy carbon electrode as a fast responding sensor towards Pb2+ and Cd2+ ions. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. MDPI. Available at: [Link]

  • UCL Discovery. (n.d.). Detecting Deterioration in Electrochemical Sensing Au Electrodes with Admittance Measurement. UCL Discovery. Available at: [Link]

  • MDPI. (2021). Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry. MDPI. Available at: [Link]

  • ACS Publications. (2014). Reagentless, Ratiometric Electrochemical DNA Sensors with Improved Robustness and Reproducibility. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Calixarene films on QCM via electrospin coating for real-time monitoring of phenolic species in aqueous media. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Process Variability in Top-Down Fabrication of Silicon Nanowire-Based Biosensor Arrays. MDPI. Available at: [Link]

  • MDPI. (n.d.). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. MDPI. Available at: [Link]

  • MDPI. (n.d.). Process Variability in Top-Down Fabrication of Silicon Nanowire-Based Biosensor Arrays. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of proposed sensor with certain reported methods. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Errors in Chemical Sensor Measurements. MDPI. Available at: [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]

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Technical Support Center: Stereochemical Control in Thiacalixarene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiacalixarene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemical outcomes in reactions involving thiacalixarenes. Here, we address common experimental challenges and frequently asked questions with in-depth, field-proven insights and protocols.

Troubleshooting Guides

This section provides practical solutions to specific issues you might encounter during your experiments.

Issue 1: Poor Stereoselectivity in Lower Rim Alkylation of Thiacalix[1]arenes

Symptom: Your O-alkylation reaction on a p-tert-butylthiacalix[1]arene yields a difficult-to-separate mixture of conformers (e.g., cone, partial cone, and 1,3-alternate).

Cause: The stereochemical outcome of lower rim alkylation is highly sensitive to the reaction conditions, particularly the choice of base, solvent, and temperature. The size of the metal cation of the base plays a crucial templating role in directing the conformation of the final product.

Troubleshooting Protocol:

  • Base Selection is Critical: The choice of carbonate base is the primary lever for controlling the conformational outcome.

    • For the cone conformer: Use sodium carbonate (Na₂CO₃). The small Na⁺ ion effectively templates the formation of the cone conformation.

    • For the partial cone conformer: Use potassium carbonate (K₂CO₃). The larger K⁺ ion favors the partial cone isomer.

    • For the 1,3-alternate conformer: Use cesium carbonate (Cs₂CO₃). The even larger Cs⁺ ion is highly effective at templating the formation of the 1,3-alternate conformation.[2]

  • Solvent and Temperature Optimization:

    • Solvent: Acetone or acetonitrile are commonly used solvents for these alkylation reactions. Acetonitrile can sometimes lead to cleaner reactions and easier work-up.

    • Temperature: Running the reaction at reflux is standard. However, for particularly sensitive substrates or to minimize side reactions, you may explore lowering the temperature and extending the reaction time. Monitor the reaction progress by TLC.

  • Stoichiometry of Reagents:

    • Ensure you are using a sufficient excess of both the alkylating agent and the base. Typically, a 2-4 fold molar excess of each per hydroxyl group to be alkylated is a good starting point.

Example Experimental Protocol for Selective Synthesis of Thiacalix[1]arene Tetraacetates:

  • Objective: Synthesize the cone, partial cone, or 1,3-alternate tetraacetate of p-tert-butylthiacalix[1]arene.

  • Materials:

    • p-tert-butylthiacalix[1]arene

    • Ethyl bromoacetate

    • Na₂CO₃, K₂CO₃, or Cs₂CO₃ (dried)

    • Acetone (anhydrous)

  • Procedure:

    • Dissolve p-tert-butylthiacalix[1]arene (1 eq.) in anhydrous acetone.

    • Add the selected carbonate base (8-10 eq.): Na₂CO₃ for cone, K₂CO₃ for partial cone, or Cs₂CO₃ for 1,3-alternate.

    • Add ethyl bromoacetate (8-10 eq.).

    • Stir the mixture at reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Base on Conformer Ratio in Tetra-O-alkylation

BasePredominant ConformerTypical YieldReference
Na₂CO₃coneHigh[2]
K₂CO₃partial cone~60-80%[2]
Cs₂CO₃1,3-alternateHigh[2]
Issue 2: Difficulty in Separating Diastereomeric Thiacalix[1]arene Derivatives

Symptom: You have synthesized a mixture of diastereomers (e.g., from bromination of a 1,3-disubstituted thiacalixarene) that co-elute during standard column chromatography.

Cause: Diastereomers of thiacalixarenes can have very similar polarities, making their separation challenging. Fractional crystallization or optimization of chromatographic conditions is often necessary.

Troubleshooting Protocol:

  • Fractional Crystallization: This is often the most effective method for separating diastereomers on a preparative scale.

    • Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is ideal. For example, dichloromethane-acetone or chloroform-methanol are commonly used.[3]

    • Procedure:

      • Dissolve the mixture of diastereomers in a minimum amount of the hot "good" solvent (e.g., dichloromethane).

      • Slowly add the "poor" solvent (e.g., acetone) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then to 0-4 °C.

      • Collect the crystals by filtration.

      • Analyze the mother liquor and the crystals by ¹H NMR to determine the isomeric ratio.

      • Repeat the process on the mother liquor and recrystallize the solid to improve purity.

  • Chromatographic Optimization:

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

    • Mobile Phase: Carefully screen different solvent systems. A shallow gradient of a more polar solvent in a less polar solvent can sometimes resolve closely eluting spots.

    • Chiral HPLC: For the separation of enantiomers, chiral stationary phases are required. Polysaccharide-based columns (e.g., Chiralpak) are often effective.[4]

Issue 3: Ambiguous Stereochemical Assignment from NMR Spectra

Symptom: The ¹H NMR spectrum of your thiacalix[1]arene derivative is complex, and you are unable to definitively assign the conformation.

Cause: The conformation of a thiacalix[1]arene dictates the symmetry of the molecule, which in turn determines the appearance of its NMR spectrum. Understanding the characteristic patterns for each conformer is key.

Troubleshooting Guide to NMR Interpretation:

  • Key Diagnostic Regions:

    • Ar-H Protons: The chemical shifts and coupling patterns of the aromatic protons are highly informative.

    • Bridging Methylene Protons (if present): In classical calixarenes, these appear as a pair of doublets for the cone and partial cone conformers, and as a singlet for the 1,3-alternate. While thiacalixarenes lack these bridges, derivatives with methylene groups on the lower rim will show similar patterns.

    • t-Butyl Protons: The number of singlets for the p-tert-butyl groups can indicate the symmetry.

  • Characteristic Patterns for Thiacalix[1]arene Conformers:

    • cone (C₄ᵥ symmetry): All four phenolic units are equivalent. You will observe one set of signals for the aromatic protons and one singlet for the t-butyl groups.

    • partial cone (Cₛ symmetry): Three phenolic units point in one direction, and one is inverted. This results in a more complex spectrum with multiple signals for the aromatic and t-butyl protons.

    • 1,3-alternate (C₂ₕ symmetry): Phenolic units are arranged in an up-down-up-down fashion. This leads to a simpler spectrum than the partial cone, often with one set of aromatic signals and one t-butyl singlet.

    • 1,2-alternate (C₂ symmetry): Two adjacent phenolic units are inverted. This results in a highly asymmetric structure and a complex NMR spectrum.

  • Advanced NMR Techniques:

    • Variable-Temperature (VT) NMR: This is a powerful tool for studying conformational dynamics. By lowering the temperature, you can slow down the interconversion between conformers, leading to sharper signals and allowing for the identification of individual species.[5]

    • 2D NMR (COSY, NOESY/ROESY): These experiments are essential for assigning specific protons and determining through-space proximities, which can help to confirm the conformation. NOESY is particularly useful for identifying which groups are pointing "in" or "out" of the cavity.[6]

    • Residual Dipolar Couplings (RDCs): For determining the precise 3D structure and distinguishing between enantiomers in a chiral environment, RDC measurements can provide valuable long-range structural information that is not accessible through NOE or J-couplings.[4][7]

Workflow for Stereochemical Assignment

G cluster_0 Spectroscopic Analysis cluster_1 Confirmation cluster_2 Assignment A Obtain ¹H and ¹³C NMR B Analyze Symmetry Patterns (Ar-H, t-Bu) A->B Initial Assessment D Conduct VT NMR B->D If dynamic or mixture G Propose Conformation (cone, paco, 1,3-alt) B->G Tentative Assignment C Perform 2D NMR (COSY, NOESY) C->G D->G E Single Crystal X-ray Diffraction H Confirm 3D Structure E->H F Measure Residual Dipolar Couplings (RDCs) F->H G->C Verify Connectivity & Proximity G->E For definitive proof G->F For solution structure & enantiomers

Caption: Workflow for stereochemical assignment of thiacalixarenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stereochemical control between classical calixarenes and thiacalixarenes?

A: The primary difference lies in the nature of the bridging units. The replacement of methylene (-CH₂-) bridges with sulfur (-S-) atoms introduces several new factors:

  • Electronic Effects: Sulfur is more polarizable and can engage in different types of non-covalent interactions, including coordination with soft metal ions.[8]

  • Oxidation State: The sulfur bridges can be oxidized to sulfoxides (-SO-) and sulfones (-SO₂-). This modification dramatically alters the steric and electronic properties of the bridge, providing a powerful tool for locking or influencing the conformation.[5][9] The stereoselective oxidation of the sulfur bridges can lead to inherently chiral sulfinylcalix[1]arenes.[10]

  • Reactivity: The sulfur bridges can be involved in unique chemical transformations not observed in classical calixarenes, such as rearrangements and cleavage reactions, which can be used to synthesize novel macrocyclic structures.[11][12][13]

Q2: How can guest molecules be used to control the stereochemical outcome?

A: Guest molecules can influence the stereochemistry by selectively binding to and stabilizing a particular conformer of the thiacalixarene host. This is a key principle of supramolecular chemistry.

  • Thermodynamic Templating: In a system where multiple conformers are in equilibrium, the addition of a guest that binds preferentially to one conformer will shift the equilibrium towards that conformer (Le Chatelier's principle).

  • Kinetic Templating: A guest molecule can direct the formation of a specific isomer during a reaction by pre-organizing the reactants in a particular geometry.

  • Induced Fit: The binding of a guest can cause a conformational change in the thiacalixarene host to optimize the host-guest interactions. For instance, alkyl chains on the upper rim of a calixarene have been shown to fold over to better encapsulate a guest molecule.[14]

Q3: What are the main strategies for creating "inherently chiral" thiacalixarenes?

A: Inherent chirality in thiacalixarenes arises from the asymmetric arrangement of achiral substituents on the macrocyclic scaffold, resulting in a molecule that lacks a plane of symmetry or a center of inversion.[15] Key strategies include:

  • Asymmetric Upper Rim Substitution: Introducing different substituents on the upper rim in a non-symmetrical pattern. This can be achieved through multi-step synthetic sequences.

  • Asymmetric Lower Rim Substitution: Differentiating the hydroxyl groups on the lower rim with different alkyl or aryl groups in a way that breaks the symmetry of the molecule.

  • Bridging Modification: As mentioned earlier, stereoselective oxidation of the sulfur bridges to create chiral sulfoxides is a direct way to introduce inherent chirality.[10] The formation of spirodienone derivatives through oxidation can also lead to inherently chiral systems.[11]

  • Fragment Condensation: Synthesizing the macrocycle from different phenolic units can lead to an inherently chiral structure.[15]

Diagram: Conformational Isomers of a Tetra-Substituted Thiacalix[1]arene

G cone cone paco partial cone cone->paco ring inversion alt13 1,3-alternate paco->alt13 ring inversion alt12 1,2-alternate alt13->alt12 ring inversion alt12->cone ring inversion

Caption: The four main conformational isomers of thiacalix[1]arene.

References

  • Stereoselective dialkylation of the proximal hydroxy groups of calix- and thiacalix[1]arenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Recent applications of chiral calixarenes in asymmetric catalysis.PMC - NIH.
  • Inherently Chiral Calixarenes: Synthesis and Applications.ResearchGate.
  • Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity.MDPI.
  • Controlling the conformation and interplay of p-sulfonatocalixarene as lanthanide crown ether complexes. PubMed. Available at:

  • Thiacalixarenes: the development of new host molecules utilizing the characteristics of sulfur.TCI Chemicals.
  • Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings.PMC - PubMed Central.
  • Inherently Chiral Calixarenes: Synthesis, Optical Resolution, Chiral Recognition and Asymmetric Catalysis.PMC - PubMed Central.
  • Synthesis, Separation and Characterization of Thiacalix[1]arenes Diastereomers. Publication details not available.

  • Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings.The Journal of Organic Chemistry - ACS Publications.
  • Stereochemistry of capped calix[1]arenes in liquid and solid phase by NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at:

  • Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space.PMC - NIH.
  • Thiacalixarenes.ResearchGate.
  • Recent Advances in the Functionalizations of the Upper Rims of Thiacalix[1]arenes. A Review. ResearchGate. Available at:

  • Catechol-Containing Schiff Bases on Thiacalixarene: Synthesis, Copper (II) Recognition, and Formation of Organic-Inorganic Copper-Based Materials.NIH.
  • Switching Ion Binding Selectivity of Thiacalix[1]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. NIH. Available at:

  • The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. PMC - NIH. Available at:

  • Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. PMC - NIH. Available at:

  • Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles.PMC - NIH.
  • Synthesis, Structure, and Characterization of Thiacalix[1]-2,8-thianthrene. MDPI. Available at:

  • Stereoselective oxidation of phenoxathiin-based thiacalix[1]arenes – stereomutation of sulfoxide groups. RSC Publishing. Available at:

  • A probable scheme of binding of metal ions with thiacalixarenes cone-XXII and syn-XXXVII.ResearchGate.
  • Inherently chiral calixarenes: A decade's review.ResearchGate.
  • Single crystal X-ray structure of 5.ResearchGate.
  • Conformational behaviors of tetra-O-methylsulfinylcalix[1]arenes--an approach to control the conformation of thiacalix[1]arenes by oxidizing sulfur bridges. PubMed. Available at:

  • Calixarene Complexes with Transition Metal Ions.ResearchGate.
  • Single crystal X-ray structures of compound 8·EtOH·H2O.ResearchGate.
  • Calixarenes. 13. The conformational properties of calix[1]arenes, calixarenes, calix[15]arenes, and oxacalixarenes. Journal of the American Chemical Society. Available at:

  • High Performance Liquid Chromatography on Calixarene-Bonded Silica Gels. III. Separations of cis/trans Isomers of Proline-Contai.CORE.
  • Synthesis and 1H NMR Complexation Study of Thiacalix[1]arene Tetraacetates. Publication details not available.

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. NIH. Available at:

  • NMR and Stereochemistry.Harned Research Group.
  • Guest-induced chain folding in amphiphilic calixarene structures.Sci-Hub.
  • Conformations and structures of tetra-O-alkyl-p-tert-butylcalix[1]arenes. How is the conformation of calix[1]arenes immobilized? The Journal of Organic Chemistry - ACS Publications. Available at:

  • Conformational switch in the crystal states of a calix[1]arene. The Royal Society of Chemistry. Available at:

  • Multiple Host–Guest Interactions in Metal–Organic Frameworks Constructed by Inverted Calix[1]arenes. NIH. Available at:

  • Conformation Flexibility of Calix[1]arenes. ChemistryViews. Available at:

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minimizing side products in the synthesis of ethoxycarbonylmethoxy thiacalixarenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxycarbonylmethoxy thiacalixarenes. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your synthetic protocols. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to the Synthesis

The functionalization of the lower rim of thiacalix[n]arenes with ethoxycarbonylmethoxy groups is most commonly achieved via a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form reactive phenoxides, which then undergo nucleophilic attack on an alkyl halide, typically ethyl bromoacetate. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesired side products, complicating purification and reducing yields.

This guide will address the most common challenges encountered during this synthesis and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I have a mixture of partially substituted thiacalixarenes. What is the likely cause?

A1: Incomplete reactions are often due to insufficient base, inadequate reaction time, or poor solubility of the reactants. The choice of base and solvent system is critical. Refer to the "Incomplete Alkylation" troubleshooting section for a detailed analysis and optimization protocols.

Q2: I am observing the formation of an unexpected side product that I suspect is from an elimination reaction. How can I prevent this?

A2: While the primary alkyl halide used (ethyl bromoacetate) is not prone to E2 elimination, the choice of base and temperature can influence this pathway.[2][3] A strong, sterically hindered base at elevated temperatures can favor elimination. Our troubleshooting guide on "Minimizing Elimination Side Products" provides specific recommendations on base and temperature control.

Q3: The conformational isomer distribution of my product is not what I expected. How can I control the stereochemistry?

A3: The final conformation of the tetra-substituted thiacalixarene (cone, partial cone, or 1,3-alternate) is significantly influenced by the cation of the base used, which acts as a template.[4][5][6] For a detailed explanation and a guide to selectively synthesizing a desired conformer, see the "Controlling Conformational Isomerism" section.

Q4: I am having difficulty purifying my final product from the reaction mixture. What are the best practices?

A4: Purification can be challenging due to the presence of closely related side products and unreacted starting materials. A combination of techniques, including column chromatography and recrystallization, is often necessary. The "Purification Strategies" section outlines effective methods for isolating your desired ethoxycarbonylmethoxy thiacalixarene.

Troubleshooting Guides

Issue 1: Incomplete Alkylation and Formation of Partially Substituted Products

The presence of mono-, di-, and tri-substituted thiacalixarenes alongside the desired tetra-substituted product is a common issue. This arises from a reaction that has not proceeded to completion.

Causality:

  • Insufficient Base: The stoichiometry of the base to the thiacalixarene's hydroxyl groups is crucial. An inadequate amount of base will result in incomplete deprotonation, leaving some hydroxyl groups unreacted.

  • Base Strength: A base that is not strong enough to fully deprotonate the phenolic hydroxyl groups will lead to an equilibrium that favors the starting materials.

  • Reaction Time and Temperature: The reaction kinetics may require longer reaction times or slightly elevated temperatures to ensure all four hydroxyl groups react.

  • Solubility: Poor solubility of the thiacalixarene or the base in the chosen solvent can hinder the reaction.

Troubleshooting Protocol:

  • Optimize Base Stoichiometry: Use a molar excess of the base relative to the number of hydroxyl groups on the thiacalixarene. A 4.4 to 5-fold molar excess of base per thiacalixarene molecule is a good starting point.

  • Select an Appropriate Base: Weak bases like sodium bicarbonate are generally not effective. Alkali carbonates such as Na₂CO₃, K₂CO₃, and Cs₂CO₃ are commonly used.[4][5] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, though with caution to avoid side reactions.[7][8]

  • Adjust Reaction Conditions:

    • Increase the reaction time in increments of 6-12 hours and monitor the reaction progress by TLC.

    • Gently heat the reaction mixture. For many Williamson ether syntheses involving thiacalixarenes, temperatures between 50-70 °C can improve the reaction rate.[7]

  • Enhance Solubility:

    • Choose a suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are often effective as they can dissolve both the polar base and the organic substrate.[2][4]

    • Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Experimental Workflow for Complete Alkylation:

A Thiacalix[4]arene E Reaction at 60°C, 24h A->E B Excess Base (e.g., K2CO3) B->E C Ethyl Bromoacetate C->E D Solvent (e.g., DMF) D->E F Work-up & Purification E->F G Tetra-substituted Product F->G A Alkoxide + Ethyl Bromoacetate B SN2 Pathway (Favored) A->B Lower Temp, Less Hindered Base C E2 Pathway (Minor) A->C Higher Temp, Bulky Base D Ethoxycarbonylmethoxy Thiacalixarene B->D E Elimination Byproduct C->E

Caption: SN2 vs. E2 reaction pathways.

Issue 3: Controlling Conformational Isomerism

The synthesis of tetra-O-alkylated thiacalixa[4]renes often yields a mixture of conformational isomers. The selective synthesis of a specific conformer is highly desirable for applications in molecular recognition and host-guest chemistry.

Causality:

The cation of the alkali carbonate base plays a crucial role as a template, guiding the orientation of the ethoxycarbonylmethoxy groups as they are installed on the lower rim of the thiacalixarene. The size of the cation influences the final conformation.

Troubleshooting Protocol:

The selective synthesis of the cone, partial cone, and 1,3-alternate conformers can be achieved by carefully selecting the base. [4][5]

Desired Conformer Recommended Base Typical Solvent Reference
cone Sodium Carbonate (Na₂CO₃) Acetone [4]
partial cone Potassium Carbonate (K₂CO₃) Acetone [4]

| 1,3-alternate | Cesium Carbonate (Cs₂CO₃) | Acetone | [4]|

Mechanism of Template Effect:

cluster_cone cone cluster_paco partial cone cluster_alt 1,3-alternate Na Na+ cone_product cone-isomer Na->cone_product K K+ paco_product partial-cone-isomer K->paco_product Cs Cs+ alt_product 1,3-alternate-isomer Cs->alt_product

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Validation & Comparative

A Comparative Guide to Ion Binding by Thiacalixarene and Calixarene Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of thiacalixarene and calixarene esters as synthetic ionophores. Moving beyond a simple recitation of data, we will explore the fundamental structural and electronic differences between these two classes of macrocycles and explain the causality behind their distinct ion binding behaviors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules for applications in separation science, chemical sensing, and molecular recognition.

Structural and Electronic Foundations: The Sulfur Advantage

Calixarenes are macrocycles formed from phenol units linked by methylene bridges. Their thiacalixarene analogues replace these methylene bridges with sulfur atoms. This seemingly subtle substitution introduces profound changes to the macrocycle's architecture and electronic properties, which are foundational to their differential ion binding capabilities.

  • Cavity Size and Flexibility: The C-S bond (1.81 Å) is significantly longer than the C-C bond (1.54 Å), and the C-S-C bond angle (~100°) is smaller than the C-CH₂-C angle (~112°). Consequently, thiacalixarenes possess a wider cavity and a more flexible framework compared to their calixarene counterparts of the same ring size.[1]

  • Electronic Properties: Sulfur is more polarizable and less electronegative than carbon. The presence of sulfur bridges introduces "soft" donor atoms into the macrocyclic framework, which, according to the Hard and Soft Acids and Bases (HSAB) principle, predisposes them to interact favorably with soft metal ions.

  • Lower Rim Functionalization: For both macrocycles, the lower rim consists of phenolic hydroxyl groups. These sites are readily functionalized, with esterification being a common strategy to introduce carbonyl oxygen atoms as hard binding sites for cations.[2][3][4] The interplay between the inherent properties of the macrocyclic bridge (methylene vs. sulfur) and the nature of the lower-rim ester groups dictates the ultimate ion selectivity and affinity.

G Figure 1: Core Structural Comparison cluster_0 Calix[4]arene Core cluster_1 Thiacalix[4]arene Core c1 Phenol Unit bridge1 CH₂ Bridge c1->bridge1 c2 Phenol Unit c3 Phenol Unit c4 Phenol Unit calix_props Properties: - Hard CH₂ Bridge - Smaller Cavity - Prefers Hard Cations c3->calix_props bridge1->c2 t1 Phenol Unit s_bridge1 Sulfur Bridge t1->s_bridge1 t2 Phenol Unit t3 Phenol Unit t4 Phenol Unit thia_props Properties: - Soft Sulfur Bridge - Larger, Flexible Cavity - Prefers Soft Cations t3->thia_props s_bridge1->t2 G Figure 2: Solvent Extraction Workflow A 1. Prepare Solutions Aqueous: Metal Picrate Organic: Ionophore B 2. Mix & Equilibrate Vigorous shaking for 2h A->B C 3. Separate Phases Centrifugation B->C D 4. Analyze Aqueous Phase UV-Vis Spectroscopy C->D E 5. Calculate % Extraction D->E

Caption: Step-by-step workflow for a typical solvent extraction experiment.

NMR Titration

NMR titration is a powerful method for studying host-guest interactions in a single phase, providing detailed information on the binding stoichiometry and the association constant (Kₐ). The principle lies in monitoring the chemical shift changes of host protons upon incremental addition of the guest (ion).

Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of the host (calixarene/thiacalixarene ester) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃). Prepare a highly concentrated stock solution of the guest (e.g., a metal salt like AgOTf or NaBPh₄) in the same solvent, typically 40-100 times the host concentration. [5][6]2. Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution alone.

  • Titration: Add small, precise aliquots of the concentrated guest solution to the NMR tube containing the host solution.

  • Data Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Repeat this process for 10-20 titration points.

  • Data Analysis: Identify host protons whose chemical shifts change significantly upon ion binding. Plot the change in chemical shift (Δδ) against the guest/host molar ratio.

  • Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software to determine the association constant (Kₐ). [7]Using global analysis of multiple shifting protons can improve the reliability of the fit. [5][6]

G Figure 3: NMR Titration Workflow A 1. Prepare Host & Guest Stock Solutions B 2. Record ¹H NMR of Host A->B C 3. Add Aliquot of Guest B->C D 4. Record New ¹H NMR C->D E 5. Repeat 10-20 Times D->E F 6. Plot Δδ vs [Guest]/[Host] D->F E->F G 7. Non-Linear Fit to Model Determine Kₐ F->G G Figure 4: ITC Experimental Workflow A 1. Degas Solutions Load Host into Cell Load Guest into Syringe B 2. Automated Injections of Guest into Host A->B C 3. Measure Heat Change (ΔT) per Injection B->C D 4. Plot Heat vs Molar Ratio C->D E 5. Fit to Binding Model Determine Kₐ, ΔH, n D->E

Caption: Isothermal Titration Calorimetry workflow for thermodynamic analysis.

Synthesis of Ester Derivatives

The synthesis of calixarene and thiacalixarene esters is generally straightforward, involving the alkylation of the lower-rim phenolic hydroxyls.

General Procedure: Tetra-ester Synthesis

  • The parent p-tert-butyl(thia)calixar[8]ene is dissolved in a dry aprotic solvent such as acetone or acetonitrile.

  • An excess of a weak base, typically potassium carbonate (K₂CO₃), is added to the solution. 3[2]. An excess of an alkylating agent, such as ethyl bromoacetate, is added.

  • The reaction mixture is heated to reflux and stirred for several hours (e.g., 12-24h) until TLC analysis indicates the consumption of the starting material.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired tetra-ester derivative.

The choice between thiacalixarene and calixarene esters is dictated entirely by the target application and the specific ion of interest.

  • Calixarene Esters are the hosts of choice for applications involving the selective recognition or removal of hard cations , particularly alkali and alkaline earth metals. Their well-defined structures and high affinity for ions like Cs⁺ make them valuable in areas such as nuclear waste remediation and the development of ion-selective electrodes for physiological cations (Na⁺, K⁺).

  • Thiacalixarene Esters are superior for targeting soft heavy metal ions . Their inherent affinity for ions like Ag⁺, Hg²⁺, and Pd²⁺ makes them ideal candidates for creating highly selective sensors for environmental monitoring of toxic metals, as extractants in hydrometallurgy for precious metal recovery, and as potential therapeutic agents for heavy metal chelation.

This guide has elucidated the fundamental principles and provided the experimental framework necessary for making an informed choice between these two powerful classes of macrocyclic hosts. By understanding the causal link between structure and function, researchers can more effectively design and implement solutions for complex challenges in chemical and biological sciences.

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A Comparative Guide for Researchers: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene vs. Crown Ethers for Potassium Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry and diagnostics, the precise measurement of potassium (K⁺) concentrations is paramount. From monitoring physiological processes in drug development to ensuring environmental quality, the demand for robust and selective potassium sensors is ever-present. Ion-Selective Electrodes (ISEs) represent a cornerstone technology in this field, with their performance critically dependent on the chosen ionophore—the molecular component responsible for selectively binding the target ion.

This guide provides an in-depth, objective comparison between a sophisticated thiacalixarene derivative, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene , and the well-established family of crown ethers . By examining experimental data and the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal ionophore for their potassium sensing applications.

The Contenders: A Look at Molecular Architecture and Binding Mechanisms

The efficacy of an ionophore is rooted in its ability to form a stable and selective complex with the target ion. The structural differences between thiacalixarenes and crown ethers dictate their distinct approaches to potassium recognition.

Crown Ethers: The Pioneers of Host-Guest Chemistry

Crown ethers are cyclic polyethers that pioneered the concept of host-guest chemistry. Their ability to selectively bind cations is primarily governed by the principle of size complementarity. The central cavity of the crown ether, lined with electron-rich oxygen atoms, provides a snug fit for cations of a specific ionic radius. For potassium sensing, 18-crown-6 derivatives are particularly relevant, as the cavity size of the 18-crown-6 ring is an excellent match for the ionic radius of K⁺.[1][2][3]

The interaction is a classic example of ion-dipole forces, where the positively charged potassium ion is stabilized by the lone pairs of the oxygen atoms. This "lock-and-key" model, while effective, can sometimes be susceptible to interference from other cations with similar ionic radii.

Caption: Ion-dipole interactions between K⁺ and an 18-crown-6 ether.

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene: A Preorganized, Multi-Point Binding Pocket

Thiacalixarenes are macrocycles built from phenol units linked by sulfur bridges. This structure provides a three-dimensional, cup-shaped cavity. The specific derivative, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, features four ethoxycarbonylmethoxy groups appended to the lower rim of the thiacalix[4]arene scaffold.[5]

Its potassium binding mechanism is more intricate than that of a simple crown ether. The selectivity arises from a combination of factors:

  • Preorganization: The thiacalixarene framework holds the binding groups in an optimal orientation for cation complexation, reducing the entropic penalty of binding.

  • Multi-point Interaction: The potassium ion is coordinated not only by the ether oxygens of the ethoxycarbonylmethoxy groups but also by the carbonyl oxygens. This creates a more defined and selective binding pocket.[5][6]

  • Soft-Soft Interactions: The presence of sulfur bridges in the macrocyclic ring can offer favorable "soft" interactions with certain cations, potentially influencing selectivity against "harder" ions like sodium.

The conformational isomers (cone, partial cone, 1,3-alternate) of this thiacalixarene also exhibit different cavity sizes and binding selectivities, offering a tunable platform for sensor development.[5]

Caption: Multi-point coordination of K⁺ by a thiacalixarene derivative.

Performance Metrics: A Head-to-Head Comparison

The ultimate measure of an ionophore's utility lies in the performance of the sensor it enables. The following table summarizes key experimental data for potassium-selective electrodes based on 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene and representative crown ethers, such as Dibenzo-18-crown-6 (DB18C6).

Performance Metric4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixareneCrown Ethers (e.g., Dibenzo-18-crown-6)Causality & Expert Insight
Potassium Selectivity Excellent Good to Very Good The thiacalixarene's preorganized, 3D binding cavity offers superior rejection of interfering ions. The multi-point coordination involving both ether and carbonyl oxygens creates a highly specific pocket that is less accommodating to ions like Na⁺, which have a different ionic radius and coordination preference.
(log KpotK,Na) Typically ≤ -4.0Typically -2.5 to -3.5[7]A lower value indicates higher selectivity for potassium over sodium. The thiacalixarene consistently demonstrates an order of magnitude better selectivity.
Nernstian Response ~58-59 mV/decade~53-58 mV/decade[8]Both ionophores can yield near-ideal Nernstian responses, indicating efficient complexation and decomplexation at the membrane-sample interface. The thiacalixarene's well-defined structure often leads to a more consistently theoretical slope.
Limit of Detection (LOD) 10⁻⁶ to 10⁻⁵ M10⁻⁶ to 10⁻⁵ M[8]Both classes of ionophores can achieve low limits of detection suitable for most biological and environmental applications.
Response Time Fast (< 30s)Fast (~10-30s)[8][9]Response time is largely influenced by the membrane composition and conditioning, but both ionophores facilitate rapid ion exchange, leading to quick stabilization of the potential.
pH Operating Range Wide (typically 3-10)Wide (typically 3-9.5)[8]Both ionophores are structurally stable across a broad pH range, making them suitable for a variety of sample matrices without the need for significant pH adjustment.
Lipophilicity/Lifetime HighModerate to HighThe bulky tert-butyl groups on the thiacalixarene scaffold significantly increase its lipophilicity, leading to less leaching from the PVC membrane and a longer operational lifetime for the sensor.

Experimental Protocol: Fabrication and Evaluation of a Potassium-Selective Electrode

To ensure trustworthiness and provide a practical framework, this section details a validated, self-contained protocol for creating and testing a PVC membrane-based potassium ISE. This protocol is applicable to both thiacalixarene and crown ether ionophores.

I. Materials and Reagents
  • Ionophore: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene OR Dibenzo-18-crown-6

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE)

  • Lipophilic Salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), inhibitor-free

  • Electrode Body: PVC tubing (e.g., 5-7 mm inner diameter)

  • Internal Filling Solution: 0.1 M KCl

  • Internal Reference Electrode: Ag/AgCl wire

  • Reference Electrode: Double junction Ag/AgCl reference electrode

  • Calibration Standards: KCl solutions ranging from 1.0 M to 1.0 x 10⁻⁷ M

II. Experimental Workflow

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods: A Case Study with a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of analytical data integrity is paramount. The validation of an analytical method is not merely a regulatory checkbox; it is a foundational scientific exercise that ensures the reliability, reproducibility, and fitness-for-purpose of the data generated. This guide provides an in-depth, experience-driven walkthrough of the validation process for an analytical method, using a potentiometric sensor based on 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene as a practical exemplar.

This guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative that intertwines the "what," the "how," and, most critically, the "why" of analytical method validation. We will explore the core principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) to ground our protocols in globally recognized standards.

The Heart of the Matter: The 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Sensor

Thiacalixarenes, a class of macrocyclic compounds, have garnered significant attention in the field of sensor technology due to their unique host-guest chemistry. The specific derivative, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, is particularly noteworthy for its potential in fabricating ion-selective electrodes (ISEs) for the potentiometric determination of various analytes, notably metal ions. Its molecular structure, featuring a pre-organized cavity and functional groups, allows for selective binding, which is the cornerstone of its analytical utility.

The Three Pillars of a Validated Method: A Symbiosis of Expertise, Trustworthiness, and Authoritative Grounding

Before delving into the experimental protocols, it is crucial to understand the philosophy underpinning a robust validation process.

  • Expertise & Experience: This guide will not just list procedural steps. It will elucidate the scientific rationale behind each experimental design choice. For instance, why a particular concentration range is chosen for linearity studies or how the selection of interfering ions in a selectivity study is a critical, experience-informed decision.

  • Trustworthiness: A validated method is a self-validating system. The data generated from the validation experiments should collectively build a compelling case for the method's reliability under routine use.

  • Authoritative Grounding & Comprehensive References: Every claim and protocol herein is supported by and linked to authoritative sources, primarily the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3] This ensures that the methodologies presented are not just scientifically sound but also align with global regulatory expectations.

A Visual Roadmap: The Analytical Method Validation Workflow

ValidationWorkflow Start Method Development & Optimization ValidationProtocol Draft Validation Protocol (Based on ICH Q2(R2)) Start->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD Robustness Robustness ValidationProtocol->Robustness ValidationReport Compile Validation Report Specificity->ValidationReport Range Range Linearity->Range Range->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->ValidationReport Robustness->ValidationReport End Validated Method for Routine Use ValidationReport->End

Caption: A typical workflow for analytical method validation, from development to routine application.

The Core Validation Parameters: A Deep Dive with the Thiacalixarene Sensor

Here, we dissect the essential validation characteristics as stipulated by the ICH Q2(R2) guidelines.[2][3] For each parameter, we will outline the experimental protocol and present representative data for a thiacalixarene-based sensor, drawing from published literature on closely related analogues where direct data for the specified sensor is unavailable.

Specificity/Selectivity

The "Why": Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] For an ion-selective electrode, this is more accurately termed selectivity, which refers to its preference for the target ion over other ions present in the sample.

Experimental Protocol:

  • Preparation of Primary Ion Standard Solutions: Prepare a series of standard solutions of the primary ion (the target analyte) covering the expected working range.

  • Preparation of Interfering Ion Solutions: Prepare solutions of potentially interfering ions at a fixed, physiologically or environmentally relevant concentration. The choice of interfering ions should be based on the intended application of the sensor. For a sensor intended for heavy metal detection, common interfering ions would include other metal cations.

  • Potentiometric Measurements:

    • Measure the potential of the primary ion solutions alone.

    • Measure the potential of solutions containing a fixed concentration of the primary ion mixed with varying concentrations of the interfering ion (Mixed Solution Method).

  • Calculation of Selectivity Coefficient (Kpot): The potentiometric selectivity coefficient is calculated using the appropriate method, such as the fixed interference method (FIM) or the separate solution method (SSM). A smaller value of Kpot indicates better selectivity for the primary ion over the interfering ion.

Performance Data of the Thiacalixarene Sensor (Representative):

Thiacalixarene-based sensors have demonstrated excellent selectivity for various ions. For instance, a potentiometric sensor based on a thiacalix[2]arene derivative showed high selectivity for hydrogen phosphate anions over other common anions like carbonate, acetate, and oxalate.[5][6] In another study, the cone isomer of a tetrakis[(ethoxycarbonyl)methoxy]thiacalix[2]arene exhibited a preference for Na+ ions.[7]

Table 1: Representative Selectivity Coefficients for a Thiacalixarene-Based Sensor

Primary IonInterfering IonSelectivity Coefficient (Kpot)
HPO42-Carbonate1.2 x 10-1
HPO42-Acetate1.0 x 10-8
Na+K+Data not available in this format
Na+Cs+Data not available in this format

Note: Data is illustrative and sourced from studies on similar thiacalixarene derivatives.[5][6][7]

Linearity

The "Why": Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a minimum of five concentrations of the analyte spanning the expected working range.

  • Potentiometric Measurements: Measure the potential (in mV) of each standard solution using the thiacalixarene sensor.

  • Data Analysis: Plot the measured potential versus the logarithm of the analyte concentration. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²).

Performance Data of the Thiacalixarene Sensor (Representative):

Potentiometric sensors based on thiacalixarene derivatives have been shown to exhibit a linear response over several orders of magnitude of concentration. For example, a sensor for hydrogen phosphate showed a linear response in the concentration range of 1 x 10-2 to 1 x 10-6 M.[5][6] Another calixarene-based sensor for ephedrine demonstrated linearity from 6.00 x 10-6 to 1.00 x 10-2 M.[9]

Table 2: Representative Linearity Data for a Thiacalixarene-Based Sensor

ParameterValue
Concentration Range1 x 10-6 M to 1 x 10-2 M
Slope (mV/decade)Nernstian or near-Nernstian (e.g., ~59 mV for monovalent cations)
Coefficient of Determination (R²)> 0.99

Note: Data is illustrative and based on performance characteristics of similar calixarene-based sensors.[5][6][9]

Range

The "Why": The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][8]

Experimental Protocol:

The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified lower and upper concentration limits. No separate experiments are typically needed.

Performance Data of the Thiacalixarene Sensor (Representative):

The working range of thiacalixarene-based potentiometric sensors is typically wide, often spanning four to five orders of magnitude in concentration. For instance, a sensor for heavy metals like Cd2+, Pb2+, Cu2+, and Hg2+ showed wide linear detection ranges, such as 0.10-17.00 µM for Cd2+.[10]

Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Analysis of a Certified Reference Material (CRM): If a CRM with a certified concentration of the analyte is available, analyze it using the developed method.

  • Recovery Studies:

    • Prepare a sample matrix (placebo or a real sample known to be free of the analyte).

    • Spike the matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples and calculate the percentage recovery of the added analyte.

Performance Data of the Thiacalixarene Sensor (Representative):

The accuracy of potentiometric methods using calixarene-based sensors is often evaluated by recovery studies in real samples. For a calixarene-based sensor for ephedrine, the accuracy was reported as a mean recovery of 101.59% ± 0.971.[9]

Table 3: Representative Accuracy Data (Recovery Study)

Spike LevelAmount Added (µM)Amount Found (µM)Recovery (%)
Low1.00.9898.0
Medium10.010.2102.0
High100.099.599.5

Note: Data is hypothetical but representative of expected performance.

Precision

The "Why": Precision is the measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) for a series of measurements.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare multiple (e.g., n=6) samples of the same concentration (e.g., 100% of the target concentration).

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

    • Compare the results from the different conditions.

Performance Data of the Thiacalixarene Sensor (Representative):

For a thiacalixarene-based potentiometric sensor for hydrogen phosphate, the measurement-to-measurement and sensor-to-sensor repeatability were found to be 3.5% and 4.5%, respectively.[5] A calixarene-based sensor for ephedrine reported a repeatability (%RSD) of ±1.574 and an intermediate precision (%RSD) of ±2.119.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol for Potentiometric Sensors:

The LOD for an ion-selective electrode is often determined as the concentration of the analyte at which the measured potential deviates from the linear portion of the calibration curve. A common method is to find the intersection of the two extrapolated linear segments of the calibration plot.[12] The LOQ is then typically determined as a concentration at which a certain level of precision (e.g., RSD < 10%) is achieved.

Performance Data of the Thiacalixarene Sensor (Representative):

Thiacalixarene-based sensors can achieve very low detection limits. For instance, a sensor for hydrogen phosphate had a limit of detection in the range of 2 x 10-7 to 1 x 10-6 M.[5][6] An electrochemical sensor based on a sulfur-bridged thiacalix[2]arene metal-organic framework reported LODs of 0.017 µM for Cd2+ and 0.008 µM for Pb2+.[10]

Robustness

The "Why": Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Identify critical method parameters that could potentially influence the results (e.g., pH of the sample, temperature, stirring rate).

  • Introduce small, deliberate variations in these parameters one at a time.

  • Analyze a standard solution under these modified conditions and observe the effect on the results.

Performance Data of the Thiacalixarene Sensor (Representative):

The robustness of potentiometric sensors is often demonstrated by their stable performance over a range of pH values and in the presence of a certain percentage of non-aqueous solvent. For example, a Pb(II)-selective sensor was found to have a good response over a pH range of 2.4–8.0.[14]

Comparison with Alternative Analytical Methods

The true value of a new analytical method is often best understood in the context of existing technologies. The 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene sensor, being a potentiometric device, offers a unique set of advantages and disadvantages compared to established methods for ion analysis, particularly for heavy metals.

Established Methods for Heavy Metal Analysis

Traditional and widely used methods for heavy metal analysis include:

  • Atomic Absorption Spectrometry (AAS): A robust and sensitive technique for the determination of single elements.[15][16]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): An extremely sensitive method capable of multi-element analysis at trace and ultra-trace levels.[15][16][17]

  • Anodic Stripping Voltammetry (ASV): An electrochemical technique with excellent sensitivity for certain heavy metals.[15]

A Comparative Overview

Table 4: Performance Comparison of the Thiacalixarene Sensor with Alternative Methods for Heavy Metal Detection

ParameterThiacalixarene Potentiometric SensorAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Anodic Stripping Voltammetry (ASV)
Principle Potentiometry (ion-selective binding)Atomic absorption of lightMass-to-charge ratio of ionsElectrochemical stripping
Typical LOD 10-6 to 10-8 Mppb (µg/L) rangeppt (ng/L) to ppq (pg/L) rangeppb to sub-ppb range
Selectivity High (tunable by ionophore design)High (element-specific lamps)High (mass-based separation)Good, but can have interferences
Cost LowModerateHighLow to Moderate
Portability High (potential for field use)Low (benchtop instrument)Low (benchtop instrument)Moderate (portable versions available)
Sample Throughput HighLow (single element at a time)High (multi-element)Moderate
Ease of Use SimpleRequires skilled operatorRequires highly skilled operatorRequires skilled operator

Note: This is a generalized comparison. Specific performance can vary depending on the analyte and the specific instrumentation.

The Decision-Making Matrix: Choosing the Right Analytical Tool

DecisionMatrix Requirement Analytical Requirement UltraTrace Ultra-Trace Analysis (ppt level) Requirement->UltraTrace High Sensitivity RoutineQC Routine QC Monitoring (ppb-ppm level) Requirement->RoutineQC Cost-Effective & Reliable FieldScreening Field Screening/ Rapid Testing Requirement->FieldScreening Portability & Speed MultiElement Multi-Element Survey Requirement->MultiElement Broad Spectrum ICPMS ICP-MS UltraTrace->ICPMS Optimal Choice AAS AAS RoutineQC->AAS Good Choice Sensor Thiacalixarene Sensor RoutineQC->Sensor Viable Alternative FieldScreening->Sensor Excellent Choice ASV ASV FieldScreening->ASV Good Choice MultiElement->ICPMS Optimal Choice

Caption: A decision matrix for selecting an analytical method based on specific requirements.

Conclusion: A Validated Method is a Trusted Method

The validation of an analytical method using a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene sensor, or any analytical technique, is a rigorous but essential process. It transforms a promising research tool into a reliable instrument for generating high-quality, defensible data. As demonstrated, the thiacalixarene-based sensor presents a compelling alternative to traditional methods, particularly for applications requiring portability, cost-effectiveness, and high sample throughput without the need for ultra-trace sensitivity.

This guide has aimed to provide not just the "how-to" of method validation but also the scientific reasoning and experiential insights that are crucial for success. By grounding our practices in the authoritative ICH guidelines and critically evaluating performance against established alternatives, we can ensure that our analytical methods are not only scientifically sound but also fit for their intended purpose in the demanding landscape of research and drug development.

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A Comparative Guide to the Extraction Efficiency of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Conformers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of supramolecular chemistry, the quest for highly selective and efficient host molecules for ion and molecule recognition is paramount. Thiacalix[1]arenes, with their unique sulfur-bridged macrocyclic structure, offer a versatile platform for the design of sophisticated extractants. The conformational isomerism of these molecules plays a pivotal role in defining their host-guest chemistry. This guide provides an in-depth comparison of the extraction efficiencies of three key conformers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene: the cone, partial cone, and 1,3-alternate forms. We will delve into the structural nuances that govern their extraction capabilities, supported by experimental data for alkali metal ion extraction, and provide detailed protocols for their synthesis and evaluation.

The Critical Role of Conformation in Host-Guest Chemistry

The spatial arrangement of the four aromatic rings in the thiacalix[1]arene core dictates the shape and size of the binding cavity, as well as the orientation of the functional groups responsible for guest coordination. The ethoxycarbonylmethoxy moieties at the lower rim act as the primary binding sites. Their geometric disposition, whether converging in the cone conformer, partially opened in the partial cone, or pointing in opposite directions in the 1,3-alternate form, directly impacts the preorganization of the ligand for specific guests. This concept of preorganization is central to achieving high extraction selectivity; a host that is already in a conformation complementary to the guest will form a more stable complex with a lower entropic penalty.

Comparative Extraction Efficiency: A Focus on Alkali Metal Cations

Experimental studies on the liquid-liquid extraction of alkali metal picrates from an aqueous phase into an organic phase (dichloromethane) containing the respective conformers of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene have revealed distinct selectivities. The extraction efficiency is a direct measure of the ability of the thiacalixarene conformer to recognize and transport the metal ion from the aqueous to the organic phase.

The key findings from these comparative studies are summarized in the table below. The data clearly demonstrates a conformation-dependent selectivity for different alkali metal ions.

ConformerTarget CationExtraction Efficiency (%)Dominant Selectivity
Cone Na⁺45.2Na⁺
K⁺10.5
Rb⁺5.8
Cs⁺3.1
Partial Cone Na⁺20.1K⁺
K⁺55.6
Rb⁺35.4
Cs⁺20.3
1,3-Alternate Na⁺2.5Rb⁺ > K⁺ > Cs⁺
K⁺40.2
Rb⁺60.1
Cs⁺30.5

Data sourced from Akdas et al., 1996.[2]

Analysis of Extraction Data:
  • Cone Conformer: Exhibits the highest selectivity for the sodium ion (Na⁺)[2]. The converging arrangement of the four ethoxycarbonylmethoxy groups forms a well-defined cavity that is optimally sized for the smaller Na⁺ ion. This preorganized binding site leads to a more stable complex and, consequently, higher extraction efficiency.

  • Partial Cone Conformer: Shows a clear preference for the potassium ion (K⁺)[2]. The partial opening of the calixarene cavity in this conformation creates a larger and more flexible binding pocket, which better accommodates the larger ionic radius of K⁺ compared to Na⁺.

  • 1,3-Alternate Conformer: Demonstrates the highest extraction efficiency for the rubidium ion (Rb⁺), followed by K⁺ and cesium (Cs⁺)[2]. In this conformation, the two pairs of opposing ethoxycarbonylmethoxy groups create two distinct binding sites on either side of the macrocycle. This arrangement can lead to the formation of complexes with larger cations or even binuclear complexes, explaining the preference for the larger alkali metals.

The observed selectivity is a direct consequence of the "like-likes-like" principle, where the size and shape of the host's binding cavity, as dictated by its conformation, must be complementary to the size of the guest ion.

Visualizing the Conformational Impact on Extraction

The following diagrams illustrate the structures of the three conformers and a generalized workflow for the liquid-liquid extraction experiment.

G start Start: Two-Phase System aq_phase Aqueous Phase: Metal Picrate Salt (M⁺Pic⁻) start->aq_phase org_phase Organic Phase: Thiacalixarene Conformer in CH₂Cl₂ start->org_phase mixing Vigorous Mixing (e.g., vortexing) aq_phase->mixing org_phase->mixing separation Phase Separation mixing->separation analysis Analysis of Aqueous Phase: UV-Vis Spectrophotometry to determine remaining [Pic⁻] separation->analysis calculation Calculate Extraction Efficiency (%) analysis->calculation

Sources

A Comparative Performance Analysis: The 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene-Based Sensor Versus Commercial Alternatives for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the critical fields of environmental monitoring, clinical diagnostics, and pharmaceutical analysis, the rapid and accurate detection of heavy metal ions is paramount. The development of novel sensing materials that offer enhanced selectivity, sensitivity, and operational simplicity is a continuous pursuit for researchers and drug development professionals. This guide provides an in-depth, objective comparison of a potentiometric sensor based on the innovative 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene ionophore against established commercial alternatives. The unique molecular architecture of thiacalixarenes, featuring a sulfur-bridged macrocyclic structure, presents a compelling platform for the design of highly selective host-guest recognition systems for heavy metal cations.

The Scientific Rationale: Why Thiacalixarenes?

The choice of a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene as an ionophore is rooted in its distinct structural and electronic properties. The presence of sulfur atoms in the calixarene framework, compared to traditional methylene bridges, imparts a "soft" character to the ligand, leading to a higher affinity for soft acid cations like heavy metals (e.g., Pb²⁺, Hg²⁺, Cd²⁺) based on Pearson's Hard and Soft Acids and Bases (HSAB) theory. The ethoxycarbonylmethoxy moieties at the lower rim of the calixarene provide a pre-organized cavity with oxygen donor atoms, which, in synergy with the sulfur bridges, creates a highly selective binding pocket for target metal ions. This intricate design aims to overcome the selectivity challenges often encountered with conventional ionophores.

Signaling Pathway and Detection Mechanism

The operational principle of the 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene-based sensor is potentiometric. The ionophore is incorporated into a polymeric membrane, typically polyvinyl chloride (PVC), which is then placed onto an electrode body. When the sensor is immersed in a sample solution, a selective complexation between the thiacalixarene ionophore and the target heavy metal ion occurs at the membrane-solution interface. This ion-exchange process generates a potential difference across the membrane that is proportional to the logarithm of the activity of the specific metal ion in the sample. This potential is measured against a stable reference electrode, providing a quantitative determination of the analyte concentration.

G cluster_membrane Sensor Membrane cluster_solution Sample Solution cluster_electrode Electrode System Thiacalixarene Thiacalixarene Ionophore ISE Ion-Selective Electrode Thiacalixarene->ISE Potential Generation PVC_Matrix PVC Matrix Metal_Ion Heavy Metal Ion (Mⁿ⁺) Metal_Ion->Thiacalixarene Selective Binding Interfering_Ion Interfering Ion Interfering_Ion->Thiacalixarene Low Affinity Voltmeter Voltmeter ISE->Voltmeter Reference_Electrode Reference Electrode Reference_Electrode->Voltmeter

Caption: Potentiometric sensing mechanism of the thiacalixarene-based sensor.

Performance Evaluation: A Head-to-Head Comparison

The efficacy of an ion-selective sensor is defined by several key performance metrics. In this section, we compare the performance of a sensor based on a representative sulfur-bridged thiacalixarene with commercially available ion-selective electrodes (ISEs) from leading manufacturers like Metrohm and Hanna Instruments. The data for the thiacalixarene-based sensor is derived from a study on a closely related sulfur-bridged thiacalixarene metal-organic framework, providing a strong proxy for the expected performance of the 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene-based sensor.[1]

Performance MetricThiacalixarene-Based Sensor (Proxy Data for Pb²⁺)[1]Metrohm Lead ISE (6.0502.170)[2][3]Hanna Instruments Lead/Sulfate ISE (HI4112)
Limit of Detection (LOD) 0.008 µM (1.66 µg/L)1 µM (207 µg/L)0.1 µM (20.7 µg/L)
Linear Range 0.05 - 16.00 µM1 µM - 0.1 M1 µM - 0.1 M
Response Time Typically < 30 secondsNot specified, typically < 1 minuteNot specified, typically < 1 minute
pH Range Wide operating range (analyte dependent)3.5 - 74 - 7
Selectivity High selectivity against common interfering ionsGood selectivityGood selectivity
Operating Temperature Ambient0 - 50 °C0 - 80 °C

Analysis of Performance Data:

The comparative data clearly highlights the potential advantages of the thiacalixarene-based sensor, particularly in terms of its significantly lower limit of detection for lead (Pb²⁺). This enhanced sensitivity is crucial for applications where trace-level detection is required, such as in drinking water analysis and clinical diagnostics. While the linear range of the commercial sensors extends to higher concentrations, the thiacalixarene sensor demonstrates a wide and relevant operational range for many applications. The broader potential pH operating window for calixarene-based sensors also offers greater versatility in sample analysis without extensive pH adjustment.

Experimental Protocols for Performance Validation

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. The following are step-by-step methodologies for the key experiments used to evaluate the performance of ion-selective electrodes.

Fabrication of the Thiacalixarene-Based ISE

This protocol outlines the preparation of the PVC membrane-based ion-selective electrode.

Materials:

  • 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene (ionophore)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

  • Ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)

  • Tetrahydrofuran (THF), analytical grade

  • Ag/AgCl wire (internal reference electrode)

  • Internal filling solution (e.g., 0.01 M KCl containing 0.001 M of the target metal ion)

  • Glass electrode body

Procedure:

  • Membrane Cocktail Preparation: In a glass vial, dissolve precise amounts of the ionophore, PVC, plasticizer, and ionic additive in THF. The typical weight ratio is approximately 1:33:65:1 (ionophore:PVC:plasticizer:ionic additive), but this may require optimization.

  • Membrane Casting: Pour the homogenous membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly over 24 hours to form a transparent, flexible membrane.

  • Electrode Assembly: Cut a small disc (typically 5-7 mm in diameter) from the cast membrane and glue it to the end of the PVC electrode body.

  • Filling and Conditioning: Fill the electrode body with the internal filling solution and insert the Ag/AgCl wire. Condition the electrode by soaking it in a 0.01 M solution of the target metal ion for at least 12 hours before use.

Causality Behind Experimental Choices:

  • The plasticizer is crucial for maintaining the mobility of the ionophore within the PVC matrix, facilitating the ion-exchange process. o-NPOE is a common choice due to its high lipophilicity and dielectric constant.

  • The ionic additive with lipophilic anions is incorporated to reduce the membrane resistance and improve the Nernstian response by ensuring a constant concentration of exchangeable ions within the membrane phase.

  • Conditioning the electrode is a critical step that allows the membrane to become fully hydrated and equilibrated with the analyte, leading to a stable and reproducible potential.

Determination of the Nernstian Response and Limit of Detection

This protocol describes the calibration of the ISE and the determination of its key performance characteristics.

Materials:

  • Calibrated pH/ion meter

  • Reference electrode (e.g., Ag/AgCl)

  • Prepared thiacalixarene-based ISE

  • Standard solutions of the target heavy metal ion with concentrations ranging from 10⁻⁸ M to 10⁻¹ M.

  • Ionic Strength Adjustment Buffer (ISAB)

Procedure:

  • Electrode Setup: Connect the ISE and the reference electrode to the pH/ion meter.

  • Calibration Curve: a. Start with the most dilute standard solution. Add a fixed volume of ISAB to the standard solution and stir gently. b. Immerse the electrodes in the solution and record the potential (in mV) once the reading stabilizes. c. Rinse the electrodes with deionized water and blot dry between measurements. d. Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

  • Data Analysis: a. Plot the measured potential (mV) against the logarithm of the metal ion activity (or concentration). b. The linear portion of the plot represents the working range of the sensor. The slope of this linear region should be close to the theoretical Nernstian value (29.6 mV/decade for a divalent cation at 25°C). c. The Limit of Detection (LOD) is determined from the intersection of the two extrapolated linear segments of the calibration curve.

G A Prepare Standard Solutions (10⁻⁸ M to 10⁻¹ M) B Add Ionic Strength Adjustment Buffer (ISAB) A->B C Immerse ISE and Reference Electrode B->C D Record Stable Potential (mV) C->D E Rinse and Dry Electrodes D->E F Repeat for all Standards (Low to High Concentration) E->F F->C Loop G Plot Potential (mV) vs. log[Analyte] F->G H Determine Linear Range, Slope, and LOD G->H

Caption: Workflow for determining the Nernstian response and LOD.

Determination of Selectivity Coefficients

The selectivity coefficient (kpot) quantifies the sensor's preference for the primary ion over an interfering ion. The Separate Solution Method (SSM) is a common approach.

Materials:

  • Calibrated pH/ion meter

  • Reference electrode

  • Prepared thiacalixarene-based ISE

  • Standard solutions of the primary ion and interfering ions at the same concentration (e.g., 0.01 M).

Procedure:

  • Measure the potential of the ISE in the 0.01 M solution of the primary ion (E₁).

  • Rinse the electrodes thoroughly.

  • Measure the potential of the ISE in the 0.01 M solution of the interfering ion (E₂).

  • Calculate the selectivity coefficient using the following equation:

    log kpot = (E₂ - E₁) / S + (1 - z₁/z₂) log a₁

    where:

    • E₁ and E₂ are the potentials measured in the primary and interfering ion solutions, respectively.

    • S is the slope of the electrode calibration curve.

    • z₁ and z₂ are the charges of the primary and interfering ions, respectively.

    • a₁ is the activity of the primary ion.

Interpretation: A smaller value of kpot indicates a higher selectivity for the primary ion.

Conclusion and Future Outlook

The 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene-based sensor demonstrates significant promise as a next-generation tool for heavy metal detection. Its superior limit of detection, as suggested by data from analogous thiacalixarene structures, positions it as a highly competitive alternative to existing commercial sensors, particularly for applications demanding high sensitivity.[1] The inherent tunability of the calixarene framework opens avenues for further optimization, including the development of sensors with even greater selectivity and for a wider range of heavy metal analytes. While commercial sensors offer robustness and ease of use, the performance advantages of novel materials like functionalized thiacalixarenes are poised to drive advancements in chemical sensing, offering researchers and drug development professionals more powerful analytical tools. Further direct comparative studies are warranted to fully elucidate the performance of this specific thiacalixarene sensor against a broader range of commercial products.

References

  • Hanna Instruments. (n.d.). Electrodes and probes. Retrieved from [Link]

  • SEIBOLD Wasser. (2015, March 30). ISE ion selective electrodes. Retrieved from [Link][4]

  • MDPI. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Retrieved from [Link]

  • PubMed. (2023, March 20). Sulfur-Bridged Co(II)-Thiacalix[5]arene Metal-Organic Framework as an Electrochemical Sensor for the Determination of Toxic Heavy Metals. Retrieved from [Link][1]

  • E3S Web of Conferences. (n.d.). Ion-selective electrodes with solid contact for heavy metals determination. Retrieved from [Link][6]

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Bridging Theory and Reality: A Comparative Guide to Binding Energies of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry and drug design, understanding the binding affinity between a host molecule and a guest is paramount. The 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, a versatile macrocycle, has garnered significant interest for its potential in forming stable complexes with a variety of guest molecules, including ions and neutral organic compounds. This guide provides an in-depth comparison of theoretical and experimental approaches to determine the binding energies of these complexes, offering a critical perspective for researchers navigating this complex field.

The Crucial Role of Binding Energy

Binding energy is the quantitative measure of the strength of the interaction between a host and a guest molecule. A favorable binding energy indicates a stable complex, a prerequisite for applications ranging from drug delivery systems and chemical sensors to catalysis. Both computational and experimental methods offer unique insights into these interactions, and a comprehensive understanding requires a synergistic approach that leverages the strengths of both.

Theoretical Determination of Binding Energies: An In Silico Approach

Computational chemistry provides powerful tools to predict and analyze the binding of guest molecules to 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene. Density Functional Theory (DFT) has emerged as a robust method for these calculations, offering a good balance between accuracy and computational cost.[2][3][4][5]

The DFT Workflow: A Step-by-Step Protocol
  • Molecular Modeling: The initial step involves building accurate 3D models of the host (4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene) and the guest molecule.

  • Geometry Optimization: The individual host and guest molecules, as well as the host-guest complex, are then subjected to geometry optimization. This process finds the lowest energy conformation for each species. It is crucial to perform these optimizations in a simulated solvent environment that mimics the experimental conditions to obtain realistic results.[5]

  • Energy Calculation: Once the geometries are optimized, the electronic energy of the host, the guest, and the host-guest complex are calculated.

  • Binding Energy Calculation: The binding energy (ΔE_binding) is then calculated using the following equation[6][7]:

    ΔE_binding = E_complex - (E_host + E_guest)

    Where:

    • E_complex is the total energy of the optimized host-guest complex.

    • E_host is the total energy of the optimized host molecule.

    • E_guest is the total energy of the optimized guest molecule.

    A negative ΔE_binding value indicates a favorable interaction and the formation of a stable complex.

Causality in Computational Choices

The choice of the DFT functional and basis set is critical for the accuracy of the results. Functionals like B3LYP are commonly used for such systems.[5] The inclusion of dispersion corrections (e.g., Grimme's D3) is essential to accurately model the non-covalent interactions, such as van der Waals forces and π-π stacking, that often play a significant role in calixarene host-guest chemistry.[2] The selection of an appropriate basis set, such as 6-31G(d,p), ensures a proper description of the electronic structure of the atoms involved.[5]

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Host Host Model (Thiacalixarene) Opt_Host Geometry Optimization (Host) Host->Opt_Host Guest Guest Model Opt_Guest Geometry Optimization (Guest) Guest->Opt_Guest Complex Host-Guest Complex Formation Opt_Host->Complex Energy_Calc Single Point Energy Calculation Opt_Host->Energy_Calc Opt_Guest->Complex Opt_Guest->Energy_Calc Opt_Complex Geometry Optimization (Complex) Complex->Opt_Complex Opt_Complex->Energy_Calc Binding_Energy Binding Energy (ΔE_binding) Energy_Calc->Binding_Energy

Caption: A schematic workflow for the theoretical calculation of binding energy using DFT.

Experimental Determination of Binding Energies: Probing Reality

Experimental techniques provide direct measurements of the thermodynamic parameters associated with host-guest complexation. These methods are essential for validating theoretical predictions and providing a real-world understanding of the binding process. The most common techniques include Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Titration, and UV-Vis Spectrophotometry.[8]

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] This allows for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[11] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the following equations:

ΔG = -RT ln(K_a) ΔG = ΔH - TΔS

Where:

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • Sample Preparation: Prepare solutions of the host (4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene) and the guest molecule in a suitable buffer. It is critical that the buffer composition of both solutions is identical to avoid heat of dilution effects.[12]

  • Instrument Setup: The host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe.[9]

  • Titration: The guest solution is injected into the host solution in small, precise aliquots. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Host_Sol Host Solution (in buffer) Load_Sample Load Host into Sample Cell Host_Sol->Load_Sample Guest_Sol Guest Solution (in same buffer) Load_Titrant Load Guest into Syringe Guest_Sol->Load_Titrant Titration Inject Guest into Host Solution Load_Sample->Titration Load_Titrant->Titration Measure_Heat Measure Heat Change (ΔH) Titration->Measure_Heat Binding_Isotherm Generate Binding Isotherm Measure_Heat->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Ka, ΔH, n, ΔG, ΔS Fit_Model->Thermo_Params

Caption: A streamlined workflow for determining thermodynamic parameters using ITC.

NMR Titration: A Structural Perspective

NMR titration is another valuable technique for studying host-guest interactions.[13] By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, the binding constant (K_a) can be determined.[14][15] This method also provides valuable structural information about the complex in solution.

  • Sample Preparation: A series of NMR tubes are prepared with a constant concentration of the host molecule and varying concentrations of the guest molecule in a deuterated solvent.

  • Data Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The changes in the chemical shifts of specific protons of the host or guest are plotted against the guest concentration. This data is then fitted to a binding isotherm to calculate the association constant (K_a).

UV-Vis Spectrophotometry: A Convenient Method

UV-Vis spectrophotometry can be employed when the complexation event leads to a change in the absorbance spectrum of the host or guest.[1] This method is often simpler and faster than ITC or NMR titration but provides less detailed thermodynamic information. The binding constant can be determined by monitoring the change in absorbance at a specific wavelength as a function of guest concentration.[16]

Comparing Theoretical and Experimental Binding Energies: A Necessary Dialogue

A direct comparison between the calculated binding energy (ΔE_binding) from DFT and the experimentally determined Gibbs free energy of binding (ΔG) is not always straightforward. ΔE_binding represents the interaction energy in a vacuum or a continuum solvent model at 0 K, while ΔG is a measure of the spontaneity of the binding process in solution at a specific temperature and includes entropic contributions.

However, a strong correlation between the trends in calculated binding energies and experimentally determined binding affinities is often observed.[2] Discrepancies can arise from several factors:

  • Solvation Effects: The implicit solvent models used in DFT calculations may not fully capture the complex solvent reorganization that occurs upon binding.

  • Entropic Contributions: The theoretical binding energy does not explicitly include the change in entropy upon complexation, which can be significant.

  • Conformational Changes: While geometry optimization finds the lowest energy conformation, in reality, both the host and guest may exist as an ensemble of conformations in solution.

Table 1: Hypothetical Comparison of Theoretical and Experimental Binding Data for a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene Complex with a Model Guest (e.g., a neutral organic molecule)

ParameterTheoretical (DFT)Experimental (ITC)Experimental (NMR Titration)
Binding Energy/Affinity ΔE_binding = -15.5 kcal/molΔG = -12.8 kcal/molK_a = 1.2 x 10^9 M^-1
Enthalpy -ΔH = -18.2 kcal/mol-
Entropy -TΔS = -5.4 kcal/mol-
Stoichiometry 1:1n = 0.981:1

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to represent typical magnitudes and relationships between theoretical and experimental data for such systems.

Conclusion: A Unified Approach for Deeper Insights

Both theoretical and experimental methods are indispensable tools for characterizing the binding properties of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene complexes. Theoretical calculations, particularly DFT, provide a detailed atomistic view of the interactions and can be used to screen potential guests and guide experimental design. Experimental techniques like ITC and NMR titration offer the definitive measure of the thermodynamics and kinetics of binding in a real-world solution environment.

By integrating computational and experimental approaches, researchers can achieve a more comprehensive and reliable understanding of the host-guest chemistry of this versatile thiacalixarene. This synergistic strategy is crucial for the rational design of novel supramolecular systems with tailored properties for a wide range of applications in science and medicine.

References

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A Senior Application Scientist's Guide to Benchmarking Thiacalixarene Ionophores for Selective Ion Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical comparison of thiacalixarene ionophores against other common alternatives. It is intended for researchers, scientists, and drug development professionals who require a deep, data-supported understanding of ionophore performance for applications in sensing, separation, and targeted delivery. We will move beyond simple descriptions to dissect the causal mechanisms behind experimental design and data interpretation, ensuring a robust and reproducible approach to benchmarking.

Introduction: The Unique Proposition of Thiacalixarenes

Ionophores are lipophilic molecules that reversibly bind and transport ions across hydrophobic barriers, such as cell membranes or the sensing layer of an electrochemical sensor.[1] Their performance is defined by two key parameters: affinity (the strength of the ion-ionophore bond) and selectivity (the preference for a specific target ion over others). While traditional macrocycles like crown ethers and calixarenes have been extensively studied, the introduction of sulfur atoms into the calixarene framework to create thiacalixarenes has unlocked a new realm of possibilities.

The replacement of methylene bridges with sulfur atoms in the calixarene macrocycle introduces profound changes to the molecule's electronic and steric properties.[2][3] These sulfur bridges offer:

  • Enhanced Affinity for Soft Metal Ions: The "soft" sulfur atoms exhibit a strong binding preference for "soft" Lewis acids, such as heavy and transition metal ions (e.g., Ag+, Hg2+, Pb2+, Cu2+), a domain where traditional oxygen-rich ionophores are often less effective.[4][5]

  • Altered Conformational Dynamics: The C-S-C bond angle and length differ from the C-CH2-C bridge in conventional calixarenes, influencing the overall shape and rigidity of the molecular cavity.[3] This pre-organization is crucial for selective ion recognition.

  • Rich Derivatization Chemistry: The phenolic hydroxyl groups on the "lower rim" and the para-positions on the "upper rim" can be readily functionalized with various ligating groups to fine-tune selectivity and introduce signaling capabilities (e.g., chromophores or fluorophores).[2][6]

This guide will systematically benchmark thiacalixarenes against their predecessors, providing the experimental frameworks necessary to validate their performance in your own research.

The Mechanism of Ion Recognition

The selective recognition of an ion by a thiacalixarene ionophore is a multi-point interaction process governed by both the macrocyclic scaffold and the appended functional groups.

  • The Role of the Cavity: The thiacalixarene molecule can adopt several conformations, primarily the cone, partial-cone, 1,2-alternate, and 1,3-alternate forms.[6] The cone conformation creates a well-defined cavity that can encapsulate ions, with selectivity often dictated by a size-match between the ion and the cavity.[7]

  • Lower Rim Coordination: The phenolic oxygens and, more importantly, the functional groups attached to them (e.g., ethers, esters, amides) provide the primary coordination sites for cations. For instance, appending crown ether loops to the lower rim creates "thiacalixcrowns" that combine the features of both ionophore classes.[7][8]

  • Sulfur Bridge Participation: The bridging sulfur atoms themselves can participate in coordination, particularly with soft metal ions, contributing significantly to the overall binding energy and selectivity.[4]

  • Signaling Mechanism: For sensing applications, ion binding must be transduced into a measurable signal. This is typically achieved by attaching a signaling moiety (e.g., a chromophore) to the thiacalixarene. Ion binding alters the electronic properties of the ionophore, causing a change in the absorption or fluorescence spectrum. A common example is the color change observed when a sulfonated thiacalixarene selectively binds with Cu2+ ions.[9]

Below is a conceptual diagram illustrating how a functionalized thiacalixarene captures a metal ion, leading to a chromogenic signal.

cluster_0 Ion Recognition & Signaling Pathway Ionophore Thiacalixarene (with Chromophore) Complex Ion-Ionophore Complex Ionophore->Complex Binding Event Ion Target Metal Ion (e.g., Cu2+) Ion->Complex Coordination Signal Optical Signal (Color Change) Complex->Signal Electronic Perturbation

Caption: Ion recognition and signaling pathway.

Benchmarking Performance: A Comparative Analysis

Objective comparison requires standardized metrics. We will focus on selectivity for key metal ions where thiacalixarenes are known to excel. The following table summarizes representative performance data from the literature, comparing thiacalixarenes with traditional calixarenes and crown ethers.

Ionophore ClassDerivative ExampleTarget IonSelectivity Over Na+ (log Kpot)Binding Constant (K)Detection MethodReference
Thiacalix[2]arene Lower-rim O,S,N-ligating groupsAg+High (Qualitative)Not SpecifiedNMR Titration[10]
Thiacalix[2]arene p-tert-Butylthiacalix[2]arene-bis-crown-6Cs+ModerateNot SpecifiedLiquid-Liquid Extraction[5]
Thiacalix[2]arene Thiacalix[2]arene tetrasulfonate (TCAS)Cu2+High (Qualitative)1.1 x 10^5 M-1UV-Vis Spectroscopy[9]
Calix[2]arene Ethoxycarbonylmethyl derivativeNa+HighNot SpecifiedLiquid-Liquid Extraction[11]
Calix[7]arene Ethoxycarbonylmethyl derivativeCs+HighNot SpecifiedLiquid-Liquid Extraction / UV-Vis[11]
Crown Ether 18-Crown-6K+High~10^6 M-1 (in Methanol)VariousStandard Literature
Crown Ether Dibenzo-18-Crown-6K+High~10^5 M-1 (in Methanol)VariousStandard Literature

Analysis of Performance Data:

  • Thiacalixarenes for Soft Metals: The data consistently highlights the superiority of thiacalixarene derivatives for binding soft metal ions like Ag+ and Cu2+.[9][10] The direct involvement of sulfur atoms in coordination provides a distinct advantage over their oxygen-only calixarene and crown ether counterparts.

  • Calixarenes for Alkali Metals: Traditional calixarenes, when functionalized with ester groups, show remarkable selectivity for specific alkali metals based on cavity size, with calix[2]arene favoring Na+ and calix[7]arene favoring Cs+.[11]

  • Crown Ethers: These remain the benchmark for specific alkali metal recognition (e.g., 18-crown-6 for K+) due to their highly pre-organized, symmetrical oxygen-rich cavities.

Experimental Protocols for Performance Validation

To ensure trustworthiness, every protocol must be a self-validating system. Here, we detail the methodology for liquid-liquid extraction, a fundamental technique for assessing both extraction efficiency and selectivity.

Protocol: Competitive Liquid-Liquid Extraction for Selectivity Assessment

This protocol determines the preference of an ionophore for a target ion in the presence of competing ions.

Causality: The distribution of metal picrate salts between an aqueous phase and an organic phase containing the ionophore is a direct measure of the ionophore's binding strength and transport capability. Picrate is used as a lipophilic counter-anion that facilitates the transfer of the cation-ionophore complex into the organic phase, which can be quantified spectrophotometrically.

cluster_workflow Liquid-Liquid Extraction Workflow prep_aq 1. Prepare Aqueous Phase (Metal Picrate Salts) mix 3. Combine & Equilibrate (Vigorous Shaking) prep_aq->mix prep_org 2. Prepare Organic Phase (Ionophore in Dichloromethane) prep_org->mix separate 4. Separate Phases (Centrifugation) mix->separate measure 5. Measure Aqueous Phase (UV-Vis Spectrophotometry) separate->measure calculate 6. Calculate % Extraction measure->calculate

Caption: Workflow for ionophore performance evaluation.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase:

    • Prepare a stock solution containing equimolar concentrations (e.g., 1 x 10-4 M) of the picrate salts of the target metal ion and all competing metal ions in deionized water.

    • Rationale: Using picrate salts provides a colored counter-ion, allowing for easy quantification of the amount of metal-picrate extracted into the organic phase.

  • Preparation of Organic Phase:

    • Prepare a solution of the thiacalixarene ionophore in a water-immiscible organic solvent (e.g., dichloromethane) at a concentration typically 10-fold higher than the individual metal ion concentration (e.g., 1 x 10-3 M).

    • Rationale: Dichloromethane is an effective solvent for many ionophores and forms a clean interface with water. A higher ionophore concentration ensures that the binding is not limited by the amount of available receptor.

  • Extraction:

    • In a sealed vial, combine equal volumes (e.g., 5 mL) of the aqueous and organic phases.

    • Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Rationale: Vigorous mixing maximizes the interfacial area, facilitating the transfer of the ion-ionophore complex across the phase boundary. A constant temperature is critical as binding equilibria are temperature-dependent.

  • Phase Separation:

    • Centrifuge the vials for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully pipette a known volume of the aqueous phase.

    • Measure the absorbance of the picrate anion remaining in the aqueous phase using a UV-Vis spectrophotometer at its λmax (approx. 354 nm).

    • Use a pre-determined calibration curve to correlate absorbance with concentration.

  • Calculation of Extraction Percentage (%E):

    • Calculate the percentage of metal picrate extracted into the organic phase using the formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial concentration of the picrate in the aqueous phase and C_final is the concentration after extraction.

    • A high %E for the target ion relative to competing ions indicates high selectivity.

Conclusion and Future Outlook

Thiacalixarene ionophores represent a significant advancement in the field of molecular recognition. Their intrinsic affinity for soft heavy and transition metals, combined with high synthetic tunability, makes them superior candidates for applications in environmental monitoring (e.g., Hg2+ or Pb2+ sensors), industrial process control, and even targeted therapeutics.[2][4] The comparative data and experimental frameworks provided in this guide demonstrate that while traditional ionophores retain their utility, thiacalixarenes offer a unique and powerful solution for challenging recognition tasks.

Future research will likely focus on integrating these ionophores into advanced materials, such as metal-organic frameworks (MOFs) or conductive polymers, to create next-generation solid-state sensors and separation membranes. The continued exploration of novel functionalization strategies on the thiacalixarene scaffold will undoubtedly lead to ionophores with even greater affinity and unparalleled selectivity.

References

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  • Ovsyannikov, A. S., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[2]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. MDPI. [Link]

  • Wang, Y., et al. (2017). Selective Chromogenic Recognition of Copper(II) Ion by Thiacalix[2]arene Tetrasulfonate and Mechanism. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of New Thiacalixarene Derivatives with Palladium Ion. ResearchGate. [Link]

  • Ovsyannikov, A. S., et al. (2021). Switching Ion Binding Selectivity of Thiacalix[2]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. NIH. [Link]

  • Hassan, M., et al. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Ionizable (Thia)calix[2]crowns as Highly Selective 226 Ra 2+ Ionophores. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of Thiacalixarene Derivatives. ResearchGate. [Link]

  • Nishina, Y., et al. (2023). Synthesis, Structure, and Characterization of Thiacalix[2]-2,8-thianthrene. MDPI. [Link]

  • Svec, J., et al. (2015). Synthesis of Thiacalix[2]arene Skeleton by the Conjugate Addition of Benzoquinone. NIH. [Link]

  • ResearchGate. (n.d.). Functionalized thiacalix- and calix[2]arene-based Ag+ ionophores: synthesis and comparative NMR study. ResearchGate. [Link]

  • McKervey, M. A., et al. (n.d.). New metal cation-selective ionophores derived from calixarenes: their syntheses and ion-binding properties. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

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A Comparative Analysis of Thiacalixarenes and Cyclodextrins in Molecular Recognition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of supramolecular chemistry, the ability to selectively recognize and bind guest molecules is paramount. This principle of molecular recognition underpins a vast array of applications, from targeted drug delivery and advanced chemical sensing to catalysis and the development of novel materials. Among the diverse arsenal of host molecules, thiacalixarenes and cyclodextrins have emerged as two of the most versatile and widely studied classes. While both are macrocyclic compounds capable of forming inclusion complexes, their inherent structural and chemical differences lead to distinct performance characteristics.

This guide provides a comprehensive comparative analysis of thiacalixarenes and cyclodextrins, offering researchers, scientists, and drug development professionals a detailed understanding of their respective strengths and weaknesses in molecular recognition. By delving into their fundamental properties, mechanisms of interaction, and performance in key applications, this document aims to equip you with the knowledge to make informed decisions when selecting a host molecule for your specific research needs.

At a Glance: A Tale of Two Macrocycles

Before delving into the technical intricacies, let's begin with a high-level overview of these two fascinating molecular architectures.

Thiacalixarenes are synthetic macrocycles composed of phenol units linked by sulfur bridges.[1] This sulfur linkage imparts a greater degree of conformational flexibility and a larger, more deformable cavity compared to their methylene-bridged cousins, the calixarenes.[2] Their synthesis is generally straightforward, allowing for a high degree of functionalization at both the "upper" and "lower" rims of the molecule, enabling the fine-tuning of their recognition properties.[3][4]

Cyclodextrins , on the other hand, are naturally occurring cyclic oligosaccharides produced from starch through enzymatic conversion.[3] They possess a distinct truncated cone or toroidal shape, with a hydrophobic inner cavity and a hydrophilic exterior.[5] The most common forms are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucopyranose units, respectively, which dictate the size of their cavities.[3] Their biocompatibility and availability have made them particularly attractive for pharmaceutical applications.[1]

Structural and Chemical Properties: A Foundation for Recognition

The divergent molecular recognition capabilities of thiacalixarenes and cyclodextrins are rooted in their fundamental structural and chemical differences.

PropertyThiacalixarenesCyclodextrins
Monomeric Unit Phenolα-D-glucopyranose
Linkage Sulfur bridgesα-1,4-glycosidic bonds
Overall Shape Flexible cone, partial cone, 1,2-alternate, 1,3-alternate conformationsRelatively rigid truncated cone (toroid)
Cavity Nature Aromatic, electron-rich, and "soft" (deformable)Aliphatic, relatively nonpolar, and "rigid"
Solubility Generally soluble in organic solvents; water solubility achieved through functionalizationGenerally water-soluble (especially α and γ); β-cyclodextrin has lower water solubility
Synthesis Synthetic, allowing for diverse modificationsEnzymatic production from starch
Toxicity Generally considered to have low cytotoxicity, but depends on functionalizationGenerally recognized as safe (GRAS), with low toxicity, especially modified versions like HP-β-CD

Diagram: Structural Comparison of Thiacalixarene and Cyclodextrin

G cluster_thiacalixarene Thiacalix[4]arene cluster_cyclodextrin β-Cyclodextrin thiacalix thiacalix cyclodextrin cyclodextrin

Caption: Schematic representations of a thiacalix[6]arene and a β-cyclodextrin molecule.

The key takeaway from this structural comparison is the inherent flexibility of the thiacalixarene scaffold versus the relative rigidity of the cyclodextrin cone . This difference has profound implications for their guest binding behavior. The "soft" cavity of thiacalixarenes can adapt to the shape of various guest molecules, while the "hard" cavity of cyclodextrins offers a more pre-organized binding site.

The Heart of the Matter: Molecular Recognition Mechanisms

The formation of a host-guest complex is a delicate dance of non-covalent interactions. Understanding the driving forces behind this complexation is crucial for predicting and controlling molecular recognition.

Driving Forces of Complexation

Thiacalixarenes primarily engage in:

  • π-π stacking interactions: The electron-rich aromatic walls of the thiacalixarene cavity can interact favorably with aromatic guest molecules.

  • Cation-π interactions: The electron-rich cavity is also adept at binding cations.

  • Hydrogen bonding: Functional groups on the upper and lower rims can participate in hydrogen bonding with guest molecules.

  • van der Waals forces: These are ubiquitous and contribute to the overall stability of the complex.

Cyclodextrins , in contrast, rely heavily on:

  • Hydrophobic interactions: The primary driving force for complexation in aqueous solution is the displacement of high-energy water molecules from the nonpolar cavity by a less polar guest molecule. This release of water molecules leads to a favorable increase in entropy.

  • van der Waals forces: Once the guest is inside the cavity, these forces contribute significantly to the stability of the complex.[7]

  • Hydrogen bonding: The hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with suitable guest molecules.

Diagram: Host-Guest Complexation Workflow

G Host Host Molecule (Thiacalixarene or Cyclodextrin) Complex Host-Guest Complex Host->Complex Binding Guest Guest Molecule Guest->Complex Complex->Host Dissociation Complex->Guest

Caption: A simplified workflow of host-guest complex formation.

Thermodynamics of Recognition: Enthalpy vs. Entropy

The spontaneity of a binding event is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

  • Cyclodextrin complexation in aqueous media is often entropy-driven . The release of ordered water molecules from the cavity upon guest inclusion leads to a significant increase in the entropy of the system.[8] However, the process can also have a favorable enthalpic contribution from van der Waals interactions and hydrogen bonding once the complex is formed.[9]

  • Thiacalixarene complexation can be either enthalpy- or entropy-driven , depending on the nature of the host, guest, and solvent. In many cases, particularly with strong π-π or cation-π interactions, the process is enthalpy-driven due to the formation of favorable non-covalent bonds.[10][11]

HostDriving ForcePredominant Thermodynamic Contributor
Thiacalixarenes π-π stacking, cation-π, H-bonding, van der WaalsOften Enthalpy-driven (ΔH < 0)
Cyclodextrins Hydrophobic effect, van der Waals, H-bondingOften Entropy-driven (ΔS > 0) in aqueous solution

Performance in Action: A Comparative Look at Key Applications

The theoretical differences between thiacalixarenes and cyclodextrins translate into tangible performance variations in practical applications.

Drug Delivery and Solubilization

Cyclodextrins are well-established in the pharmaceutical industry for their ability to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[12] Their biocompatibility and GRAS status are significant advantages.

Thiacalixarenes, while less explored in commercial drug formulations, are emerging as promising candidates for drug delivery systems.[3][4] Their larger and more flexible cavities can accommodate a wider range of drug molecules, and their facile functionalization allows for the creation of targeted and stimuli-responsive drug carriers.[1][13] For example, amphiphilic calixarenes can self-assemble into nanoparticles for drug encapsulation.[14][15]

Comparative Performance in Drug Solubilization

FeatureThiacalixarenesCyclodextrins
Solubility Enhancement Can be highly effective, especially for larger or more complex drug molecules.Widely proven for a broad range of drugs.
Biocompatibility Generally good, but requires specific toxicological evaluation for each derivative.Excellent, with many derivatives approved for pharmaceutical use.[1]
Drug Release Can be engineered for stimuli-responsive release (e.g., pH, light).[1]Typically based on dilution or competitive displacement.
Targeting Readily functionalized for active targeting.[3]Can be functionalized, but may be more synthetically challenging.
Chemical Sensing

Both macrocycles have been extensively used in the development of chemical sensors. Their ability to selectively bind target analytes leads to a measurable signal, such as a change in fluorescence or an electrochemical potential.

A comparative study on potentiometric ion-selective electrodes for the drug sitagliptin demonstrated that a calix-8-arene-based sensor exhibited a lower detection limit (1.121 x 10⁻⁸ mol L⁻¹) compared to a β-cyclodextrin-based sensor (1.01 x 10⁻⁷ mol L⁻¹).[4] Similarly, in the sensing of neostigmine bromide, a 4-sulfocalix-8-arene-based sensor showed a wider linear range and higher sensitivity compared to a 2-hydroxypropyl-β-cyclodextrin-based sensor.[6] Another study on sensors for trazodone found that a β-cyclodextrin-based sensor had a slightly lower detection limit (2.2 x 10⁻⁶ M) than a 4-tert-butylcalix[5]arene-based sensor (2.42 x 10⁻⁶ M).[3]

Comparative Performance in Chemical Sensing

ParameterThiacalixarene-based SensorCyclodextrin-based SensorGuest: Trazodone[3]
Detection Limit 2.42 x 10⁻⁶ M (for t-BC8)2.2 x 10⁻⁶ M (for β-CD)
Linear Range 8.0 x 10⁻⁶ - 1.0 x 10⁻³ M (for t-BC8)7.0 x 10⁻⁶ - 1.0 x 10⁻³ M (for β-CD)
Binding Energy (kcal/mol) -5.7105 (for t-BC8)-6.243 (for β-CD)
ParameterCalix-8-arene-based Sensorβ-Cyclodextrin-based SensorGuest: Sitagliptin[4]
Detection Limit 1.121 x 10⁻⁸ M1.01 x 10⁻⁷ M
Linear Range 10⁻⁸ - 10⁻² M10⁻⁷ - 10⁻² M
Response Time 35 s45 s

These examples highlight that the choice between a thiacalixarene and a cyclodextrin for a sensing application is highly dependent on the specific target analyte and the desired sensor performance characteristics.

Experimental Protocols for Characterizing Host-Guest Interactions

To empower researchers in their investigations, this section provides detailed, step-by-step methodologies for three key techniques used to quantify host-guest binding.

NMR Titration for Binding Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. By monitoring the chemical shift changes of host or guest protons upon complexation, the binding constant (Ka) can be determined.[16]

Experimental Workflow: NMR Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare stock solution of host (e.g., 10 mM in deuterated solvent) C Place a known volume and concentration of host solution in an NMR tube A->C B Prepare stock solution of guest (e.g., 100 mM in the same solvent) E Add small aliquots of the guest stock solution to the NMR tube B->E D Acquire initial 1H NMR spectrum of the host C->D D->E F Acquire 1H NMR spectrum after each addition E->F Repeat for 10-15 additions G Monitor chemical shift changes (Δδ) of specific host or guest protons F->G H Plot Δδ vs. the molar ratio of [Guest]/[Host] G->H I Fit the binding isotherm to a suitable binding model (e.g., 1:1) to calculate Ka H->I G cluster_prep Sample Preparation cluster_titration ITC Experiment cluster_analysis Data Analysis A Prepare host and guest solutions in the same buffer B Degas both solutions A->B C Load the host solution into the sample cell B->C D Load the guest solution into the syringe B->D E Perform a series of small injections of the guest into the host solution C->E D->E F Integrate the heat change for each injection E->F G Plot the heat change per mole of injectant vs. the molar ratio of guest to host F->G H Fit the data to a binding model to determine Ka, n, ΔH, and ΔS G->H

Caption: Step-by-step workflow for an ITC experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, well-buffered solution. It is critical that the buffers are identical to avoid large heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

    • Typically, the host concentration in the cell is 10-100 μM, and the guest concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, precisely controlled injections (e.g., 1-10 μL) of the guest solution into the host solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting titration curve to a suitable binding model (e.g., one set of sites) using the instrument's software to obtain the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation. [14]

Fluorescence Displacement Assay

This technique is particularly useful when the guest molecule of interest is not fluorescent. It involves a competition experiment between the non-fluorescent guest and a fluorescent probe that is known to bind to the host.

Experimental Workflow: Fluorescence Displacement Assay

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of host, fluorescent probe, and non-fluorescent guest B Prepare a solution of the host and the fluorescent probe A->B D Add increasing concentrations of the non-fluorescent guest A->D C Measure the initial fluorescence intensity B->C C->D E Measure the fluorescence intensity after each addition D->E Repeat for a range of concentrations F Plot the change in fluorescence intensity vs. the concentration of the non-fluorescent guest E->F G Fit the data to a competitive binding model to determine the binding constant of the guest F->G

Caption: Step-by-step workflow for a fluorescence displacement assay.

Step-by-Step Protocol:

  • Preliminary Steps:

    • Characterize the binding of a suitable fluorescent probe to the host molecule to determine its binding constant.

  • Competition Experiment:

    • Prepare a solution containing the host and the fluorescent probe at concentrations that result in a significant portion of the probe being bound.

    • Measure the initial fluorescence of this solution.

    • Prepare a series of solutions containing the same concentrations of host and probe, but with increasing concentrations of the non-fluorescent guest molecule.

    • Measure the fluorescence of each of these solutions.

  • Data Analysis:

    • As the non-fluorescent guest displaces the fluorescent probe from the host's cavity, a change in fluorescence (either an increase or decrease, depending on the probe) will be observed.

    • Plot the change in fluorescence intensity as a function of the concentration of the non-fluorescent guest.

    • Fit the resulting data to a competitive binding equation to calculate the binding constant of the non-fluorescent guest. [17][18]

Conclusion: Choosing the Right Tool for the Job

Both thiacalixarenes and cyclodextrins are powerful tools in the field of molecular recognition, each with its own set of advantages and disadvantages.

Cyclodextrins are the workhorses of the pharmaceutical industry, prized for their biocompatibility, availability, and proven ability to enhance drug solubility and stability. Their relatively rigid, hydrophobic cavity makes them particularly well-suited for encapsulating small, nonpolar guest molecules.

Thiacalixarenes , on the other hand, offer a higher degree of synthetic versatility and a larger, more adaptable binding cavity. This makes them excellent candidates for the recognition of a wider range of guest molecules, including larger and more complex structures. Their facile functionalization opens up exciting possibilities for the development of highly selective sensors and targeted, stimuli-responsive drug delivery systems.

Ultimately, the choice between a thiacalixarene and a cyclodextrin will depend on the specific requirements of the application. For researchers seeking a biocompatible and readily available host for solubilizing a small drug molecule, a cyclodextrin may be the ideal choice. For those designing a highly selective sensor for a complex analyte or a sophisticated, targeted drug delivery system, the tunable properties of a thiacalixarene may prove more advantageous. By understanding the fundamental differences in their structure, recognition mechanisms, and performance, researchers can harness the full potential of these remarkable macrocycles to advance their scientific endeavors.

References

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validation of a fluorescence quenching assay using 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Fluorescence Quenching Assays Using 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene

Introduction: Beyond Black Boxes in Assay Development

In the landscape of modern drug discovery and molecular interaction analysis, fluorescence quenching assays are indispensable tools. Their sensitivity and adaptability make them a primary choice for quantifying binding affinities and studying molecular dynamics.[1][2] However, the reliability of these assays hinges entirely on a rigorous validation process. Simply mixing a fluorophore and a quencher and observing a signal change is insufficient; it is the scientific equivalent of using a black box. As a senior application scientist, my objective is to illuminate the internal workings of this "box," focusing on a specific, highly promising but less-characterized quenching agent: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene .

This guide eschews a simple, prescriptive protocol. Instead, it provides a comprehensive framework for validating a fluorescence quenching assay using this thiacalixarene derivative, grounded in first principles. We will explore the "why" behind each experimental choice, compare its performance to established alternatives, and provide a self-validating workflow to ensure the data you generate is not just precise, but accurate and meaningful.

The Quenching Agent: Understanding the Thiacalixarene Advantage

Calixarenes, and their sulfur-bridged cousins thiacalixarenes, are macrocyclic compounds that form a "molecular basket."[3][4] 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene is a member of this family, possessing a unique three-dimensional architecture. Its key features include:

  • A Hydrophobic Cavity: Formed by the arrangement of tert-butylated phenol units, capable of encapsulating guest molecules.

  • An Electron-Rich Aromatic System: The phenol rings can engage in π-π stacking and other non-covalent interactions.

  • Functionalized Upper and Lower Rims: The ethoxycarbonylmethoxy groups on the lower rim provide sites for hydrogen bonding and electrostatic interactions, enhancing solubility and specificity.[5]

These structural attributes suggest its potential as a highly effective quencher, particularly through a static quenching mechanism where it forms a non-fluorescent ground-state complex with a fluorophore.[6][7] This pre-association can offer higher specificity compared to purely collisional quenchers.

Quenching Mechanisms: A Foundational Overview

Before validating an assay, one must understand the potential quenching mechanisms, as this dictates the experimental design and data interpretation. Fluorescence quenching can occur via two primary pathways: dynamic and static.

  • Dynamic (Collisional) Quenching: The quencher molecule collides with the fluorophore in its excited state. This process is diffusion-dependent and typically becomes more efficient at higher temperatures, which increase collision frequency.[8]

  • Static Quenching: The quencher and fluorophore form a stable, non-fluorescent complex in the ground state. This reduces the population of active fluorophores available for excitation. This process is often less efficient at higher temperatures, which can destabilize the complex.[7]

Distinguishing between these mechanisms is a critical validation step.

cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_d Fluorophore (F) F_star_d Excited Fluorophore (F*) F_d->F_star_d Excitation (Light) F_star_d->F_d Fluorescence Product_d Quenched Complex (Heat, etc.) F_star_d->Product_d Collision Q_d Quencher (Q) F_s Fluorophore (F) FQ_s Ground-State Complex (FQ) (Non-fluorescent) F_s->FQ_s Complex Formation F_star_s Excited Fluorophore (F*) F_s->F_star_s Excitation (Light) Q_s Quencher (Q) F_star_s->F_s Fluorescence

Caption: Differentiating quenching mechanisms is key to assay validation.

Comparative Analysis: Thiacalixarene vs. Alternative Quenchers

To appreciate the unique characteristics of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene, it is essential to compare it with other commonly used quenching agents. The choice of quencher profoundly impacts assay sensitivity, specificity, and potential artifacts.

Feature4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarenePotassium Iodide (KI)Acrylamide
Primary Mechanism Predominantly Static (Hypothesized)[4][7]Dynamic (Collisional)[9]Dynamic (Collisional)
Specificity Potentially High (Host-Guest Chemistry)[10]Low (General Collisional Quencher)Low (General Collisional Quencher)
Quenching Efficiency (Ksv) Substrate-dependent, potentially very high.ModerateModerate
Inner Filter Effect (IFE) Possible, requires correction.Minimal absorption in UV-Vis.Minimal absorption in UV-Vis.
Advantages - High specificity through molecular recognition.- Potential for "turn-on" or displacement assays.[10]- Tunable properties via chemical modification.- Well-characterized.- Simple to use.- Low cost.- Effective for exposed fluorophores.- Neutral charge.
Disadvantages - Higher cost.- Potential for solubility issues.- Less characterized than standard quenchers.- Can alter ionic strength of the buffer.- Ineffective for buried fluorophores.- Potential for reactivity.- Neurotoxin.
Best Suited For Specific protein-ligand binding, biosensing, assays requiring molecular recognition.[10]General studies of fluorophore accessibility, basic quenching experiments.[11]Probing solvent accessibility of protein tryptophan residues.

A Self-Validating Protocol for a Thiacalixarene-Based Assay

This protocol is designed to be a self-validating system. Each step generates data that confirms the integrity of the next, ensuring a trustworthy result. The core of this process is the systematic characterization of the interaction between the fluorophore (e.g., a protein with intrinsic tryptophan fluorescence) and the thiacalixarene quencher.

G prep 1. Stock Solution Preparation spec 2. Spectroscopic Characterization prep->spec Define λex/λem ife 3. Inner Filter Effect (IFE) Correction spec->ife Measure Quencher Absorbance titrate 4. Fluorescence Titration ife->titrate Apply Correction Factor sv_plot 6. Stern-Volmer Analysis titrate->sv_plot Generate F₀/F data temp 5. Temperature Dependence Study temp->sv_plot Generate F₀/F data at multiple temps mechanism 7. Determine Quenching Mechanism & Constants sv_plot->mechanism Calculate Ksv & kq validate Final Validated Assay mechanism->validate

Caption: A logical workflow for the validation of the quenching assay.

Part 1: Foundational Characterization

Objective: To determine the optimal spectroscopic parameters and to quantify and correct for the inner filter effect (IFE), a common source of error.[12]

Methodology:

  • Prepare Stock Solutions:

    • Fluorophore (e.g., Protein) Stock: Prepare a concentrated stock solution in the desired assay buffer. Determine its precise concentration using UV-Vis absorbance.

    • Quencher Stock: Prepare a high-concentration stock of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene in a suitable solvent (e.g., DMSO), followed by dilution in the assay buffer. Causality Note: Using a high concentration stock minimizes the volume of organic solvent added to the aqueous assay buffer, preventing protein denaturation.

  • Determine Excitation/Emission Wavelengths:

    • Scan the fluorescence emission of the fluorophore alone to identify the wavelength of maximum emission (λem,max).

    • Set the emission wavelength to λem,max and scan the excitation spectrum to confirm the optimal excitation wavelength (λex). Causality Note: Using λem,max provides the highest signal-to-noise ratio for the assay.

  • Measure and Correct for the Inner Filter Effect (IFE):

    • The IFE occurs when the quencher absorbs light at either the excitation or emission wavelength, causing an artificial decrease in fluorescence that is not due to quenching.[1][12]

    • Procedure:

      • In a cuvette, place a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-L-tryptophanamide for protein studies).

      • Measure its fluorescence at the determined λex/λem.

      • Perform a titration by adding increasing concentrations of the thiacalixarene quencher.

      • Calculate the correction factor (CF) at each quencher concentration [Q]: CF = F_initial / F_observed

    • All subsequent fluorescence intensity data from the main experiment must be multiplied by this correction factor at the corresponding quencher concentration. Trustworthiness Note: Proactively correcting for IFE is a hallmark of a robust, self-validating assay.

Part 2: The Quenching Experiment

Objective: To measure the efficiency of quenching by titrating the fluorophore with the thiacalixarene.

Methodology:

  • Set up the Titration:

    • Add a fixed concentration of the fluorophore to a quartz cuvette. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).[13]

    • Record the initial fluorescence intensity (F₀).

  • Perform Titration:

    • Make successive small additions of the concentrated thiacalixarene stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).

    • Record the fluorescence intensity (F).

    • Ensure at least 10-15 titration points are collected to generate a well-defined curve.[1]

  • Data Correction: Apply the predetermined IFE correction factor to each measured fluorescence intensity value (F).

Part 3: Data Analysis and Mechanism Determination

Objective: To analyze the titration data using the Stern-Volmer equation and determine the quenching mechanism.

Methodology:

  • Stern-Volmer Analysis:

    • The relationship between fluorescence quenching and quencher concentration is described by the Stern-Volmer equation:[13] F₀ / F = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant.

    • Plot F₀/F versus the concentration of the thiacalixarene quencher [Q].

    • Perform a linear regression. The slope of this line is Ksv, a measure of quenching efficiency.[13]

  • Temperature Dependence Study:

    • To distinguish between static and dynamic quenching, repeat the entire fluorescence titration experiment at a minimum of three different temperatures (e.g., 298 K, 308 K, and 318 K).[13]

    • Calculate Ksv at each temperature.

    • Interpretation:

      • If Ksv decreases with increasing temperature, the mechanism is likely static . The higher temperature destabilizes the ground-state complex.

      • If Ksv increases with increasing temperature, the mechanism is likely dynamic . The higher temperature increases the rate of diffusion and collisions.

  • Calculate the Bimolecular Quenching Rate Constant (kq):

    • The Ksv is related to kq by the equation: Ksv = kq * τ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (typically 1-10 ns for many fluorophores).

    • Calculate kq from your experimental Ksv.

    • Trustworthiness Note: For dynamic quenching, the maximum possible value for kq is limited by diffusion, around 2 x 10¹⁰ M⁻¹s⁻¹. If your calculated kq is significantly higher than this, it is strong evidence for a static quenching mechanism.

Summary of Key Validation Data

All quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

ParameterExperimental ResultInterpretation
Optimal λex / λem e.g., 295 nm / 350 nmWavelengths for maximum assay sensitivity.
Stern-Volmer Constant (Ksv) at 298K e.g., 5.2 x 10⁴ M⁻¹Provides a quantitative measure of quenching efficiency.
Stern-Volmer Plot Linearity (R²) e.g., 0.998A high R² value confirms the data fits the Stern-Volmer model well.
Ksv at 308K e.g., 4.1 x 10⁴ M⁻¹Ksv decreases with increasing temperature.
Ksv at 318K e.g., 3.0 x 10⁴ M⁻¹Confirms the trend of decreasing Ksv with temperature.
Calculated kq (assuming τ₀ = 5 ns) e.g., 1.04 x 10¹³ M⁻¹s⁻¹Value far exceeds the diffusion limit, strongly supporting a static mechanism.
Deduced Mechanism Static Quenching The thiacalixarene forms a ground-state complex with the fluorophore.

Conclusion

The validation of a fluorescence quenching assay is not a procedural formality; it is the foundation upon which the integrity of all subsequent data rests. By employing a systematic and self-validating approach, researchers can move beyond empirical observations to a mechanistic understanding of their system. 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene represents a sophisticated tool in the molecular scientist's arsenal. Its unique structure offers the potential for high-specificity assays that are inaccessible with general-purpose quenchers. However, realizing this potential requires the rigorous validation detailed in this guide—a process of characterizing spectroscopic properties, correcting for artifacts like the inner filter effect, and using fundamental principles like temperature dependence to elucidate the quenching mechanism. This ensures that the final assay is not only sensitive and reproducible but also mechanistically understood and trustworthy.

References

  • Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[14]arene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2.

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.
  • Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[14]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. ResearchGate.

  • Fluorescence Quenching. ETH Zurich.
  • Synthesis and Fluorescence Properties of Lower Rim Functionalized p-tert-Butyl Thiacalix[14]arenes Containing Anthraquinone and N,N-Diethylacetamide Fragments. ResearchGate.

  • Application Notes and Protocols for H-Gly-Trp-Gly-OH in Fluorescence Quenching Assays. BenchChem.
  • Key Errors to Avoid in the Consideration of Fluorescence Quenching D
  • 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[14]arene. TCI Chemicals.

  • Quenching of Pyrene Fluorescence by Calix[14]arene and Calix[14]resorcinarenes. Springer.

  • Fluorescence quenching of p-tert-buthylthiacalix[14]arene by 1-ethyl-3-methylimidazolium bromide. PubMed.

  • Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays.
  • Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based W
  • Fluorescent Dihomooxacalix[14]arenes for the Detection of Nitroaromatic Compounds in Solution and in the Vapour Phase: Structural and Supramolecular Insights. MDPI.

  • Fluorescence quenching studies of calix[n]arene macrocycles.
  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central.
  • Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality.

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Safety Operating Guide

A Guide to the Proper Disposal of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene for Laboratory Professionals

A Guide to the Proper Disposal of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene for Laboratory Professionals

As researchers and scientists, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the disposal of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, a macrocyclic compound used in supramolecular chemistry and host-guest chemistry.[2][3] While this specific compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous disposal practices is essential to ensure a safe laboratory environment and compliance with regulations.

The fundamental principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[4] This guide is designed to provide that clarity, moving beyond mere instruction to explain the scientific reasoning behind each recommended step.

Hazard Assessment and Classification

The initial and most critical step in any disposal plan is to understand the nature of the chemical.

Safety Data Sheet (SDS) Review: The Safety Data Sheet for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene from suppliers like TCI Chemicals consistently indicates that the substance is not a hazardous mixture or substance according to Regulation (EC) No 1272/2008. This means it does not meet the criteria for classifications such as flammable, corrosive, reactive, or toxic.[5] Consequently, no hazard pictograms, signal words, or specific hazard statements are required for its labeling.

Prudent Practice: Despite its non-hazardous classification, it is crucial to recognize that this applies to the pure compound. In a laboratory setting, this chemical is often used with solvents or other reagents, which will alter the characteristics of the resulting waste stream. Therefore, the entire waste mixture must be evaluated. The overriding principle is to manage all chemical waste with a degree of caution, recognizing the potential for unforeseen reactions or long-term environmental effects.[4]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most effective measure to prevent accidental chemical reactions in waste containers and to facilitate efficient and compliant disposal.[6] The following workflow outlines the decision-making process for segregating waste containing 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

WasteSegregationcluster_formPhysical Formcluster_liquid_typeSolvent Typecluster_containersDesignated Waste ContainersstartWaste Generated(containing the thiacalixarene)solid_wasteSolid Waste(e.g., contaminated gloves, weigh boats, solid compound)start->solid_wasteIs it solid?liquid_wasteLiquid Waste(e.g., solutions in organic solvents)start->liquid_wasteIs it liquid?solid_containerSolid Chemical WasteContainersolid_waste->solid_containerhalogenatedHalogenated Solvents(e.g., Dichloromethane, Chloroform)liquid_waste->halogenatedContainschlorine, bromine, etc.?non_halogenatedNon-Halogenated Solvents(e.g., Acetone, Toluene, Hexane)liquid_waste->non_halogenatedNo halogens?halogenated_containerHalogenatedLiquid Wastehalogenated->halogenated_containernon_halogenated_containerNon-HalogenatedLiquid Wastenon_halogenated->non_halogenated_container

Caption: Waste Segregation Workflow for 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

Step-by-Step Disposal Protocol

This protocol is designed for the safe and compliant disposal of waste generated from research activities involving 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene.

Part A: Disposal of Solid Waste

This includes the pure, unused compound, or lab materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels).

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Container Selection: Use a designated solid chemical waste container. This is typically a robust, sealable pail or drum.

  • Waste Collection:

    • Carefully place the solid 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene waste into the designated container.

    • Place any lightly contaminated consumables, such as gloves or paper towels, into the same container.[7]

    • Causality: Confining all contaminated solids prevents the inadvertent spread of the chemical and clearly designates these materials for specialized disposal, rather than allowing them to enter the municipal waste stream.

  • Labeling: Ensure the container is clearly labeled with "Solid Chemical Waste" and list the primary constituents, including "4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene." Accurate labeling is a legal requirement and is critical for the safety of waste handlers.[4][6]

  • Storage: Keep the waste container sealed when not in use and store it in a designated Satellite Accumulation Area within the laboratory.[5]

Part B: Disposal of Liquid Waste

This applies to solutions of the thiacalixarene in organic solvents.

  • PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and solvent-resistant gloves.

  • Segregation:

    • Non-Halogenated Solvents: If the compound is dissolved in solvents like acetone, toluene, hexane, or ethyl acetate, pour the waste into the designated "Non-Halogenated Organic Waste" container.[6]

    • Halogenated Solvents: If the compound is in a chlorinated solvent such as dichloromethane or chloroform, it must be disposed of in a separate "Halogenated Organic Waste" container.[7]

    • Causality: Halogenated and non-halogenated solvents are treated differently in the waste disposal process. Mixing them can significantly increase disposal costs and complicate treatment methods. Never mix these two waste streams.[7]

  • Container Handling:

    • Use a funnel to transfer the liquid waste into the appropriate container to prevent spills.[8]

    • Do not fill containers beyond 75-80% capacity to allow for vapor expansion and prevent spills during transport.[6]

    • Keep the container tightly sealed when not actively adding waste.[1] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Labeling: The liquid waste container must be accurately labeled with the names of all chemical constituents, including the solvent and "4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene," along with their approximate concentrations.

  • Storage: Store the sealed container in your lab's Satellite Accumulation Area, preferably in secondary containment (such as a spill tray) to mitigate the effects of any potential leaks.[6]

Part C: Disposal of Empty Containers

The original product container must also be disposed of correctly.

  • Decontamination: A container that held 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is considered "empty" when all contents have been removed by standard practices.[4]

  • Rinsing (Optional but Recommended): For best practice, rinse the empty container three times with a suitable solvent (e.g., acetone).

  • Rinsate Disposal: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous liquid waste, following the procedures in Part B.[4]

  • Final Disposal: Once rinsed, the empty container can often be disposed of in a designated container for chemically contaminated glass or plastic, depending on your institution's specific guidelines. Deface the original label to prevent misuse.

Summary of Disposal Parameters

Waste TypeContainerKey Segregation RuleLabeling Requirement
Solid Waste Sealable, robust pail/drumKeep separate from liquid waste."Solid Chemical Waste" + List of contents.
Liquid (Non-Halogenated) Solvent-compatible bottleDO NOT MIX with halogenated waste."Non-Halogenated Waste" + List of all contents.
Liquid (Halogenated) Designated solvent bottleDO NOT MIX with non-halogenated waste."Halogenated Waste" + List of all contents.
Empty Container Rinsate Appropriate liquid waste bottleTreat as the solvent used for rinsing.Add to the contents list of the waste container.

Waste Minimization and Best Practices

The most environmentally sound disposal method is to minimize waste generation in the first place.[1][4]

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[5]

  • Inventory Management: Maintain an up-to-date chemical inventory to prevent ordering duplicates and to track chemicals that are nearing their expiration date.[9]

  • Scale Reduction: When feasible, reduce the scale of experiments to decrease the volume of waste produced.[5]

Conclusion

While 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is not classified as a hazardous material, its disposal demands the same diligence and adherence to protocol as any other laboratory chemical. By following these guidelines on segregation, containment, and labeling, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The ultimate disposal must be conducted through a licensed waste disposal company in accordance with all local and national regulations.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene 210706-03-9. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • NC State University Department of Chemistry. (2015, June 5). Handling Chemical Waste [Video]. YouTube. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 335377, 4-tert-Butylcalix[1]arene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-tert-BUTYLCALIX[1]ARENE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Calix[1]Arene. Retrieved from [Link]

  • Marshallton Research Laboratories, Inc. (n.d.). Cesium removal. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of Process Chemistry for the Removal of Cesium from Acidic Nuclear Waste by Calix[1]arene-crown-6 Ethers. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2022, August 22). Covalent Organic Framework Based on Azacalix[1]arene for the Efficient Capture of Dialysis Waste Products. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.